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6-(4-aminophenyl)-2H-pyridazin-3-one Documentation Hub

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  • Product: 6-(4-aminophenyl)-2H-pyridazin-3-one
  • CAS: 24912-35-4

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 6-(4-aminophenyl)-3(2H)-pyridazinone Scaffolds

Executive Summary This technical guide details the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one , a critical pharmacophore in cardiotonic agents (e.g., Levosimendan intermediates) and PDE inhibitors. While the react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one , a critical pharmacophore in cardiotonic agents (e.g., Levosimendan intermediates) and PDE inhibitors. While the reaction of γ-keto acids with hydrazine typically yields the 4,5-dihydro congener, this guide provides the complete workflow to achieve the fully aromatic 2H-pyridazin-3-one system requested.

The protocol is divided into three phases:

  • Precursor Assembly: Regioselective Friedel-Crafts acylation to generate the γ-keto acid.[1]

  • Cyclization: Condensation with hydrazine to form the 4,5-dihydropyridazinone core.[1][2]

  • Aromatization: Oxidative dehydrogenation to yield the final 6-(4-aminophenyl)-2H-pyridazin-3-one.

Part 1: Retrosynthetic Analysis & Pathway Logic[1]

The synthesis relies on the "pyridazinone construction principle," where a 1,4-dicarbonyl equivalent (the γ-keto acid) condenses with a dinucleophile (hydrazine).

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the critical intermediates and reaction flow.

SynthesisPathway Start Acetanilide (Starting Material) Inter1 Friedel-Crafts Intermediate Start->Inter1 Succinic Anhydride AlCl3, 0-5°C KetoAcid γ-Keto Acid 4-(4-aminophenyl)-4-oxobutanoic acid Inter1->KetoAcid Acid Hydrolysis (De-acetylation) Dihydro 4,5-Dihydro-pyridazinone (Stable Intermediate) KetoAcid->Dihydro Hydrazine Hydrate EtOH, Reflux Final Target: 6-(4-aminophenyl)-2H-pyridazin-3-one Dihydro->Final Dehydrogenation Br2/AcOH or Na-m-NBS

Caption: Step-wise conversion from acetanilide to the fully aromatic pyridazinone scaffold.

Part 2: Experimental Protocols

Phase 1: Synthesis of the γ-Keto Acid

Target: 4-(4-aminophenyl)-4-oxobutanoic acid. Rationale: Direct reaction of aniline with succinic anhydride yields N-phenylsuccinamic acid (amide formation).[1] To achieve C-acylation (ketone formation), the amine must be protected (as acetanilide) or the reaction driven by strong Lewis acids.[1]

Protocol A: Friedel-Crafts Acylation[2][3]
  • Reagents: Acetanilide (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq), Nitrobenzene or DCM (Solvent).[1]

  • Procedure:

    • Suspend AlCl₃ in solvent at 0°C.[1]

    • Add succinic anhydride portion-wise; stir for 30 min to form the acylium complex.

    • Add acetanilide slowly, maintaining temperature <5°C to prevent polymerization.[1]

    • Allow to warm to RT and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture. The precipitate is the N-acetylated γ-keto acid.

  • Hydrolysis (De-protection):

    • Reflux the intermediate in 10% HCl for 2 hours.

    • Neutralize to pH 5–6 with NaOH.[1]

    • Yield: The free amino acid precipitates (Yellow solid).[1]

Phase 2: Cyclization to the Dihydropyridazinone

Target: 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. Mechanism: Nucleophilic attack of hydrazine on the ketone (Schiff base formation) followed by intramolecular attack on the carboxylic acid/ester.[1]

Protocol B: Hydrazine Condensation
ParameterSpecificationNotes
Substrate 4-(4-aminophenyl)-4-oxobutanoic acid
Reagent Hydrazine Hydrate (80% or 99%)1.5 – 2.0 equivalents
Solvent Ethanol or n-ButanolAlcohols facilitate water removal (azeotrope)
Temperature Reflux (78–117°C)3–5 hours
Catalyst Glacial Acetic Acid (Optional)Trace amounts catalyze imine formation

Step-by-Step:

  • Dissolve the γ-keto acid in Ethanol (10 mL/g).

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Heat to reflux.[1] Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[1]

  • Workup: Cool to 0°C. The product typically crystallizes out. Filter and wash with cold ethanol.[1]

  • Validation: ¹H NMR will show two triplets (or multiplets) around δ 2.4–3.0 ppm corresponding to the -CH₂-CH₂- linkage of the 4,5-dihydro ring [1].

Phase 3: Aromatization (Dehydrogenation)

Target: 6-(4-aminophenyl)-2H-pyridazin-3-one. Criticality: The reaction of succinic derivatives naturally yields the dihydro form.[1] To obtain the "2H-pyridazin-3-one" (aromatic ring), an oxidation step is mandatory [2].

Protocol C: Oxidative Dehydrogenation

Method 1: Bromine/Acetic Acid (Standard)

  • Dissolve the dihydro compound in Glacial Acetic Acid.

  • Heat to 60–70°C.

  • Add Bromine (1.1 eq) dropwise.[1]

  • Stir for 2 hours. The reaction proceeds via bromination followed by HBr elimination.[1]

  • Workup: Pour into ice water. Neutralize with dilute NH₄OH.[1] Filter the precipitate.[1]

Method 2: Sodium m-nitrobenzenesulfonate (Mild)

  • Dissolve substrate in water/NaOH.[1]

  • Add Sodium m-nitrobenzenesulfonate (1.1 eq).[1]

  • Reflux for 3 hours.

  • Acidify to precipitate the aromatic product.

Part 3: Process Optimization & Safety (E-E-A-T)

Causality in Reagent Choice
  • Why Succinic Anhydride? It provides the specific 4-carbon backbone required for the pyridazine ring.[1] Maleic anhydride would yield the aromatic system directly but requires harsher conditions and often leads to polymerization with aniline derivatives.[1]

  • Why Hydrazine Hydrate? Anhydrous hydrazine is explosive and unnecessary; the water produced in the reaction makes the hydrate sufficient and safer.[1]

Self-Validating Systems (QC)
  • Intermediate Check: The γ-keto acid must show a carbonyl peak in IR at ~1680 cm⁻¹ (ketone) and ~1710 cm⁻¹ (acid).[1]

  • Aromatization Check: The disappearance of the -CH₂-CH₂- aliphatic signals in ¹H NMR and the appearance of a doublet at ~δ 6.9–7.0 ppm (C4/C5 protons) confirms aromatization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polyacylation or N-acylationEnsure temperature <5°C during addition; use Acetanilide, not Aniline.
Product Gums (Step 2) Incomplete cyclizationIncrease reflux time; ensure excess Hydrazine is removed.[1]
Incomplete Oxidation (Step 3) Temperature too lowIncrease temp to 80°C; check Br₂ quality.[1]

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect [Link] Context: Confirms the standard condensation route of γ-keto acids with hydrazine yields 4,5-dihydropyridazin-3(2H)-ones.

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Source: SciSpace / J. Chem. Pharm.[1] Res. [Link] Context: Details the dehydrogenation protocols (Br2/AcOH) to convert dihydro-pyridazinones to the fully aromatic core.

  • Friedel–Crafts acylation. Source: Organic Chemistry Portal [Link] Context: Mechanistic grounding for the regioselective synthesis of the γ-keto acid precursor.[1][2]

  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety. Source: ResearchGate [Link] Context: Validates the utility of the dihydro intermediate in drug development.[4]

Sources

Exploratory

physicochemical properties of 6-(4-aminophenyl)-2H-pyridazin-3-one

This guide serves as a technical reference for the physicochemical characterization of 6-(4-aminophenyl)-2H-pyridazin-3-one . It is designed for researchers in medicinal chemistry and formulation science, distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization of 6-(4-aminophenyl)-2H-pyridazin-3-one . It is designed for researchers in medicinal chemistry and formulation science, distinguishing strictly between the fully aromatic target and its common dihydro-intermediate.

Technical Whitepaper | Version 1.0

Executive Summary

6-(4-aminophenyl)-2H-pyridazin-3-one (CAS: 24912-35-4) is a planar, heterocyclic scaffold belonging to the pyridazinone class. It is chemically distinct from its 4,5-dihydro precursor (CAS: 36725-28-7), a difference often overlooked in high-throughput screening databases. This compound acts as a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors) and calcium sensitizers.

This guide synthesizes experimental data and structural activity relationship (SAR) inferences to provide a comprehensive profile of its solubility, ionization behavior, and solid-state properties.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule exhibits lactam-lactim tautomerism , with the lactam (2H-one) form dominating in the solid state and neutral aqueous solution. The presence of the 4-aminophenyl group introduces a basic center, making the molecule amphoteric .

ParameterDetail
IUPAC Name 6-(4-aminophenyl)-2H-pyridazin-3-one
Common Synonyms 6-(4-aminophenyl)-3(2H)-pyridazinone; 3-(4-aminophenyl)-6-hydroxypyridazine
CAS Registry 24912-35-4 (Aromatic); Note: 36725-28-7 is the 4,5-dihydro analog
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
SMILES Nc1ccc(c2ccc(=O)[nH]n2)cc1
Tautomeric Equilibrium

The stability of the lactam form is driven by the preservation of the amide-like resonance in the heterocyclic ring, though the aromatic nature of the pyridazine ring allows for significant delocalization.

Tautomerism cluster_0 Dominant Form (Solid/Neutral pH) cluster_1 Minor Form (Basic pH/Solvent Dependent) Lactam Lactam Form (2H-pyridazin-3-one) C=O, NH present Lactim Lactim Form (3-hydroxypyridazine) C-OH, N=N present Lactam->Lactim Tautomerization (pK_a ~10.5)

Figure 1: Tautomeric equilibrium favoring the lactam structure in physiological conditions.

Key Physicochemical Parameters

The following data consolidates experimental values from analogous pyridazinone scaffolds and specific derivative characterization.

PropertyValue / RangeContext & Mechanistic Insight
Physical State Crystalline SolidTypically off-white to pale yellow powder due to extended conjugation.
Melting Point >260 °C (Decomposition)High MP driven by intermolecular H-bonding (Donor: NH, NH₂; Acceptor: C=O, N). Significantly higher than the dihydro-analog (~200°C).
LogP (Oct/Water) 0.8 – 1.1 (Predicted)The amino group reduces lipophilicity compared to 6-phenyl-3(2H)-pyridazinone (LogP ~1.4).
pKa (Acidic) 10.5 – 11.0 Deprotonation of the pyridazinone ring NH (Lactam).
pKa (Basic) 3.5 – 4.5 Protonation of the aniline -NH₂. Weakly basic due to resonance withdrawal by the pyridazinone ring.
H-Bond Donors 3Pyridazinone NH (1) + Aniline NH₂ (2).
H-Bond Acceptors 3Carbonyl O (1) + Pyridazinone N (1) + Aniline N (1).

Solubility & Dissolution Profile

The amphoteric nature of 6-(4-aminophenyl)-2H-pyridazin-3-one creates a "U-shaped" solubility profile relative to pH.

Solvent Compatibility Table
SolventSolubility RatingOperational Notes
Water (pH 7) Very Low (< 0.1 mg/mL) Neutral molecule dominates; high crystal lattice energy limits dissolution.
0.1 M HCl High (> 10 mg/mL) Protonation of the aniline amine (NH₃⁺) breaks lattice forces.
0.1 M NaOH Moderate Deprotonation of the lactam NH forms the soluble enolate salt.
DMSO High (> 20 mg/mL) Preferred solvent for stock solutions; disrupts H-bonding network.
Ethanol/Methanol Low to Moderate Soluble upon heating; often used for recrystallization.
Dissolution Protocol for Biological Assays
  • Stock Preparation: Dissolve 10 mM in 100% DMSO.

  • Dilution: Dilute into aqueous buffer. Caution: Rapid dilution into neutral PBS may cause precipitation due to the "crash-out" effect of the hydrophobic aromatic core.

  • Stabilization: If precipitation occurs, use 0.5% methylcellulose or cyclodextrin carriers.

Synthesis & Impurity Profiling[4][7][8]

Understanding the synthesis is crucial for identifying common impurities, particularly the 4,5-dihydro intermediate , which possesses different pharmacological potency.

Synthetic Pathway & Critical Control Points

Synthesis cluster_check Quality Control Check Start Precursor: 4-(4-aminophenyl)-4-oxobutanoic acid Step1 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Intermediate CRITICAL IMPURITY: 4,5-Dihydro-6-(4-aminophenyl)-3(2H)-pyridazinone (Non-aromatic ring) Step1->Intermediate Step2 Dehydrogenation (Br2/AcOH or Sodium 3-nitrobenzenesulfonate) Intermediate->Step2 Product TARGET: 6-(4-aminophenyl)-2H-pyridazin-3-one (Fully Aromatic) Step2->Product Check 1H NMR Check: Absence of CH2-CH2 signals at 2.4-3.0 ppm Product->Check

Figure 2: Synthetic route highlighting the critical dehydrogenation step to distinguish from the dihydro-impurity.

Characterization Standards
  • 1H NMR (DMSO-d₆):

    • Aromatic Pyridazinone: Distinct doublets for the pyridazinone ring protons (H-4, H-5) typically around δ 6.9 – 7.5 ppm .

    • Dihydro Impurity: If present, look for triplets (or multiplets) corresponding to the -CH₂-CH₂- linkage at δ 2.4 – 3.0 ppm .

  • IR Spectroscopy:

    • Strong C=O stretch (Amide I) at 1640–1660 cm⁻¹ .

    • Broad NH stretch (Lactam) at 3100–3200 cm⁻¹ .

    • NH₂ symmetric/asymmetric stretches at 3300–3400 cm⁻¹ .

Stability & Degradation

  • Thermal Stability: Highly stable in solid form up to >200°C.

  • Photostability: The aniline moiety is susceptible to photo-oxidation over time, turning the solid from off-white to brown. Store in amber vials.

  • Hydrolysis: The pyridazinone ring is resistant to acid/base hydrolysis under standard conditions, making it a robust scaffold for oral drug delivery.

References

  • National Institute of Standards and Technology (NIST). 3(2H)-Pyridazinone - Gas Phase & Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. Compound Summary for CID 82467512: 4-Amino-2-ethyl-6-(4-nitrophenyl)pyridazin-3-one. National Library of Medicine. Link

  • Siddiqui, A.A., et al. Synthesis, Spectroscopic Characterization, and Antimicrobial Activity of Novel Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008.[1] Link

  • Imran, M., & Abida, A. 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone: An important chemical moiety for cardiovascular agents. Oriental Journal of Chemistry, 2016. (Cited for distinction of dihydro-intermediate properties).[2]

  • Cheméo. Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Link

Sources

Foundational

Technical Guide: Mechanism of Action of 6-(4-aminophenyl)-2H-pyridazin-3-one

Executive Summary 6-(4-aminophenyl)-2H-pyridazin-3-one represents the archetypal pharmacophore for a class of cardiotonic agents known as inodilators . This chemical scaffold serves as the structural core for clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-aminophenyl)-2H-pyridazin-3-one represents the archetypal pharmacophore for a class of cardiotonic agents known as inodilators . This chemical scaffold serves as the structural core for clinically significant drugs such as imazodan , levosimendan , and pimobendan .[1]

Its mechanism of action is dual-faceted, driving therapeutic efficacy in heart failure and pulmonary hypertension:

  • PDE3 Inhibition: Selective inhibition of Phosphodiesterase 3 (PDE3), preventing cAMP degradation.

  • Calcium Sensitization: Direct interaction with the cardiac troponin C (cTnC) complex, enhancing contractility without increasing intracellular calcium load.

This guide details the molecular dynamics, signaling pathways, and experimental protocols required to validate the activity of this compound and its derivatives.

Structural Pharmacology & SAR Context

The Pyridazinone Scaffold

The 6-(4-aminophenyl)-2H-pyridazin-3-one structure is a "privileged scaffold" in medicinal chemistry. Its biological activity is highly sensitive to the oxidation state of the pyridazinone ring (C4-C5 bond).

  • 4,5-Dihydro Form: (e.g., Imazodan, Levosimendan precursors)[1]

    • Activity: Significantly higher potency against PDE3.

    • Conformation: The non-planar "pucker" of the dihydro ring aligns optimally with the hydrophobic pocket of the PDE3 catalytic site.

  • Fully Aromatic (2H) Form: (The subject compound)

    • Activity: Retains PDE inhibition but often with reduced affinity compared to the dihydro analog.

    • Role: Acts as a metabolic product or a stable chemical probe for identifying binding site requirements.

Expert Insight: While the prompt specifies the fully aromatic 2H-pyridazin-3-one, researchers must recognize that maximal inotropic potency is typically achieved when the C4-C5 bond is saturated (dihydro). The aromatic form discussed here is the fundamental parent scaffold.

Core Mechanism: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action is the competitive inhibition of the PDE3 enzyme isoform, which is abundant in cardiac myocytes and vascular smooth muscle cells.

Molecular Pathway[2]
  • Inhibition: The pyridazinone ring mimics the purine ring of cAMP, competitively binding to the PDE3 catalytic site.

  • cAMP Accumulation: Prevention of cAMP hydrolysis leads to elevated intracellular cAMP levels.

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Divergent Effects:

    • Cardiac Myocytes (Inotropy): PKA phosphorylates L-type

      
       channels (LTCC) and phospholamban (PLB), increasing 
      
      
      
      influx and SR
      
      
      uptake.
    • Vascular Smooth Muscle (Vasodilation): PKA phosphorylates Myosin Light Chain Kinase (MLCK) or decreases

      
       sensitivity, leading to relaxation.
      
Visualization: cAMP Signaling Cascade

PDE3_Pathway cluster_0 Dual Therapeutic Effect (Inodilation) Compound 6-(4-aminophenyl)-2H-pyridazin-3-one PDE3 PDE3 Enzyme Compound->PDE3 Inhibits cAMP cAMP (Accumulation) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-Type Ca2+ Channels (Phosphorylation) PKA->LTCC Cardiac Pathway PLB Phospholamban (Phosphorylation) PKA->PLB Cardiac Pathway MLCK MLCK Inhibition (Smooth Muscle) PKA->MLCK Vascular Pathway Inotropy Increased Contractility (Positive Inotropy) LTCC->Inotropy PLB->Inotropy Vasodilation Vasodilation (Reduced Afterload) MLCK->Vasodilation

Figure 1: The dual pathway of PDE3 inhibition leading to increased cardiac output and reduced vascular resistance.

Secondary Mechanism: Calcium Sensitization

Unlike pure PDE inhibitors (e.g., milrinone), pyridazinone derivatives often exhibit calcium sensitization .

  • Target: N-terminal domain of Cardiac Troponin C (cTnC).

  • Mechanism: The molecule binds to cTnC during systole, stabilizing the conformation that interacts with Troponin I.

  • Benefit: Increases the force of contraction for a given level of intracellular calcium. This improves cardiac output without the high energy cost and arrhythmia risk associated with massive calcium overload.

Experimental Validation Protocols

To validate the mechanism of action for 6-(4-aminophenyl)-2H-pyridazin-3-one or its derivatives, the following tiered experimental approach is recommended.

Phase 1: Biochemical Validation (PDE3 Inhibition)

Objective: Determine the


 against recombinant PDE3.
ParameterSpecification
Assay Type Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP)
Substrate

-cAMP or Fluorescent-cAMP
Enzyme Source Recombinant Human PDE3A (catalytic domain)
Reference Standard Milrinone (

)
Success Criteria Dose-dependent inhibition with Hill slope

Protocol Step-by-Step:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Incubation: Mix enzyme + test compound (0.1 nM to 100

    
    ) for 15 mins at 25°C.
    
  • Reaction Start: Add substrate (cAMP) to initiate reaction.

  • Termination: Add PDE detection beads (SPA) or binding reagent (FP) after 30 mins.

  • Analysis: Plot log[inhibitor] vs. response to calculate

    
    .
    
Phase 2: Functional Ex Vivo Validation (Inotropy)

Objective: Confirm positive inotropic effect in isolated tissue.

Protocol (Isolated Papillary Muscle):

  • Tissue: Guinea pig or rabbit right ventricular papillary muscle.

  • Bath: Tyrode’s solution, aerated with 95%

    
    /5% 
    
    
    
    at 37°C.
  • Stimulation: Field stimulation at 1 Hz, 2 ms duration, voltage 20% above threshold.

  • Measurement: Isometric force transducer.

  • Dosing: Cumulative addition of 6-(4-aminophenyl)-2H-pyridazin-3-one (

    
     to 
    
    
    
    M).
  • Causality Check: Pre-treat with Carbachol (muscarinic agonist). If the inotropic effect is reversed, it confirms the cAMP-dependent mechanism (as muscarinic activation opposes cAMP accumulation).

Phase 3: Calcium Sensitization Check

To distinguish sensitization from pure PDE inhibition:

  • Skinned Fiber Assay: Use saponin-skinned cardiac fibers.

  • Condition: Clamp free

    
     at a fixed sub-maximal level (pCa 6.0).
    
  • Observation: If force increases without a change in calcium concentration, the compound acts as a calcium sensitizer.

References

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Source: PubMed / NIH URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases. Source: NIH / PMC URL:[Link]

  • Structure-activity relationships of pyridazinone PDE inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Levosimendan: Current status and future prospects (Mechanism Comparison). Source: Current Opinion in Anaesthesiology URL:[Link][1][2][3][4]

  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents. Source: Tropical Journal of Pharmaceutical Research URL:[Link]

Sources

Exploratory

biological activity of 6-(4-aminophenyl)-2H-pyridazin-3-one derivatives

Technical Monograph: Biological Versatility of 6-(4-aminophenyl)-2H-pyridazin-3-one Scaffolds Executive Summary The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Versatility of 6-(4-aminophenyl)-2H-pyridazin-3-one Scaffolds

Executive Summary The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific side-chain modifications. While historically anchored in cardiovascular therapeutics as a phosphodiesterase III (PDE3) inhibitor and calcium sensitizer (inodilator), recent structure-activity relationship (SAR) studies have expanded its utility into non-steroidal anti-inflammatory drug (NSAID) development via COX-2 selectivity and neurological interventions targeting acetylcholinesterase (AChE). This guide dissects the synthetic accessibility, mechanistic pathways, and quantitative biological profiles of this versatile moiety.

Chemical Architecture & Synthesis

The core pharmacophore consists of a pyridazin-3-one ring substituted at the C6 position with a 4-aminophenyl group. The chemical stability of the pyridazinone ring, combined with the hydrogen-bonding potential of the amide/lactam motif, facilitates high-affinity binding to enzyme active sites.

Validated Synthetic Protocol

The most robust synthetic route utilizes a Friedel-Crafts acylation followed by hydrazinolysis. To ensure the integrity of the amino group, a nitro-precursor strategy is recommended, offering higher yields and cleaner purification than direct amino-protection methods.

Protocol: Synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Friedel-Crafts Acylation: React succinic anhydride (1.0 eq) with nitrobenzene (excess) in the presence of anhydrous AlCl3 (2.5 eq). Maintain temperature at 60°C for 4 hours. Quench with ice-HCl. Isolate 3-(4-nitrobenzoyl)propionic acid.

  • Cyclization: Reflux the keto-acid intermediate with hydrazine hydrate (1.5 eq) in ethanol/acetic acid for 3 hours. This yields 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Reduction: Perform catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2/HCl) to convert the nitro group to the amine.

  • Oxidation (Optional for unsaturated core): If the fully aromatic pyridazinone is required, treat the dihydro-intermediate with bromine in acetic acid or sodium 3-nitrobenzenesulfonate.

Visualization: Synthetic Pathway

SynthesisPath cluster_0 Core Scaffold Generation Succinic Succinic Anhydride Inter1 3-(4-nitrobenzoyl) propionic acid Succinic->Inter1 AlCl3, 60°C (Friedel-Crafts) Nitrobenzene Nitrobenzene Nitrobenzene->Inter1 Inter2 6-(4-nitrophenyl)- 4,5-dihydro-pyridazinone Inter1->Inter2 EtOH, Reflux (Cyclization) Hydrazine Hydrazine Hydrate Hydrazine->Inter2 Final 6-(4-aminophenyl)- 4,5-dihydro-3(2H)-pyridazinone Inter2->Final Reduction Reduction Pd/C, H2 (Reduction)

Figure 1: Step-wise synthesis of the 6-(4-aminophenyl)-pyridazinone core via the nitro-precursor route.

Cardiovascular Pharmacology: The Inodilator Effect

The 4,5-dihydro-pyridazinone derivatives are potent inodilators —agents that exert both positive inotropic (increased contractility) and vasodilatory effects.

Mechanism of Action

The biological activity is driven by a dual mechanism:

  • PDE3 Inhibition: Inhibition of Phosphodiesterase III prevents the degradation of cAMP in cardiomyocytes. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, increasing intracellular Ca²⁺ influx and contractility.

  • Calcium Sensitization: Certain derivatives (e.g., Levosimendan analogs) bind to Troponin C, increasing the sensitivity of the contractile apparatus to calcium without increasing cytosolic calcium load, thereby reducing the risk of arrhythmias.

Visualization: Signaling Pathway

CardioMech Drug Pyridazinone Derivative PDE3 PDE3 Enzyme Drug->PDE3 Inhibits Troponin Troponin C Drug->Troponin Sensitizes cAMP cAMP Levels PDE3->cAMP Prevents Degradation PKA Protein Kinase A cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation cAMP->Vasodilation In Smooth Muscle CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Intracellular Ca2+ CaChannel->CaInflux Increases Contraction Myocardial Contraction CaInflux->Contraction Troponin->Contraction Enhances Efficiency

Figure 2: Dual mechanism of action for pyridazinone-based inodilators targeting PDE3 and Troponin C.

Quantitative Profile (SAR)

Substitution on the 4-amino group significantly alters potency.

Compound DerivativeR-Group (on 4-amino)TargetActivity (IC50 / ED30)
MCI-154 4-PyridylPDE3 / Ca2+ SensitizerED30: 8.5 µg/kg (Inotropic)
Imazodan 1H-imidazol-1-ylPDE3 InhibitorIC50: ~1-10 µM
Indolidan 1H-indol-1-ylPDE3 InhibitorIC50: 0.14 µM
Pimobendan (Benzimidazolyl)methylPDE3 / Ca2+ SensitizerHigh Potency

Anti-Inflammatory & Analgesic Activity

Beyond the heart, 6-(4-aminophenyl)-pyridazinones have emerged as selective COX-2 inhibitors.[1]

Structural Logic for Selectivity

The pyridazinone ring serves as a bioisostere for the lactone ring found in coxibs (e.g., Rofecoxib). The 4-aminophenyl moiety can be derivatized to fit the hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Key Modification: N-alkylation or acylation at the pyridazinone N-2 position reduces gastric ulcerogenicity, a common side effect of classical NSAIDs.

  • Potency: 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one derivatives have demonstrated IC50 values as low as 0.18 µM for COX-2, with Selectivity Indices (SI) > 6.

Experimental Validation Protocols

In Vitro PDE3 Inhibition Assay
  • Objective: Quantify the IC50 of the derivative against PDE3 isolated from bovine platelets or cardiac tissue.

  • Method:

    • Isolate PDE3 fraction via DEAE-Sepharose chromatography.

    • Incubate enzyme with [³H]-cAMP (1 µM) and the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 7.5) for 30 min at 30°C.

    • Stop reaction with boiling water; convert unreacted cAMP to adenosine using snake venom nucleotidase.

    • Separate adenosine using ion-exchange resin and count radioactivity.

    • Validation: Use Milrinone as a positive control (Expected IC50 ~0.5 µM).

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
  • Objective: Assess systemic anti-inflammatory efficacy.

  • Method:

    • Administer test compound orally to Wistar rats (n=6/group).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure paw volume plethysmographically at 0, 1, 3, and 5 hours.

    • Calculation: % Inhibition = (1 - (Vt/Vc)) × 100, where Vt is edema volume in treated and Vc in control.

    • Validation: Indomethacin (10 mg/kg) must show >40% inhibition at 3 hours.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Res J Pharm Sci. (2019).[2] Link

  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents. Tropical Journal of Pharmaceutical Research. (2016).[3] Link

  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Arzneimittelforschung. (2009).[4] Link

  • A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones. Journal of Medicinal Chemistry. (1991).[4] Link

  • Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives. Bioorganic Chemistry.[5] (2020).[6] Link

  • (p-Chlorophenyl)-3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. Chemistry & Biodiversity. (2022).[7] Link

Sources

Foundational

Technical Guide: 6-(4-aminophenyl)-2H-pyridazin-3-one Scaffolds in Drug Synthesis

Executive Summary The pyridazinone scaffold, specifically 6-(4-aminophenyl)-2H-pyridazin-3-one and its 4,5-dihydro congener, represents a critical pharmacophore in medicinal chemistry. These intermediates are foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold, specifically 6-(4-aminophenyl)-2H-pyridazin-3-one and its 4,5-dihydro congener, represents a critical pharmacophore in medicinal chemistry. These intermediates are foundational to the synthesis of positive inotropic agents (calcium sensitizers) and phosphodiesterase III (PDE3) inhibitors used in the management of congestive heart failure.[1]

This guide details the synthetic architecture, critical process parameters (CPPs), and downstream applications of this scaffold, with a specific focus on the industrial route to Levosimendan and related cardiotonic agents.[1]

Chemical Profile & Pharmacophore Significance[1][2]

The 6-phenyl-pyridazinone moiety mimics the purine ring of cAMP, allowing these molecules to dock into the catalytic site of phosphodiesterase enzymes.[1] The 4-amino group on the phenyl ring is a versatile "handle" for further derivatization, enabling the attachment of solubility-enhancing groups or specific binding motifs (e.g., the dinitrile side chain of Levosimendan).[1]

Structural Distinction

Researchers must distinguish between the two primary oxidation states used in synthesis:

Feature4,5-Dihydro Form Fully Aromatic Form
IUPAC Name 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone6-(4-aminophenyl)-2H-pyridazin-3-one
CAS Number 36725-28-7 (5-methyl derivative)Generic: 1079-73-8 (chloro-analog)24912-35-4
Geometry Non-planar (C4-C5 twist)Planar (Fully conjugated)
Key Drug Levosimendan , Imazodan, PimobendanAmiphenazole, PDE inhibitors
Reactivity Prone to oxidation; C4/C5 can be functionalizedStable; undergoes N-alkylation or SEAr

Synthetic Pathways: The "Friedel-Crafts / Hydrazine" Route

The most robust industrial pathway involves a three-step sequence: Friedel-Crafts acylation, hydrazinolysis, and optional aromatization.

Step 1: Friedel-Crafts Acylation

Objective: Construct the carbon skeleton (gamma-keto acid).[1]

  • Reagents: Acetanilide (protected aniline), Succinic Anhydride (or Methylsuccinic anhydride for Levosimendan), AlCl₃ (Lewis Acid).[1]

  • Solvent: Nitrobenzene or Dichloromethane (DCM).[1]

  • Mechanism: Electrophilic aromatic substitution at the para position of the acetanilide.[1]

  • Critical Parameter: Temperature control (< 5°C during addition) to prevent polymerization of the anhydride.

Step 2: Cyclization (Hydrazinolysis)

Objective: Formation of the pyridazinone ring.[1]

  • Reagents: Gamma-keto acid intermediate, Hydrazine Hydrate (

    
    ).[2]
    
  • Conditions: Reflux in Ethanol or Acetic Acid.[1]

  • Outcome: Yields the 4,5-dihydro-pyridazinone .[2][3][4]

  • Note: If the target is Levosimendan, the starting anhydride in Step 1 must be 2-methylsuccinic anhydride to install the C5-methyl group.[1]

Step 3: Aromatization (Dehydrogenation)

Objective: Conversion to the fully aromatic 2H-pyridazin-3-one (if required).

  • Method A (Chemical): Bromine in Acetic Acid (

    
    ).[1]
    
  • Method B (Catalytic): Sodium 3-nitrobenzenesulfonate (resistol) in alkaline medium.[1]

  • Method C (Metal): Pd/C catalytic dehydrogenation at high temperature.[1]

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Core Scaffold Synthesis Start Acetanilide + Succinic Anhydride Inter1 Gamma-Keto Acid Intermediate Start->Inter1 Friedel-Crafts (AlCl3, DCM) Dihydro 4,5-Dihydro-pyridazinone (Levosimendan Precursor) Inter1->Dihydro Hydrazine Hydrate (Cyclization) Aromatic 6-(4-aminophenyl)- 2H-pyridazin-3-one Dihydro->Aromatic Dehydrogenation (Br2/AcOH or Pd/C)

Caption: Step-wise synthesis from commodity chemicals to the active pyridazinone scaffold.

Case Study: Levosimendan Synthesis

Levosimendan (Simdax) is the premier example of this chemistry.[1] It utilizes the (R)-enantiomer of the methylated dihydro-intermediate.[1]

Protocol Overview
  • Precursor: 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone.

  • Resolution: The racemic intermediate is resolved using L-Tartaric acid to isolate the (-)-enantiomer.[1]

  • Diazotization: The 4-amino group is converted to a diazonium salt (

    
    ).[1]
    
  • Coupling: Reaction with Malononitrile (

    
    ) yields the hydrazone.[1]
    
Experimental Protocol: Dihydro-Pyridazinone Synthesis

Standardized procedure for laboratory scale (10g batch).

  • Acylation:

    • Suspend anhydrous

      
       (3 eq) in DCM.
      
    • Add Succinic Anhydride (1.1 eq) portion-wise at 0-5°C.

    • Add Acetanilide (1.0 eq) slowly.[1] Stir at RT for 4 hours.

    • Quench with ice/HCl. Filter the solid gamma-keto acid precipitate.[1] Yield: ~85%.

  • Hydrolysis (De-acetylation):

    • Reflux the intermediate in dilute HCl to remove the acetyl group, yielding the free amine keto-acid.[1]

  • Cyclization:

    • Dissolve the amine keto-acid in Ethanol.[1]

    • Add Hydrazine Hydrate (1.2 eq).[1]

    • Reflux for 3-5 hours.[1] Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

    • Cool to precipate the product. Recrystallize from Ethanol/Water.[1]

    • Target: 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.[3][5]

Downstream Applications & Derivatives[1][7]

The 6-(4-aminophenyl) group serves as a "universal joint" for creating diverse PDE inhibitors.

Drug / CandidateStructure ClassModification at 4-Amino PositionMechanism
Levosimendan Dihydro-pyridazinoneMalononitrile hydrazoneCa2+ Sensitizer / PDE3 Inhibitor
Imazodan Dihydro-pyridazinoneImidazole ring fusionPDE3 Inhibitor
Indolidan Dihydro-pyridazinoneIndole fusionPDE3 Inhibitor
Generic Aromatic 2H-pyridazin-3-oneAmides / UreasFABP4 Inhibitors
Signaling Pathway Interaction

The pyridazinone drugs primarily target the cAMP-PKA pathway in cardiomyocytes.[1]

Pathway Drug Pyridazinone Drug (Levosimendan) PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades (Blocked) AMP AMP cAMP->AMP Normal Path PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contract Increased Contractility CaChannel->Contract Ca2+ Influx

Caption: Mechanism of Action: PDE3 inhibition leads to elevated cAMP and increased cardiac contractility.

Troubleshooting & Optimization

Regioselectivity in Friedel-Crafts
  • Issue: Formation of ortho-isomers or bis-acylation.

  • Solution: Use Nitrobenzene as a solvent to suppress side reactions due to its complexation with

    
    , or strictly control temperature below 5°C.[1]
    
Aromatization Yields[1][8][9][10]
  • Issue: Over-oxidation or halogenation of the phenyl ring when using

    
    .
    
  • Solution: Use Sodium 3-nitrobenzenesulfonate in aqueous NaOH.[1] This is a milder, electron-transfer based oxidation that avoids halogenating the electron-rich amino-phenyl ring.

Solubility
  • The 6-(4-aminophenyl)-pyridazinone intermediates are poorly soluble in water and neutral organic solvents.[1]

  • Protocol: Perform purification in hot DMSO or Acetic Acid , or convert to the hydrochloride salt for aqueous processing.[1]

References

  • Synthesis of Pyridazinone Derivatives: Bansal, E. et al. (2009).[1] "Synthesis and vasodilatory activity of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives." NIH/PubMed.[1]

  • Levosimendan Structure & Synthesis: Patent CN104418810A.[1] "New synthetic route of levosimendan."

  • Aromatization Protocols: Zhang, C.T. et al. (2006).[1] "Crystal structure and synthesis of (R)-(-)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one." Acta Crystallographica.

  • Pharmacological Review: Imran, M. & Abida. (2016).[1][3] "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents."[3] Tropical Journal of Pharmaceutical Research.

  • Chemical Properties: ChemicalBook. "6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone CAS Data."

Sources

Exploratory

Technical Monograph: Structural Analogs of 6-(4-aminophenyl)-2H-pyridazin-3-one

This technical guide provides a comprehensive analysis of the structural analogs of 6-(4-aminophenyl)-2H-pyridazin-3-one , a versatile pharmacophore bridging cardiovascular therapeutics and non-steroidal anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the structural analogs of 6-(4-aminophenyl)-2H-pyridazin-3-one , a versatile pharmacophore bridging cardiovascular therapeutics and non-steroidal anti-inflammatory drug (NSAID) development.

Executive Summary

The 6-phenyl-3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, characterized by a six-membered heterocyclic ring containing adjacent nitrogen atoms and a keto group. The specific derivative 6-(4-aminophenyl)-2H-pyridazin-3-one serves as a critical junction point between two distinct therapeutic classes:

  • Cardiotonics (PDE3 Inhibitors/Calcium Sensitizers): Historically linked to the 4,5-dihydro analogs (e.g., Levosimendan, Imazodan), where the scaffold enhances myocardial contractility.

  • Anti-inflammatory/Analgesics (COX-2 Inhibitors): The fully aromatic 2H-pyridazinone core exhibits potent cyclooxygenase-2 (COX-2) inhibition with reduced gastric toxicity compared to traditional NSAIDs.[1]

This guide dissects the Structure-Activity Relationship (SAR), synthetic pathways, and pharmacological profiles of this molecule and its high-value analogs.

Chemical Architecture & SAR Analysis

The core molecule consists of a pyridazinone ring coupled to a 4-aminophenyl moiety.[2][3] The biological activity is modulated by the oxidation state of the pyridazine ring (dihydro vs. aromatic) and substitutions at the N2, C4, and C5 positions.

SAR Vector Map
  • Position 2 (Lactam Nitrogen): Critical for pharmacokinetic tuning. Alkylation here (e.g., methyl, acetate) often improves lipophilicity but can reduce hydrogen bond donor capacity essential for PDE3 binding.

  • Position 4 & 5 (Vinyl Region):

    • 4,5-Dihydro (Single bond): Favors PDE3 inhibition and cardiotonic activity (e.g., Imazodan).

    • 2H-Aromatic (Double bond): Favors COX-2 inhibition and analgesic activity (e.g., Emorfazone analogs).

  • Position 6 (Phenyl Linker): The para-amino group is a pivotal hydrogen bond donor. Replacing the amino group with bulky heterocycles (e.g., imidazole) shifts activity towards potent inotropy.

SAR_Map Core 6-(4-aminophenyl)- 2H-pyridazin-3-one N2 N2 Position (Lactam Nitrogen) Target: Solubility/PK Mod: Alkylation/Acylation Core->N2 PK Tuning C45 C4-C5 Bond (Vinyl Region) Target: Selectivity Dihydro = Cardiotonic Aromatic = Anti-inflammatory Core->C45 Mechanism Switch Ph Phenyl Ring (Pos 6) (Para-Amino) Target: Receptor Binding Mod: H-Bond Donor/Acceptor Core->Ph Potency Anchor

Figure 1: Structure-Activity Relationship (SAR) vectors for the pyridazinone scaffold.

Key Structural Analogs

The following table contrasts the core aromatic scaffold with its clinically relevant analogs. Note that while the core topic is the aromatic form, the dihydro analogs are structurally inseparable in drug development history.

CompoundStructure TypePrimary TargetTherapeutic IndicationKey Structural Feature
6-(4-aminophenyl)-2H-pyridazin-3-one AromaticCOX-2 / PDE3 (weak)Analgesic / Research ToolParent Scaffold
Imazodan 4,5-DihydroPDE3 InhibitorHeart Failure (Cardiotonic)Imidazole replacement of amine
Levosimendan 4,5-DihydroTroponin C / PDE3Acute Heart FailureMalononitrile hydrazone side chain
Emorfazone AromaticCOX-2 / OpioidAnalgesic / Anti-inflammatory4-ethoxy-2-methyl substitution
Indolidan 4,5-DihydroPDE3 InhibitorHeart FailureIndole-fused analog

Pharmacological Mechanisms

The structural dichotomy leads to two distinct signaling cascades.

Pathway A: Cardiotonic (PDE3 Inhibition)

In the dihydro-analogs, the molecule mimics cAMP, binding to the catalytic site of Phosphodiesterase 3 (PDE3). This prevents the hydrolysis of cAMP, leading to increased intracellular Calcium (


) in cardiomyocytes (inotropy) and decreased Calcium in vascular smooth muscle (vasodilation).
Pathway B: Anti-inflammatory (COX-2 Inhibition)

The planar, aromatic 2H-pyridazinone ring fits into the hydrophobic channel of the COX-2 enzyme. The 4-aminophenyl group interacts with the polar side pocket, selectively inhibiting prostaglandin synthesis without affecting the housekeeping COX-1 enzyme (gastric sparing).

Signaling_Pathways cluster_Cardio Cardiovascular (Dihydro-form) cluster_Inflam Anti-Inflammatory (Aromatic-form) Drug Pyridazinone Analog PDE3 PDE3 Enzyme Drug->PDE3 Inhibits (IC50 < 1uM) COX2 COX-2 Enzyme Drug->COX2 Selectively Inhibits cAMP cAMP Levels u2191 PDE3->cAMP PKA PKA Activation cAMP->PKA Ca Intracellular Ca2+ (Myocyte) PKA->Ca Contract Inotropy (Contraction) Ca->Contract PG Prostaglandin E2 u2193 COX2->PG AA Arachidonic Acid AA->COX2 Blocked Pain Analgesia & Reduced Inflammation PG->Pain

Figure 2: Dual pharmacological pathways dependent on scaffold saturation.

Synthetic Methodologies

The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one typically follows a Friedel-Crafts acylation followed by hydrazine cyclization.

Protocol: Synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one
Stage 1: Friedel-Crafts Acylation
  • Reagents: Acetanilide (protected aniline), Succinic Anhydride, Aluminum Chloride (

    
    ).
    
  • Solvent: Nitrobenzene or Dichloromethane.

  • Procedure:

    • Dissolve acetanilide (10 mmol) and succinic anhydride (10 mmol) in solvent.

    • Add

      
       (30 mmol) portion-wise at 0°C.
      
    • Reflux for 4 hours.

    • Quench with ice/HCl. Filter the precipitate.

    • Product: 4-(4-acetamidophenyl)-4-oxobutanoic acid.

Stage 2: Cyclization to Dihydropyridazinone
  • Reagents: Hydrazine Hydrate (

    
    ).
    
  • Solvent: Ethanol or n-Butanol.

  • Procedure:

    • Reflux the keto-acid from Stage 1 with hydrazine hydrate (1.5 eq) for 6 hours.

    • Cool and filter the solid.

    • Product: 6-(4-acetamidophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Stage 3: Dehydrogenation & Deprotection (Aromatization)
  • Reagents: Bromine in Acetic Acid or Sodium 3-nitrobenzenesulfonate (oxidation).

  • Procedure:

    • Treat the dihydro compound with

      
       at 60°C to introduce the C4-C5 double bond.
      
    • Hydrolyze the acetamido group using 10% HCl reflux to yield the free amine.

    • Final Product: 6-(4-aminophenyl)-2H-pyridazin-3-one.[4]

Synthesis_Flow Start Acetanilide + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3, Reflux) Start->Step1 Inter1 Gamma-Keto Acid Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 4,5-Dihydro-pyridazinone (Cardiotonic Scaffold) Step2->Inter2 Step3 Oxidation/Dehydrogenation (Br2/AcOH or SeO2) Inter2->Step3 Final 6-(4-aminophenyl)- 2H-pyridazin-3-one (Aromatic Scaffold) Step3->Final

Figure 3: Synthetic workflow from precursor to aromatic target.

Experimental Validation Protocols

To validate the synthesized analogs, the following assays are standard in the field.

In Vitro PDE3 Inhibition Assay (Cardiotonic Screen)
  • Objective: Determine

    
     against human platelet PDE3.
    
  • Method:

    • Isolate PDE3 enzyme from human platelets via ultracentrifugation.

    • Incubate enzyme with

      
      -cAMP (1 
      
      
      
      ) and test compound (0.01 - 100
      
      
      ) in Tris-HCl buffer (pH 7.5).
    • Stop reaction after 20 min using boiling water.

    • Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase.

    • Separate via ion-exchange chromatography and count radioactivity.

  • Validation: Reference compound Milrinone should show

    
    .
    
COX-1/COX-2 Selectivity Assay (Anti-inflammatory Screen)
  • Objective: Assess selectivity ratio (

    
    ).
    
  • Method:

    • COX-1 Source: Ram seminal vesicles. COX-2 Source: Sheep placental microsomes.

    • Incubate enzyme with Arachidonic acid (

      
      ) and test compound.
      
    • Measure Prostaglandin E2 (

      
      ) production via ELISA.
      
  • Validation: Aromatic pyridazinones should show high potency against COX-2 (

    
    ) and low potency against COX-1 (
    
    
    
    ).

References

  • Biological Activities of Pyridazinone Derivatives. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis and Cardiotonic Activity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • Pyridazinone-based COX-2 Inhibitors: Design, Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry. [Link]

  • Levosimendan: Structure and Mechanism of Action. Cardiovascular Drug Reviews. [Link]

  • PubChem Compound Summary: 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. [Link]

Sources

Foundational

Spectroscopic Characterization of 6-(4-aminophenyl)-2H-pyridazin-3-one

This guide outlines the comprehensive spectroscopic characterization of 6-(4-aminophenyl)-2H-pyridazin-3-one (also referred to as 6-(4-aminophenyl)-3(2H)-pyridazinone). This molecule represents a fully aromatic pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of 6-(4-aminophenyl)-2H-pyridazin-3-one (also referred to as 6-(4-aminophenyl)-3(2H)-pyridazinone).

This molecule represents a fully aromatic pyridazinone scaffold, distinct from its common 4,5-dihydro precursor (an intermediate in Levosimendan synthesis). The distinction between the dihydro and aromatic forms is the primary analytical challenge; this guide focuses on proving the oxidation state of the C4-C5 bond and the integrity of the 4-aminophenyl moiety.

Technical Guide 2026-A | Senior Application Scientist Review

Executive Summary & Structural Context

Target Molecule: 6-(4-aminophenyl)-2H-pyridazin-3-one Molecular Formula: C₁₀H₉N₃O Exact Mass: 187.07 g/mol Key Structural Features:

  • Pyridazinone Core: A six-membered ring containing a hydrazine moiety and a ketone, fully conjugated (aromatic).

  • Tautomeric System: Exists in lactam (dominant in solid/solution) vs. lactim (enol) equilibrium.

  • Aminophenyl Substituent: A para-aniline group attached at position C6.

Analytical Objective: To confirm the formation of the fully aromatic pyridazinone ring (differentiating it from the 4,5-dihydro impurity) and verify the 4-amino functionality without over-oxidation.

Synthesis Context & Impurity Profile

Understanding the origin of the sample is critical for spectroscopic interpretation. The aromatic compound is typically generated via the dehydrogenation of the 4,5-dihydro intermediate.

Workflow Diagram: Synthesis & Impurity Logic

SynthesisPath cluster_0 Critical Spectroscopic Checkpoint Start 4-(4-aminophenyl)-4-oxobutanoic acid Step1 Cyclization (Hydrazine) Start->Step1 Dihydro INTERMEDIATE: 4,5-dihydro-3(2H)-pyridazinone (Non-Aromatic C4-C5) Step1->Dihydro Step2 Dehydrogenation (e.g., Br2/AcOH or DDQ) Dihydro->Step2 Target TARGET: 6-(4-aminophenyl)-2H-pyridazin-3-one (Aromatic C4=C5) Step2->Target Impurity IMPURITY: Over-oxidized Azo dimers Step2->Impurity Side Rxn

Figure 1: Synthetic pathway highlighting the critical differentiation between the dihydro intermediate and the aromatic target.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm functional groups and assess the tautomeric state (Lactam vs. Lactim).

Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance). Key Diagnostic Bands:

Functional GroupFrequency (cm⁻¹)IntensityAssignment/Note
N-H (Amine) 3350–3450MediumSymmetric/Asymmetric stretching of the aniline -NH₂.
N-H (Lactam) 3100–3200BroadStretching of the ring N-H. Broadening indicates H-bonding (dimerization).
C=O (Amide) 1660–1680StrongCritical Marker. Lower than typical ketones (1715 cm⁻¹) due to conjugation and amide resonance.
C=N (Ring) 1600–1620MediumCharacteristic of the pyridazine ring C=N stretch.[1]
C=C (Aromatic) 1580, 1510StrongSkeletal vibrations of the phenyl and pyridazine rings.

Expert Insight: If you observe a strong band >1700 cm⁻¹, suspect the dihydro precursor (less conjugation) or ring opening. The shift of the carbonyl to ~1660 cm⁻¹ confirms the extended conjugation of the fully aromatic system.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The primary goal is to distinguish the C4/C5 protons. Solvent: DMSO-d₆ (Required due to poor solubility in CDCl₃).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum should show a distinct absence of aliphatic protons (2.0–3.0 ppm range) found in the dihydro precursor.

ProtonShift (δ ppm)MultiplicityIntegrationCoupling (J)Interpretation
NH (Ring) 12.8 – 13.1Singlet (br)1H-Deshielded lactam proton. Disappears on D₂O shake.
H-5 (Ring) 7.95 – 8.05Doublet1H~10 HzPart of AB system. Deshielded by adjacent C=N.
H-4 (Ring) 6.90 – 7.00Doublet1H~10 HzPart of AB system. Upfield due to conjugation with C=O.
Ar-H (ortho) 7.60 – 7.70Doublet2H~8.5 HzProtons on phenyl ring adjacent to pyridazine.
Ar-H (meta) 6.60 – 6.70Doublet2H~8.5 HzProtons adjacent to amino group (shielded).
NH₂ (Amine) 5.40 – 5.80Singlet (br)2H-Broad signal; position varies with concentration/water.

Critical Distinction (Dihydro vs. Aromatic):

  • Aromatic Target: Two doublets at ~7.0 and ~8.0 ppm (H4/H5).

  • Dihydro Impurity: Two triplets (or multiplets) at ~2.4 and ~2.9 ppm (CH₂-CH₂).

  • Action: If signals in the 2–3 ppm region persist, the dehydrogenation is incomplete.

¹³C NMR (100 MHz, DMSO-d₆)
  • C=O (C3): ~160 ppm.

  • C=N (C6): ~145 ppm.

  • Aromatic C-N (Amine): ~150 ppm.

  • Ring Carbons: 113 ppm (C4), 126-129 ppm (Phenyl/C5).

UV-Visible Spectroscopy

Objective: Assess conjugation length and purity. Solvent: Methanol or Ethanol.

  • Band I (π → π):* ~280–310 nm. High extinction coefficient (ε > 10,000).

    • Note: The aromatic compound will have a significant bathochromic shift (red shift) compared to the dihydro precursor due to the planar, fully conjugated 10-electron system.

  • Band II (n → π):* ~330–350 nm (often buried as a shoulder).

Mass Spectrometry (MS)

Objective: Molecular weight confirmation.[1] Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion: [M+H]⁺ = 188.08 (ESI).

  • Fragmentation Pattern (EI):

    • m/z 187: Molecular ion (M⁺).

    • m/z 159: [M - CO]⁺. Loss of carbonyl is characteristic of pyridazinones.

    • m/z 130: [M - CO - N₂H]⁺. Collapse of the pyridazine ring.

Standardized Characterization Protocol

This workflow ensures data integrity for regulatory or publication purposes.

Workflow Diagram: Characterization Logic

CharWorkflow Sample Crude Sample Solubility Solubility Check (DMSO vs Water) Sample->Solubility TLC TLC Screening (MeOH:DCM 1:9) Solubility->TLC NMR_Check 1H NMR (DMSO-d6) Check 2-3 ppm region TLC->NMR_Check Decision Aliphatic Signals Present? NMR_Check->Decision Recryst Recrystallize (DMF/Ethanol) Decision->Recryst Yes (Dihydro impurity) FullSpec Full Characterization (IR, 13C, MS, UV) Decision->FullSpec No (Pure Aromatic) Recryst->NMR_Check

Figure 2: Logical flowchart for verifying sample purity before full spectroscopic acquisition.

Step-by-Step Protocol
  • Solubility Test: Dissolve 5 mg in 0.6 mL DMSO-d₆. If the solution is cloudy, filter through a cotton plug; suspended solids will distort integration.

  • ¹H NMR Acquisition: Acquire 16 scans.

    • Checkpoint: Zoom into 2.0–3.0 ppm. Integrate any signals. If the integral > 2% relative to the aromatic signals, the sample contains the dihydro intermediate.

  • FT-IR Analysis: Grind 2 mg sample with 200 mg dry KBr. Press at 10 tons.

    • Checkpoint: Verify the C=O stretch is <1680 cm⁻¹.[2]

  • UV-Vis Dilution: Prepare a 10⁻⁴ M stock in Ethanol. Dilute to 10⁻⁵ M. Scan 200–500 nm.

    • Checkpoint: Absorbance at λmax should be 0.6–0.8 AU.

References

  • Imran, M., et al. (2016).[3][4][5] "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone – An important chemical moiety for development of cardioactive agents."[4][5] Tropical Journal of Pharmaceutical Research, 15(7), 1579-1590.[4] Link

    • Context: Provides comparative data on the dihydro- precursor, essential for distinguishing the arom
  • Sotelo, E., et al. (2000).[4] "Pyridazines.[3][4][5][6][7][8][9][10][11][12][13][14] Part 22: Synthesis of 6-substituted 3(2H)-pyridazinones." Journal of Synthetic Organic Chemistry. Link

    • Context: Establishes the standard synthetic routes and spectral expectations for the arom
  • NIST Chemistry WebBook. "3(2H)-Pyridazinone Spectra." National Institute of Standards and Technology.[9] Link

    • Context: Baseline spectral data for the parent pyridazinone scaffold.
  • Asif, M. (2011).[3] "Synthesis and biological activities of some pyridazinone derivatives." European Journal of Medicinal Chemistry. Link

    • Context: Detailed NMR characterization of phenyl-substituted pyridazinones.

Sources

Exploratory

The Pyridazinone Scaffold: A Technical Analysis of Therapeutic Targets

Executive Summary The pyridazinone moiety (a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group) is recognized in medicinal chemistry as a "privileged structure." Its thermodynamic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone moiety (a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group) is recognized in medicinal chemistry as a "privileged structure." Its thermodynamic stability, capacity for diverse functionalization, and specific electrostatic profile allow it to mimic peptide bonds and interact with a broad spectrum of biological targets.

This guide analyzes the therapeutic utility of pyridazinone derivatives, moving beyond general descriptions to explore the specific molecular mechanisms driving their efficacy in cardiovascular medicine, oncology, and inflammation.[1][2] It provides actionable protocols for synthesis and validation, serving as a blueprint for drug development professionals.

Part 1: The Chemical Advantage (Pharmacophore Analysis)

The pyridazin-3(2H)-one core offers distinct advantages in ligand design:

  • Hydrogen Bonding: The lactam motif (-NH-CO-) acts as a dual hydrogen bond donor (NH) and acceptor (CO), facilitating tight binding in enzyme active sites (e.g., Serine/Glycine residues in PARP).

  • Rigid Geometry: The planar ring restricts conformational freedom, reducing the entropic penalty upon binding.

  • Pi-Stacking: Aromatic substitutions at positions 4, 5, or 6 allow for

    
    -
    
    
    
    stacking interactions with hydrophobic pockets (e.g., Tyrosine residues).
Visualization: The Therapeutic Landscape

The following diagram illustrates the divergence of the pyridazinone scaffold into its primary therapeutic indications based on substitution patterns.

Pyridazinone_Targets Core Pyridazinone Scaffold Cardio Cardiovascular (Inodilators) Core->Cardio Onco Oncology (DNA Repair/Kinases) Core->Onco Inflam Inflammation (NSAID-like) Core->Inflam PDE3 Target: PDE3 (e.g., Pimobendan) Cardio->PDE3 CaSens Target: Troponin C (Ca2+ Sensitization) Cardio->CaSens PARP Target: PARP-1 (e.g., Phthalazinone analogs) Onco->PARP cMet Target: c-Met (Tyrosine Kinase) Onco->cMet COX2 Target: COX-2 (Selective Inhibition) Inflam->COX2

Caption: Functional divergence of the pyridazinone scaffold into major therapeutic classes.

Part 2: Cardiovascular Targets (The Foundation)

The most clinically validated application of pyridazinones is in the management of heart failure. The mechanism is often dual-faceted, distinguishing these compounds from standard inotropes.

Target 1: Phosphodiesterase 3 (PDE3) & Calcium Sensitization

Reference Drug: Pimobendan (Benzimidazole-pyridazinone derivative).[3]

Mechanism of Action: Unlike pure PDE3 inhibitors (e.g., milrinone) which can induce arrhythmias by overloading the cell with calcium, pyridazinone derivatives like Pimobendan often exhibit a "calcium sensitizing" effect.

  • PDE3 Inhibition: The pyridazinone ring inhibits PDE3, preventing the degradation of cAMP in vascular smooth muscle. Increased cAMP

    
     Protein Kinase A activation 
    
    
    
    Vasodilation (Afterload reduction).
  • Calcium Sensitization: The molecule increases the affinity of Troponin C for

    
     in cardiomyocytes. This enhances contractility without significantly increasing myocardial oxygen consumption or intracellular calcium load.
    

Data Summary: Hemodynamic Effects of Pimobendan

Parameter Effect Physiological Outcome
Contractility (dP/dt) Increase (+++) Improved Cardiac Output
Systemic Vascular Resistance Decrease (--) Reduced Afterload (Easier pumping)
Preload (LVEDP) Decrease (--) Reduced Pulmonary Congestion

| Myocardial


 Demand  | Neutral/Slight Increase | Superior efficiency vs. Dobutamine |

Part 3: Oncology Targets (The Frontier)

Recent medicinal chemistry has pivoted towards fused pyridazinone systems (e.g., phthalazinones) for cancer therapy, exploiting "synthetic lethality."

Target 2: PARP-1 (Poly (ADP-ribose) polymerase)

Context: PARP enzymes repair single-strand DNA breaks. Inhibiting PARP in tumors with existing BRCA mutations (which cannot repair double-strand breaks) leads to cell death.

Structural Insight: While Olaparib is technically a phthalazinone, the pharmacophore relies on the embedded pyridazinone-like lactam structure.

  • Binding Mode: The lactam group forms three critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Isosteres: Recent research demonstrates that pyridopyridazinones (fused pyridine-pyridazine) act as effective bioisosteres for the phthalazine nucleus, maintaining potency while altering solubility profiles [1].

Visualization: PARP Inhibition Mechanism

PARP_Mechanism DNA_Damage Single-Strand DNA Break PARP_Recruit PARP-1 Enzyme Recruitment DNA_Damage->PARP_Recruit Inhibitor Pyridazinone-based Inhibitor (Trapping) PARP_Recruit->Inhibitor Binds Active Site Stall Replication Fork Collapse Inhibitor->Stall Prevents Repair DSB Double-Strand Break Formation Stall->DSB CellDeath Synthetic Lethality (Apoptosis) DSB->CellDeath In BRCA-deficient cells

Caption: Mechanism of synthetic lethality induced by pyridazinone-based PARP inhibitors.

Part 4: Experimental Validation Protocols

Protocol A: Synthesis of the Pyridazinone Core

Objective: Synthesize a 6-substituted-4,5-dihydropyridazin-3(2H)-one via cyclocondensation. This is the standard "entry" reaction for generating this scaffold.

Reagents:

  • Aryl keto-acid or gamma-keto ester (e.g.,

    
    -aroylpropionic acid).
    
  • Hydrazine Hydrate (

    
    ).[4]
    
  • Solvent: Ethanol or n-Butanol.

  • Catalyst: Glacial Acetic Acid (optional, for rate enhancement).

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of the appropriate

    
    -aroylpropionic acid in 30 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Slowly add hydrazine hydrate (0.02 mol, 2 equiv) to the solution at room temperature.

    • Note: Excess hydrazine drives the equilibrium toward the hydrazone intermediate.

  • Reflux: Heat the mixture to reflux (

    
     for ethanol) for 3–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice/water (100 mL).

    • The solid pyridazinone precipitate should form immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Self-Validating Check: The disappearance of the ketone carbonyl peak (~1680


) and appearance of the amide/lactam stretch (~1660 

) in IR spectroscopy confirms cyclization.
Protocol B: In Vitro PARP-1 Inhibition Assay

Objective: Quantify the


 of synthesized pyridazinone derivatives against PARP-1.

Methodology (Colorimetric Universal PARP Assay):

  • Coating: Coat a 96-well strip plate with histones (substrate). Incubate overnight at

    
    .
    
  • Blocking: Wash wells with PBS-T (PBS + 0.05% Tween-20) and block with BSA to prevent non-specific binding.

  • Reaction Assembly:

    • Add PARP-1 enzyme (0.5 U/well) in PARP buffer.

    • Add the Test Compound (Pyridazinone derivative) at varying concentrations (e.g., 1 nM to 10

      
      M).
      
    • Initiate reaction by adding Biotinylated-NAD+ (substrate) and activated DNA.

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection:

    • Add Streptavidin-HRP (binds to the biotin-poly(ADP-ribose) chains formed on the histones).

    • Add TMB substrate.

    • Stop reaction with 2N

      
      .
      
  • Analysis: Measure Absorbance at 450 nm.

    • Causality: High Absorbance = High PARP activity. Low Absorbance = Effective Inhibition. Plot log(concentration) vs. inhibition % to derive

      
      .
      

Part 5: Future Outlook & Polypharmacology

The future of pyridazinone research lies in hybrid design .

  • Dual Inhibitors: Compounds combining pyridazinone (PDE3 inhibition) with NO-donating moieties for enhanced vasodilation.

  • Kinase Selectivity: Modifying the 6-position aryl group to target c-Met or VEGFR-2 in cancer, leveraging the scaffold's ability to fit into the ATP-binding pocket.

References

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Source: Bioorganic Chemistry (via NIH/PubMed) URL:[Link][5]

  • Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative. Source: PubMed URL:[2][Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Source:[6][7] ResearchGate URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect URL:[Link]

  • Use of pimobendan in the management of heart failure. Source: Veterinary Clinics of North America (via PubMed) URL:[Link]

Sources

Foundational

Technical Guide: In Vitro Screening of 6-(4-aminophenyl)-2H-pyridazin-3-one Libraries

Executive Summary The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse class of cardiotonic agents (e.g., Leosimendan, P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse class of cardiotonic agents (e.g., Leosimendan, Pimobendan), selective COX-2 inhibitors, and PDE4 inhibitors. Due to the scaffold's potential for polypharmacology, screening libraries based on this core requires a rigorous, multi-parametric approach to distinguish between desired therapeutic efficacy (e.g., positive inotropy or anti-inflammation) and off-target toxicity (e.g., arrhythmogenesis or emesis).

This guide details a high-fidelity screening cascade designed to isolate potent hits while immediately flagging liability risks associated with phosphodiesterase (PDE) isoform cross-reactivity.

Library Architecture & Chemical Rationale

The 6-(4-aminophenyl) moiety provides a critical vector for chemical diversification. The primary amine at the para position of the phenyl ring allows for the rapid generation of amides, ureas, and sulfonamides, which modulate the electronic properties and steric fit within the binding pockets of PDE3 (cardiac) versus COX-2 (inflammatory).

Key SAR Drivers to Monitor:

  • N-Acylation: Often shifts selectivity towards COX-2 inhibition.

  • Pyridazinone N2-Substitution: Modulates solubility and metabolic stability but can drastically alter PDE isoform selectivity.

  • C4/C5 Saturation: The difference between 4,5-dihydro and fully unsaturated pyridazinones affects ring planarity and π-stacking interactions within the active site.

The Screening Cascade

To efficiently triage a library of this nature, a linear screening path is insufficient. We employ a Parallel Filter Cascade to simultaneously assess potency and selectivity.

Master Screening Workflow (Visualization)

ScreeningCascade cluster_Enzymatic Phase I: Enzymatic HTS (Biochemical) cluster_Cellular Phase II: Functional Validation (Cellular) Library 6-(4-aminophenyl) Pyridazinone Library PDE3 PDE3 Inhibition (FP Assay) Target: Inotropy Library->PDE3 COX2 COX-2 Inhibition (Fluorometric) Target: Inflammation Library->COX2 Selectivity Selectivity Counter-Screen (PDE4, COX-1) PDE3->Selectivity Hit (>50% Inh) COX2->Selectivity Hit (>50% Inh) Cardio Cardiomyocyte Contractility (Impedance/Ca2+ Flux) Selectivity->Cardio PDE3 Selective Macro Macrophage Activation (LPS-induced TNF-α) Selectivity->Macro COX-2 Selective Lead Validated Lead Candidate Cardio->Lead Inotropic + No Arrhythmia Macro->Lead Anti-inflammatory

Figure 1: Parallel screening workflow designed to segregate cardiotonic hits from anti-inflammatory hits early in the discovery process.

Phase I: Enzymatic High-Throughput Screening (HTS)

PDE3 Inhibition Assay (Fluorescence Polarization)

Pyridazinones are classic PDE3 inhibitors. The goal is to identify compounds that inhibit the hydrolysis of cAMP without affecting PDE4 (which causes emesis).

Methodology: We utilize a Fluorescence Polarization (FP) assay due to its robustness (Z' > 0.7) and resistance to fluorescence interference from the pyridazinone core itself.

  • Reagents: Recombinant human PDE3A enzyme, FAM-labeled cAMP tracer, and IMAP binding reagent (Molecular Devices).

  • Protocol:

    • Dispense 5 µL of library compound (10 µM final) into 384-well black plates.

    • Add 10 µL of PDE3A enzyme solution (optimized to convert ~70% substrate).

    • Incubate for 15 min at RT.

    • Add 5 µL of FAM-cAMP substrate (100 nM final).

    • Incubate for 45 min.

    • Add 60 µL of IMAP binding solution (nanoparticles bind phosphate groups of the product AMP, increasing polarization).

    • Read FP (Ex 485 nm / Em 520 nm).

  • Data Analysis: High polarization = High Inhibition (Enzyme blocked, substrate remains cyclic and does not bind nanoparticles).

COX-1/COX-2 Selectivity Screen

To avoid gastric toxicity (COX-1) and target inflammation (COX-2), the library is screened against both isoforms.

Methodology: Peroxidase-based fluorometric assay. COX converts arachidonic acid to PGG2, then to PGH2. The peroxidase activity of COX reduces PGG2 to PGH2 while oxidizing a probe (e.g., ADHP) to a fluorescent product (Resorufin).

  • Critical Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as internal standards.

  • Threshold: Select hits with COX-2 IC50 < 1 µM and Selectivity Index (SI) > 50.

Phase II: Cellular Functional Validation

Cardiomyocyte Contractility (For PDE3 Hits)

Enzymatic inhibition does not guarantee functional inotropy. We must verify that cAMP accumulation translates to calcium mobilization.

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: iPSC-derived cardiomyocytes (e.g., iCell Cardiomyocytes).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 1 hour.

  • Dosing: Treat cells with library hits (0.1 - 10 µM).

  • Measurement: Monitor intracellular Ca2+ transients using a kinetic plate reader.

  • Success Criteria:

    • Positive Inotropy: Increase in peak amplitude (systolic Ca2+).

    • Positive Lusitropy: Decrease in decay time (faster relaxation).

    • Safety Flag: Irregular beat frequency or "after-contractions" indicate arrhythmia risk (hERG liability or excessive cAMP).

Macrophage Inflammation Model (For COX-2 Hits)

Protocol:

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2 and cytokine production.

  • Treatment: Co-incubate with library compounds for 24 hours.

  • Readout:

    • PGE2 Levels: ELISA quantification of supernatant Prostaglandin E2.

    • Cytokines: Multiplex assay for TNF-α and IL-6 (secondary anti-inflammatory markers).

Mechanistic Insight & Signaling Pathways

Understanding the dual-pathway potential of this scaffold is vital for data interpretation.

Mechanism Compound Pyridazinone Derivative PDE3 PDE3 Enzyme Compound->PDE3 Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits cAMP cAMP Levels PDE3->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylation Contractility Cardiac Contractility CaChannel->Contractility Ca2+ Influx PGE2 PGE2 Synthesis COX2->PGE2 AA Arachidonic Acid AA->COX2 Inflammation Inflammation & Pain PGE2->Inflammation

Figure 2: Dual mechanism of action. The scaffold can be tuned to block PDE3 (top pathway) or COX-2 (bottom pathway).

Data Analysis & Hit Triage Tables

When analyzing the library, data should be summarized to highlight the "Safety Window."

Compound IDPDE3 IC50 (µM)PDE4 IC50 (µM)COX-2 IC50 (µM)COX-1 IC50 (µM)Functional Outcome
Ideal PDE3 Hit < 0.1 > 10.0> 10.0> 10.0Increased Contractility
Ideal COX Hit > 10.0> 10.0< 0.1 > 5.0Reduced PGE2
Toxic Hit< 0.1< 0.1N/AN/AEmetic / Arrhythmic
Gastric RiskN/AN/A< 0.1< 0.1Ulcerogenic

Z-Factor Calculation: Ensure all HTS plates maintain a Z' > 0.5.



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls.

References

  • Cardiotonic Pyridazinones: Siddiqui, N. et al. (2025). "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents."[1] ResearchGate.[2]

  • COX-2 Selectivity: Hassan, R.A. et al. (2025).[3] "Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases." BioWorld.

  • PDE Inhibition Mechanisms: Hutson, P.H. et al. (2011).[4] "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity."[4] Neuropharmacology.

  • Vasorelaxant Activity: Abd-Rabo, Z.S. et al. (2025).[5] "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity." RSC Advances.

  • Screening Protocols: Cascioferro, S. et al. (2021). "Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening." Scientific Reports.

Sources

Exploratory

Technical Guide: Discovery &amp; Engineering of Novel Pyridazinone-Based Bioactive Agents

Executive Summary The pyridazin-3(2H)-one scaffold has transcended its traditional role as an agrochemical intermediate to become a "privileged structure" in modern medicinal chemistry. Its planar heterocyclic core offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold has transcended its traditional role as an agrochemical intermediate to become a "privileged structure" in modern medicinal chemistry. Its planar heterocyclic core offers a unique electronic profile—featuring a dipole moment distinct from pyridines and pyrimidines—allowing for versatile hydrogen bonding interactions within diverse biological pockets.

This guide provides a rigorous technical framework for the design, synthesis, and validation of pyridazinone-based agents. We move beyond generic reviews to focus on actionable protocols for developing Phosphodiesterase (PDE) inhibitors , COX-2 selective anti-inflammatories , and targeted anticancer agents .

Part 1: Chemical Architecture & SAR Logic

The 3(2H)-pyridazinone ring is not merely a linker; it is a pharmacophore capable of specific molecular recognition.

Electronic & Structural Features
  • H-Bonding: The amide-like lactam functionality (NH-CO) serves as a dual donor-acceptor motif, critical for binding to residues like Serine or Threonine in enzyme active sites (e.g., PDE3 catalytic pocket).

  • Dipole Alignment: The 1,2-diazine arrangement creates a distinct dipole that can orient the molecule in electrostatic fields within ion channels or receptor pockets.

  • Pi-Stacking: The aromatic nature (when fully unsaturated) or the semi-planar conformation (in 4,5-dihydro derivatives) facilitates

    
     stacking with aromatic residues (Phe, Tyr, Trp).
    
Structure-Activity Relationship (SAR) Map

The following diagram outlines the critical substitution vectors for tuning biological activity.

SAR_Map Core Pyridazin-3(2H)-one Scaffold N2 N2 Position: Pharmacokinetic Tuning (Solubility/Permeability) Core->N2 C4 C4 Position: Selectivity Gate (Steric bulk controls COX-2 vs COX-1) Core->C4 C5 C5 Position: Electronic Modulation (Halogens/Alkyls affect pKa) Core->C5 C6 C6 Position: Potency Driver (Aryl/Heteroaryl binding) Core->C6 N2_Ex e.g., Benzyl (PDE5 selectivity) Methyl (Metabolic stability) N2->N2_Ex C4_Ex e.g., Methyl/Alkoxy (COX-2 pocket fitting) C4->C4_Ex C6_Ex e.g., 4-Imidazolyl-phenyl (PDE3 High Affinity) C6->C6_Ex

Figure 1: Strategic substitution vectors on the pyridazinone core. N2 controls bioavailability, while C6 drives primary target affinity.

Part 2: Synthetic Engineering

Reliable access to the core scaffold is the bottleneck in many discovery campaigns. We present the Friedel-Crafts/Hydrazine Cyclization route, preferred for its robustness in generating C6-aryl derivatives (e.g., Levosimendan analogs).

Mechanism-Driven Synthesis Workflow

Synthesis_Flow Start Aromatic Substrate (e.g., Benzene/Thiophene) Inter1 Friedel-Crafts Acylation (Formation of γ-keto acid) Start->Inter1 1. Activation Reagent Succinic Anhydride + AlCl3 (Lewis Acid) Reagent->Inter1 Inter2 Hydrazine Hydrate (Nucleophilic Attack) Inter1->Inter2 2. Condensation Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Inter2->Product 3. Cyclization Oxidation Dehydrogenation (Br2/AcOH or DDQ) Product->Oxidation Optional Final 6-Aryl-pyridazin-3(2H)-one (Fully Aromatic) Oxidation->Final

Figure 2: Step-wise construction of the pyridazinone core via the succinic anhydride route.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Validating Source: Adapted from standard Friedel-Crafts methodologies [1, 7].

Rationale: This protocol avoids the instability of glyoxalic acid intermediates and allows for late-stage diversification of the aromatic ring.

Materials:

  • Benzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (AlCl3, anhydrous)

  • Hydrazine hydrate (80%)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Acylation (Friedel-Crafts):

    • In a dry 250 mL round-bottom flask equipped with a drying tube (CaCl2), dissolve succinic anhydride (10 mmol) in benzene (50 mL) .

    • Cool the mixture to 0°C in an ice bath.

    • Add AlCl3 (22 mmol) portion-wise over 20 minutes with vigorous stirring. Caution: Exothermic reaction; HCl gas evolution.

    • Allow to warm to Room Temperature (RT) and reflux for 2 hours.

    • Workup: Pour the reaction mixture into ice-cold HCl (10%, 100 mL) to quench the aluminum complex. Extract with ethyl acetate (3x), dry over Na2SO4, and concentrate to yield the solid β-benzoylpropionic acid .

  • Cyclization:

    • Dissolve the crude β-benzoylpropionic acid (from step 1) in Ethanol (30 mL) .

    • Add Hydrazine hydrate (12 mmol) dropwise.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (System: Hexane:EtOAc 1:1) for the disappearance of the acid.

    • Isolation: Cool the solution. The product often precipitates directly. If not, reduce volume by 50% and cool to 4°C. Filter the white solid.

    • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 70–85%. Melting Point: ~149–151°C.

Part 3: Therapeutic Frontiers & Data

The versatility of this scaffold is best illustrated by its range of validated targets.

Comparative Potency of Key Agents
AgentPrimary TargetTherapeutic AreaKey Potency Metric (IC50)
Levosimendan Troponin C / PDE3Heart Failure0.009 µM (PDE3) [2]
Pimobendan PDE3 / Ca2+ SensitizerVet. Cardiology0.32 µM (PDE3) [2]
ABT-963 COX-2Inflammation0.002 µM (Selectivity >270x) [16]
Olaparib PARP-1Oncology (BRCA)0.005 µM (Phthalazinone analog) [4]
Zardaverine PDE3/4Asthma/Bronchodilation0.5–1.0 µM [2]

Part 4: Biological Validation (Experimental)

To establish the "bioactive" status of a novel pyridazinone, one must validate its mechanism. For cardiovascular and anti-inflammatory candidates, Phosphodiesterase 3 (PDE3) inhibition is a gold-standard assay.

Protocol 2: PDE3 Inhibition Assay (Fluorescence Polarization)

Validating Source: BPS Bioscience PDE3B Assay Kit Protocol [17].

Principle: This assay utilizes a fluorescein-labeled cAMP (cAMP-FAM).[1] PDE3 hydrolyzes cAMP-FAM into AMP-FAM. A binding agent (nanoparticle) specifically binds AMP-FAM (the product) but not cAMP-FAM (the substrate). The large complex formed by Binding Agent + AMP-FAM rotates slowly, resulting in High Fluorescence Polarization (FP) .[1] Intact cAMP-FAM rotates fast (Low FP).[1]

  • Inhibitor Present: Less AMP-FAM produced → Low FP .

  • No Inhibitor: High AMP-FAM produced → High FP .

Assay_Principle Substrate cAMP-FAM (Fast Rotation) LOW FP Enzyme PDE3 Enzyme Substrate->Enzyme Hydrolysis Product AMP-FAM Enzyme->Product Binder Binding Agent (Nanoparticle) Product->Binder Binding Complex Complex (Slow Rotation) HIGH FP Binder->Complex Inhibitor Pyridazinone Candidate Inhibitor->Enzyme Blocks

Figure 3: Fluorescence Polarization mechanism for PDE3 screening. Inhibition results in a lower FP signal.

Workflow:

  • Preparation: Dilute PDE3B enzyme (0.5 ng/µL) in Assay Buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Compound Addition: Add 5 µL of the synthesized pyridazinone (dissolved in 10% DMSO) to a 384-well black microplate.

  • Enzyme Initiation: Add 20 µL of diluted PDE3B enzyme. Incubate at RT for 15 mins.

  • Substrate Addition: Add 25 µL of cAMP-FAM substrate (200 nM).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 100 µL of Binding Agent. Incubate for 30 mins.

  • Read: Measure FP (Excitation 485 nm / Emission 528 nm).

  • Analysis: Calculate % Inhibition =

    
    .
    

Part 5: Future Directions & Frontiers

The pyridazinone scaffold is ripe for evolution into Targeted Protein Degradation (TPD) and Covalent Inhibition .

  • Pyridazinone PROTACs:

    • Concept: Use the pyridazinone moiety as the "Warhead" (Ligand for Protein of Interest, e.g., PDE or Kinase) connected via a PEG linker to an E3 Ligase ligand (e.g., Thalidomide for Cereblon).

    • Advantage:[2][3][4] Converts a reversible inhibitor into a catalytic degrader, overcoming high-concentration dosing requirements [11].

  • Covalent Targeting (The "Cysteine Trap"):

    • Strategy: Introduce an acrylamide or vinyl sulfone group at the N2 or C4 position.

    • Mechanism:[2][5][6][7][8] The pyridazinone directs the molecule to the ATP pocket, while the electrophile forms an irreversible covalent bond with a non-catalytic cysteine (e.g., Cys481 in BTK), ensuring permanent inactivation [13, 21].

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry. (2025).[9][10]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Chemical Reviews. (2024).[1] 11

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry. (2024).[1] 12[1][6][9][10][13][14][15][16][17][18][19]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. (2024).[1] 20[1][6][9][10][13][14][15][16][17][18][19]

  • Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. (2022).[7][13][17][21] 22[1][2][6][9][10][13][14][15][16][17][18][19]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Medicinal Chemistry. (2024).[1] 23[1][2][6][9][10][13][14][15][16][17][18][19]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Biological & Pharmaceutical Bulletin. (2025).[9][10] 24

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry. (2024).[1] 25[1][2][6][9][10][13][14][15][16][17][18][19]

  • Biologically Active Pyridazines and Pyridazinone Derivatives. Current Topics in Medicinal Chemistry. (2025).[9][10] 26[1][2][6][9][10][13][14][15][16][17][18][19]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. (2022).[7][13][17][21] 27[1][2][6][9][10][13][14][15][16][17][18][19]

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Oncogene. (2023).[7][9][16] 28

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Current Medicinal Chemistry. (2025).[9][10] 29[6][9][10][13][14][15][16][17][18][19]

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification. Chemical Science. (2023).[7][9][16] 30[1][2][6][9][10][13][14][15][16][17][18][19]

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025).[9][10] 14[1][2][6][9][10][13][14][15][16][17][18][19]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. (2024).[1] 31

  • ABT-963, a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor. Journal of Pharmacology and Experimental Therapeutics. (2002).[13][21] 19[6][9][10][13][16][18][19]

  • PDE3B Assay Kit Protocol. BPS Bioscience. (2024).[1] 1[1][6][9][10][13][14][15][16][17][18][19]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Current Organic Chemistry. (2025).[9][10] 32[1][2][6][9][10][13][14][15][16][17][18][19]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives. Journal of Saudi Chemical Society. (2025).[9][10] 33[1][2][6][9][10][13][14][15][16][17][18][19]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY. Journal of Chemical Technology and Metallurgy. (2026).[17] 34[6][9][10][13][14][15][16][18][19]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry. (2018).[2][6] 2[1][2][6][9][10][13][14][15][16][17][18][19]

Sources

Foundational

Technical Guide: 6-(4-aminophenyl)-2H-pyridazin-3-one Derivatives as Cardiotonic Agents

Executive Summary: The "Inodilator" Paradigm The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a cornerstone in the development of "inodilators"—agents that simultaneously enhance myocardial contractility (pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Inodilator" Paradigm

The 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold represents a cornerstone in the development of "inodilators"—agents that simultaneously enhance myocardial contractility (positive inotropy) and reduce vascular resistance (vasodilation). Unlike varying cardiac glycosides (e.g., digoxin) which have a narrow therapeutic index, or pure catecholamines which significantly increase myocardial oxygen demand, pyridazinone derivatives offer a dual mechanism of action: Phosphodiesterase III (PDE3) inhibition and Calcium Sensitization .

This guide provides a rigorous technical analysis of this scaffold, detailing the structure-activity relationships (SAR), a self-validating synthesis protocol, and the mechanistic pathways that define its therapeutic efficacy in treating congestive heart failure (CHF).

Medicinal Chemistry & SAR Analysis

The core pharmacophore is the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone ring. While the prompt specifies "2H-pyridazin-3-one" (unsaturated), the vast majority of cardiotonic agents in this class (e.g., Pimobendan, Levosimendan, Indolidan) utilize the 4,5-dihydro analog. The saturation at the C4-C5 bond is critical for optimal conformational fit within the PDE3 active site.

Structural Deconstruction
  • Region A (The Heterocycle): The pyridazinone ring mimics the nucleobase structure of cAMP, allowing it to competitively inhibit the PDE3 enzyme. The lactam (NH-CO) motif is essential for hydrogen bonding within the receptor pocket.

  • Region B (The Linker): The C6 position connects to the phenyl ring. A planar arrangement here is favored.

  • Region C (The Phenyl Substituent): A para-amino group on the phenyl ring is the primary determinant of potency.

    • Unsubstituted Amino (-NH2): Moderate activity.[1]

    • Substituted Amino (e.g., -NH-C=O-R, Imidazole, Pyridine): Significantly enhances potency and selectivity. For example, the inclusion of a pyridine ring (as in MCI-154) or a benzimidazole (as in Pimobendan) drastically improves calcium sensitization properties.

SAR Summary Diagram

SAR_Map Core 6-(4-aminophenyl)- 4,5-dihydro-3(2H)-pyridazinone R1 N-2 Position: Small alkyls (Me) tolerated but -H often preferred for H-bonding Core->R1 Lactam Nitrogen R2 C-5 Position: Methyl substitution can create chiral centers affecting potency (e.g., Levosimendan) Core->R2 Ring Saturation R3 C-6 Phenyl Ring: Must be para-substituted. Meta-substitution reduces activity. Core->R3 Aryl Linker R4 Para-Amino Group: Critical for PDE3 binding. Acylation or heterocyclic extension (e.g., Imidazole) increases Ca2+ sensitization. Core->R4 Primary Pharmacophore

Caption: Structure-Activity Relationship (SAR) map highlighting critical regions for modification on the pyridazinone scaffold.

Mechanism of Action: The Dual Pathway

The therapeutic advantage of these derivatives lies in their ability to bypass the beta-adrenergic receptor downregulation often seen in chronic heart failure.

  • PDE3 Inhibition: By inhibiting PDE3, the degradation of cAMP is blocked. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Calcium channels (increasing Ca2+ influx) and phospholamban (enhancing Ca2+ reuptake into the SR, improving relaxation/lusitropy).

  • Calcium Sensitization: Certain derivatives (e.g., Levosimendan-like analogs) bind to the N-terminal domain of Troponin C. This increases the affinity of Troponin C for Ca2+, enhancing actin-myosin cross-bridging without increasing intracellular Ca2+ transients. This avoids the arrhythmogenic risks associated with calcium overload.

Mechanism Drug Pyridazinone Derivative PDE3 PDE3 Enzyme Drug->PDE3 Inhibits TnC Troponin C Drug->TnC Sensitizes AMP AMP (Inactive) PDE3->AMP Degrades cAMP cAMP cAMP->PDE3 Substrate PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylates Vasodilation Vasodilation (Smooth Muscle) PKA->Vasodilation In Smooth Muscle Contractility Increased Contractility (Inotropy) Ca_Channel->Contractility Increased Ca2+ Influx TnC->Contractility Enhanced Cross-bridging

Caption: Dual mechanism of action showing PDE3 inhibition (cAMP pathway) and direct Calcium Sensitization of Troponin C.

Experimental Protocols

Synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol is designed as a Self-Validating System . Each intermediate has a distinct physical state or spectral signature that confirms success before moving to the next step.

Reagents: Acetanilide, Succinic Anhydride, Aluminum Chloride (


), Hydrazine Hydrate (

), Hydrochloric Acid (

).
Step 1: Friedel-Crafts Acylation (Formation of the Keto-Acid)
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser. Maintain an inert atmosphere (

    
    ).
    
  • Reaction: Suspend Succinic Anhydride (0.1 mol) in nitrobenzene (50 mL). Add Aluminum Chloride (0.22 mol) portion-wise.

  • Addition: Add Acetanilide (0.1 mol) slowly to the mixture.

  • Conditions: Heat to 50°C for 4 hours. The mixture will turn viscous and dark.

  • Quench: Pour the reaction mixture into ice-cold HCl (100 mL, 2M).

  • Validation (Checkpoint 1): The product, 4-acetamidobenzoylpropionic acid, precipitates as a solid.

    • Self-Check: If no precipitate forms, the acylation failed (likely moisture in

      
      ).
      
  • Purification: Filter, wash with water, and dissolve in sodium carbonate solution. Filter off unreacted species, then re-acidify to precipitate the pure acid.

Step 2: Cyclization with Hydrazine
  • Hydrolysis (Optional but recommended): Reflux the 4-acetamidobenzoylpropionic acid in 10% HCl for 2 hours to remove the acetyl group, yielding 4-aminobenzoylpropionic acid.

  • Reaction: Dissolve the keto-acid (0.05 mol) in Ethanol (100 mL). Add Hydrazine Hydrate (0.075 mol, 80%).

  • Conditions: Reflux for 3-5 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the mixture. The pyridazinone derivative will crystallize out.

  • Validation (Checkpoint 2):

    • Melting Point: The target compound, 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, typically melts >200°C (dec).

    • IR Spectroscopy: Look for the disappearance of the ketone carbonyl (~1680 cm⁻¹) and appearance of the lactam amide C=O (~1650-1660 cm⁻¹) and NH stretches.

Pharmacological Evaluation: PDE3 Inhibition Assay

Objective: Determine the


 of the synthesized derivative against cardiac PDE3.
ParameterSpecificationNotes
Enzyme Source Canine or Bovine Ventricular TissueHomogenized and fractionated via DEAE-Sepharose chromatography to isolate PDE3 (cGMP-inhibited fraction).
Substrate [³H]-cAMP (1 µM)Low concentration ensures specificity for PDE3 (high affinity).
Reference Standard Milrinone or CilostazolValidates assay sensitivity.
Readout Scintillation CountingMeasures conversion of [³H]-cAMP to [³H]-AMP.
Self-Validation Positive ControlMilrinone must show

. If not, the enzyme preparation is degraded.

Data Presentation & Lead Candidates

The following table summarizes the activity of key derivatives referenced in literature, illustrating the impact of 4-amino substitutions.

CompoundStructure (R on 4-aminophenyl)MechanismInotropy (ED30, µg/kg)Reference
MCI-154 4-PyridylaminoPDE3 + Ca2+ Sensitizer8.5[1, 2]
Pimobendan BenzimidazolePDE3 + Ca2+ Sensitizer10-50[3]
Imazodan ImidazolePredominantly PDE3>100[4]
Generic -NH2 (Unsubstituted)Weak PDE3>500[5]

Note: ED30 refers to the dose required to increase


 by 30% in anesthetized models.

References

  • Sircar, I., et al. (1987).[2] "Cardiotonic agents.[1][2][3][4][5][6][7][8] 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones."[2] Journal of Medicinal Chemistry. Link

  • Hosoe, K., et al. (1987). "Pharmacological properties of MCI-154, a novel cardiotonic agent, in the dog." Journal of Pharmacobio-Dynamics. Link

  • Endoh, M. (2008). "Mechanism of action of the Ca2+ sensitizer pimobendan in the heart." Arzneimittelforschung. Link

  • Bristol, J. A., et al. (1984). "Cardiotonic agents.[1][2][3][4][5][6][7][8] 1. 4,5-Dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones: novel positive inotropic agents for the treatment of congestive heart failure." Journal of Medicinal Chemistry. Link

  • Imran, M., & Abida. (2016).[6] "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents: A review." Tropical Journal of Pharmaceutical Research. Link

Sources

Exploratory

The Pyridazinone Scaffold: A Technical Guide to Synthetic Versatility and Therapeutic Efficacy

Executive Summary: The Privileged Nature of the Scaffold In the landscape of modern medicinal chemistry, the 3(2H)-pyridazinone scaffold stands as a "privileged structure"—a molecular framework capable of providing ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the Scaffold

In the landscape of modern medicinal chemistry, the 3(2H)-pyridazinone scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple phenyl rings, the pyridazinone core offers unique physicochemical properties: a high dipole moment (approx.[1] 3.9 D), specific hydrogen bond donor/acceptor motifs, and the ability to rigidify molecular conformation.[1]

This guide analyzes the pyridazinone scaffold beyond basic structural definitions, focusing on its synthetic accessibility, bioisosteric utility, and critical role in cardiovascular and oncological therapeutics.[1][2][3][4]

Physicochemical Foundation & Tautomerism

The biological versatility of pyridazinone stems from its electronic structure. The core exhibits lactam-lactim tautomerism , a critical feature that dictates ligand-protein interaction.[1]

  • Lactam Form (A): Dominant in solution and solid state. Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1]

  • Lactim Form (B): Aromatic nature increases.[1] Acts as a Hydrogen Bond Donor (OH) and Acceptor (N).[1][5]

Visualization: Tautomeric Equilibrium and Interaction Potential

The following diagram illustrates the tautomeric shift and the resulting interaction vectors available for drug design.

Pyridazinone_Tautomerism Lactam Lactam Form (Dominant) (NH / C=O) H-Bond Donor & Acceptor Lactim Lactim Form (Minor) (N / OH) Aromatic Character Lactam->Lactim Tautomeric Shift (pK_a dependent) Target Protein Binding Pocket (Ser, Thr, Asp residues) Lactam->Target H-Bonding (C=O...H-N) Lactim->Target Pi-Pi Stacking / H-Bonding

Figure 1: Tautomeric equilibrium of the 3(2H)-pyridazinone core and its impact on binding modes.

Synthetic Architectures

The synthesis of the pyridazinone ring is robust, typically relying on the condensation of 1,4-dicarbonyl equivalents with hydrazine.[1]

Core Synthetic Pathway

The most scalable route involves


-keto acids  or 

-keto esters
.[1]
  • Friedel-Crafts Acylation: Reaction of a succinic anhydride derivative with an aromatic substrate (AlCl3 catalyst) yields the

    
    -keto acid.[1]
    
  • Cyclization: Condensation with hydrazine hydrate or substituted hydrazines.

Detailed Experimental Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone

Note: This protocol is a standardized adaptation suitable for library generation.

Reagents:

  • 
    -Benzoylpropionic acid (10 mmol)[1]
    
  • Hydrazine hydrate (80%, 15 mmol)[1]

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of

    
    -benzoylpropionic acid in 30 mL of ethanol.
    
  • Addition: Slowly add hydrazine hydrate (15 mmol) dropwise at room temperature. A slight exotherm may occur.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting acid spot.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 100 g).

  • Precipitation: Stir vigorously. The pyridazinone product typically precipitates as a white to off-white solid.[1]

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold water (2 x 20 mL) to remove excess hydrazine.[1]

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.

  • Validation: Confirm structure via

    
    H-NMR (Characteristic signal: singlet at 
    
    
    
    6.9-7.1 ppm for the C4/C5 protons if unsubstituted, or specific splitting patterns).

Medicinal Chemistry Applications & SAR

Cardiovascular: PDE3 Inhibition & Calcium Sensitization

The pyridazinone scaffold is historically significant in cardiovascular medicine, specifically as inodilators (positive inotrope + vasodilator).[1]

  • Key Drug: Levosimendan (Simdax).[1][6][7][8]

  • Mechanism: It binds to Troponin C (TnC) in a calcium-dependent manner, stabilizing the conformational change that exposes hydrophobic patches for actin binding.[1] It effectively increases contractility without increasing intracellular calcium, reducing the risk of arrhythmias compared to traditional catecholamines.[1]

  • Secondary Target: PDE3 inhibition (at higher concentrations).[1][7]

Anti-Inflammatory: COX-2 and PDE4

Pyridazinones serve as bioisosteres for the central heterocyclic ring in Coxibs. The 2N-ring provides a rigid template to orient the vicinal diaryl groups required for COX-2 selectivity.[1]

  • SAR Insight: Substitution at the N-2 position often dictates metabolic stability and oral bioavailability.[1]

Oncology: Emerging Targets (GLS1, PARP)

Recent literature (2024-2025) highlights pyridazinones in targeted cancer therapy.[1]

  • Glutaminase 1 (GLS1) Inhibitors: Pyridazinone derivatives block the conversion of glutamine to glutamate, starving cancer cells of a critical metabolic fuel.[1]

  • c-Met Kinase Inhibitors: The scaffold acts as a hinge-binder, mimicking the adenine ring of ATP.[1]

Data Summary: Key Pyridazinone Therapeutics
Drug / CompoundPrimary TargetTherapeutic IndicationStructural Feature
Levosimendan Troponin C / K-ATPAcute Heart FailureDinitrile-hydrazone side chain
Emorfazone COX-2 / AnalgesicPain / InflammationN-substituted ethoxy moiety
Imazodan PDE3CardiotonicImidazole-fused pyridazinone
Indolidan PDE3Heart FailureIndole-fused system

Mechanistic Visualization: Levosimendan Pathway

Understanding the dual-mechanism of Levosimendan is critical for applying this scaffold in heart failure research.[1]

Levosimendan_Mechanism Drug Levosimendan (Pyridazinone Scaffold) Target1 Troponin C (cTnC) (Ca2+ Saturated) Drug->Target1 Binds N-terminal domain Target2 K-ATP Channels (Vascular Smooth Muscle) Drug->Target2 Activates Effect1 Stabilized Conformational Change (Prolonged Actin-Myosin Interaction) Target1->Effect1 Ca2+ Sensitization Effect2 Hyperpolarization (Inhibition of Ca2+ Entry) Target2->Effect2 K+ Efflux Outcome1 Increased Contractility (Positive Inotropy) Effect1->Outcome1 No increase in cytosolic Ca2+ Outcome2 Vasodilation (Reduced Afterload) Effect2->Outcome2 Smooth Muscle Relaxation

Figure 2: Dual mechanism of action for Levosimendan, highlighting the scaffold's role in calcium sensitization and vasodilation.[1]

Bioisosterism Strategy

When designing new chemical entities (NCEs), replace a phenyl ring with a pyridazinone to:

  • Increase Solubility: The nitrogen atoms lower logP compared to a carbocyclic analog.

  • Introduce H-Bonding: The carbonyl oxygen (C3) is a strong acceptor; the NH (N2) is a donor.[1]

  • Alter Metabolism: The ring is generally resistant to oxidative metabolism compared to electron-rich phenyl rings, though N-alkylation sites are metabolic soft spots.[1]

References

  • Akhtar, W., et al. (2016).[1][2] "The therapeutic journey of pyridazinone." European Journal of Medicinal Chemistry. Link[1]

  • Gérard, S., et al. (2021).[1][2] "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." RSC Medicinal Chemistry.[2] Link[1]

  • Antila, S., et al. (2007).[1][7] "Clinical pharmacology of levosimendan." Clinical Pharmacokinetics. Link

  • Wang, L., et al. (2024).[1][7] "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[4][9][10] European Journal of Medicinal Chemistry. Link

  • Sotelo, E., et al. (2026/Preprint).[1][4] "Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development." Journal of Chemical Technology and Metallurgy. Link

Sources

Foundational

6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone for cardioactive agents

Role: Core Pharmacophore in Positive Inotropic Drug Design Context: Cardiotonic Agents (PDE3 Inhibitors & Calcium Sensitizers) Executive Technical Summary This guide analyzes 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Core Pharmacophore in Positive Inotropic Drug Design Context: Cardiotonic Agents (PDE3 Inhibitors & Calcium Sensitizers)

Executive Technical Summary

This guide analyzes 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone , a privileged scaffold in medicinal chemistry.[1] It serves as the structural foundation for "non-glycoside, non-catecholamine" cardiotonic agents used to treat Congestive Heart Failure (CHF).

Unlike traditional digitalis glycosides, agents derived from this scaffold (e.g., Imazodan , Pimobendan , Levosimendan ) operate via a dual mechanism: selective inhibition of Phosphodiesterase III (PDE3) and sensitization of troponin C to calcium. This molecule represents the "minimal pharmacophore" required for high-affinity binding to the PDE3 catalytic pocket.

Molecular Architecture & Pharmacophore Analysis

The efficacy of this molecule stems from its ability to mimic the purine ring of cAMP, the natural substrate of PDE3.

  • The Pyridazinone Ring: The 4,5-dihydro-3(2H)-pyridazinone moiety functions as a bioisostere for the nucleobase of cAMP. It contains a lactam region (-NH-CO-) that acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the PDE3 active site (specifically interacting with Gln-369 and the metal-bound water network).

  • The Phenyl Linker: The phenyl ring at position 6 provides a rigid spacer that orients the molecule within the hydrophobic pocket of the enzyme.

  • The 4-Amino Group: This is the critical "hook." In early generation drugs (like Imazodan), this amine is derivatized (e.g., with an imidazole or nitrile) to extend into the solvent-accessible domain or interact with auxiliary pockets, dramatically increasing potency and selectivity over PDE4.

Mechanism of Action: The Inotropic Cascade

The therapeutic value of this scaffold lies in its ability to amplify intracellular signaling without increasing oxygen demand to the extent of catecholamines.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the dual-pathway activation triggered by the pyridazinone scaffold.

PDE3_Inhibition_Pathway PDE3 PDE3 Enzyme cAMP cAMP (Cyclic AMP) PDE3->cAMP Hydrolyzes Scaffold Pyridazinone Scaffold (Inhibitor) Scaffold->PDE3 Inhibits AMP 5'-AMP (Inactive) cAMP->AMP Degradation blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates SR Sarcoplasmic Reticulum (Ca2+ Release) PKA->SR Triggers Release ActinMyosin Actin-Myosin Interaction Ca_Channel->ActinMyosin Ca2+ Influx SR->ActinMyosin Ca2+ Increase Contraction Increased Contractility (Positive Inotropy) ActinMyosin->Contraction Force Generation

Figure 1: Signal transduction pathway showing how PDE3 inhibition by the pyridazinone scaffold leads to increased cardiac contractility.

Chemical Synthesis Protocol

Objective: Synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone via the Friedel-Crafts/Hydrazinolysis route. Purity Target: >98% (HPLC) Yield Target: 60-75% overall

Synthetic Workflow (DOT Visualization)

Synthesis_Workflow Acetanilide Acetanilide FriedelCrafts Step 1: Friedel-Crafts Acylation (AlCl3) Acetanilide->FriedelCrafts Succinic Succinic Anhydride Succinic->FriedelCrafts Hydrazine Hydrazine Hydrate Cyclization Step 2: Cyclization Hydrazine->Cyclization Acid HCl (Hydrolysis) Hydrolysis Step 3: Hydrolysis Acid->Hydrolysis KetoAcid Intermediate: 4-acetamidobenzoyl- propionic acid FriedelCrafts->KetoAcid KetoAcid->Cyclization Pyridazinone_Ac Intermediate: 6-(4-acetamidophenyl)- pyridazinone Cyclization->Pyridazinone_Ac Pyridazinone_Ac->Hydrolysis FinalProduct Final Product: 6-(4-aminophenyl)- 4,5-dihydro-3(2H)- pyridazinone Hydrolysis->FinalProduct

Figure 2: Step-wise synthetic route from Acetanilide to the target aminophenyl pyridazinone.

Detailed Methodology

Step 1: Preparation of 3-(4-acetamidobenzoyl)propionic acid

  • Setup: Flame-dry a 500mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.

  • Reagents: Charge with Acetanilide (0.1 mol) and Succinic Anhydride (0.12 mol) in 1,2-dichloroethane (150 mL).

  • Catalysis: Cool to 0-5°C. Add anhydrous Aluminum Chloride (

    
    , 0.3 mol) portion-wise over 45 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature, then reflux for 3 hours. Evolution of HCl gas will occur.

  • Quench: Pour the reaction mixture into ice-cold HCl (2N, 300 mL).

  • Isolation: Filter the precipitated solid. Wash with cold water. Recrystallize from ethanol.

    • Checkpoint: White solid expected. MP: ~204-206°C.

Step 2: Cyclization to 6-(4-acetamidophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Reaction: Dissolve the keto-acid from Step 1 (0.05 mol) in Ethanol (100 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 0.06 mol) dropwise.

  • Process: Reflux for 2 hours. The solution will initially clear, followed by precipitation of the product.

  • Isolation: Cool to room temperature. Filter the solid. Wash with cold ethanol.

Step 3: Hydrolysis to 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Hydrolysis: Suspend the acetamido intermediate in 10% HCl (50 mL).

  • Reflux: Heat at reflux for 1 hour. The solid will dissolve, then the hydrochloride salt may precipitate upon cooling.

  • Neutralization: Cool and neutralize with 10% NaOH or Ammonia to pH 8.

  • Final Isolation: Filter the resulting pale yellow precipitate. Recrystallize from Methanol/Water.

    • Validation: 1H NMR (DMSO-d6) should show the disappearance of the acetyl methyl singlet (~2.0 ppm) and appearance of the amino broad singlet.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone core affect cardiotonic potency (


 for contractility increase).
Structural ZoneModificationEffect on PotencyMechanism Note
Ring Saturation 4,5-Dihydro (Saturated)High PotencyAllows "pucker" conformation fitting PDE3 pocket.
Ring Saturation 4,5-Dehydro (Unsaturated)Reduced PotencyPlanarity increases rigidity but decreases binding affinity.
Position 6 Phenyl (Unsubstituted)Baseline ActivityWeak PDE3 inhibition.
Position 6 4-AminophenylHigh Activity Critical H-bond donor; scaffold for further optimization.
Position 6 4-(1H-imidazol-1-yl)phenylVery High (Imazodan)Imidazole nitrogen coordinates with PDE3 metal center.
Position 5 Methyl SubstitutionVariableCan introduce chirality; (+)-enantiomers often more potent.
Experimental Validation: In Vitro PDE3 Assay

Purpose: To verify the biological activity of the synthesized scaffold.

  • Enzyme Source: Guinea pig ventricular cardiomyocytes (homogenized) or recombinant human PDE3A.

  • Substrate: [3H]-cAMP (1 µM).

  • Protocol:

    • Incubate enzyme fraction with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 7.5) containing

      
       for 10 minutes at 30°C.
      
    • Add [3H]-cAMP to initiate reaction.

    • Stop reaction by boiling (2 min) or adding snake venom (for 2-step assay converting AMP to Adenosine).

    • Separate reaction products using anion exchange chromatography (Dowex resin).

  • Calculation: Determine

    
     by plotting % inhibition vs. log concentration.
    
    • Success Criteria: The 4-aminophenyl derivative should exhibit an

      
       in the low micromolar range (1-10 µM).
      
References
  • Sircar, I., et al. (1987). Cardiotonic agents.[2][3][4][5][6][7] 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 30(6), 1023-1029. Link

  • Wang, T., et al. (2007).[7] Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.[7] Link

  • Bansal, R., et al. (2009).[8] Synthesis and vasodilatory activity of some 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones. Chemical Biology & Drug Design. Link

  • Endoh, M. (2001). Mechanisms of action of novel cardiotonic agents. Journal of Cardiovascular Pharmacology, 38, S9-S12. Link

  • Bristol, J. A., et al. (1984).[2] Cardiotonic agents.[2][3][4][5][6][7] 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones.[2] Journal of Medicinal Chemistry, 27(9), 1099–1101. Link

Sources

Exploratory

The Pyridazinone Scaffold: A Technical Deep Dive into Pharmacological Versatility and Synthetic Design

Executive Summary The pyridazin-3(2H)-one nucleus represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for phenyl and heterocyclic rings while offering multipl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one nucleus represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for phenyl and heterocyclic rings while offering multiple hydrogen bonding acceptors and donors.[1] This guide dissects the pharmacological architecture of pyridazinone derivatives, moving beyond general descriptions to analyze the specific structure-activity relationships (SAR) driving their success in cardiovascular, oncological, and anti-inflammatory therapeutics.[2] We focus on the causality between substituent placement and target affinity, supported by validated synthetic protocols and mechanistic visualizations.

Part 1: Structural Architecture & SAR Logic[1]

The pyridazinone core (a six-membered ring with adjacent nitrogen atoms and a keto group at C3) owes its versatility to specific electronic and steric properties.

The Pharmacophore Map[1]
  • N2 Position: The "anchor" point.[1] Substitution here (e.g., with aryl or alkyl groups) modulates lipophilicity (LogP) and metabolic stability.[1] N-alkylation often improves oral bioavailability but can alter receptor binding modes.[1]

  • C4 & C5 Positions: These are the "tuning" knobs.[1] Electron-withdrawing groups (EWGs) or bulky substituents here are critical for directing selectivity. In COX-2 inhibitors, bulky groups at C4/C5 force the molecule into the larger hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.[1]

  • C6 Position: The "specificity" determinant. Aryl substituents at C6 are ubiquitous in biologically active derivatives, often engaging in

    
     stacking interactions with target protein residues (e.g., Trp or Phe in kinase pockets).[1]
    
Visualization: General SAR Workflow

The following diagram illustrates the decision matrix for functionalizing the pyridazinone core based on the desired therapeutic target.

SAR_Logic Core Pyridazin-3(2H)-one Core Scaffold N2 N2 Position (Bioavailability) Core->N2 C4_5 C4/C5 Positions (Selectivity Gates) Core->C4_5 C6 C6 Position (Affinity Binding) Core->C6 Cardio Cardiovascular (Ca2+ Sensitizers) Target: Troponin C N2->Cardio Small Alkyl/H Cancer Oncology (Kinase Inhibitors) Target: VEGFR-2/EGFR C4_5->Cancer H-bond Donors Inflam Anti-Inflammatory (COX-2 Selective) Target: COX-2 Pocket C4_5->Inflam Bulky Vicinal Substituents C6->Cardio Pyridyl/Aryl C6->Cancer Heteroaryl C6->Inflam Sulfonyl/Aryl

Caption: Decision tree for substituent modification based on therapeutic target. Colors indicate distinct structural zones.[1]

Part 2: Cardiovascular Pharmacology (The Levosimendan Paradigm)[1]

Levosimendan stands as the clinical gold standard for pyridazinone-based cardiovascular drugs.[1] Its mechanism is distinct from traditional inotropes (catecholamines) because it does not significantly increase myocardial oxygen consumption.[1]

Mechanism of Action[1][2][3][4][5][6][7]
  • Calcium Sensitization: Levosimendan binds to the N-terminal domain of Troponin C in cardiomyocytes.[1] Crucially, this binding is calcium-dependent; it stabilizes the Ca²⁺-Troponin C complex during systole (enhancing contraction) but dissociates during diastole (allowing relaxation).[1] This prevents the diastolic dysfunction often seen with other inotropes.[1]

  • Vasodilation (K-ATP Channels): It opens ATP-sensitive potassium channels in vascular smooth muscle, leading to hyperpolarization and vasodilation.[1][3] This reduces both preload and afterload.[1][3]

Quantitative Efficacy Data
ParameterEffect of LevosimendanMechanism Link
Contractility (dP/dt) IncreasedTroponin C stabilization
Heart Rate Minimal IncreaseNo direct Beta-1 stimulation
Myocardial O₂ Demand Neutral/DecreasedNo intracellular Ca²⁺ overload
Coronary Flow IncreasedK-ATP channel opening

Part 3: Oncology & Kinase Inhibition[1][6][7][9][10]

Recent research has pivoted pyridazinones toward tyrosine kinase inhibition, specifically targeting VEGFR-2 (angiogenesis) and EGFR (cell proliferation).

The Kinase Binding Mode

The pyridazinone ring often acts as an ATP-mimetic.[1] The lactam group (NH-CO) functions as a donor-acceptor motif that forms hydrogen bonds with the "hinge region" of the kinase active site (e.g., Met793 in EGFR).[1]

Case Study: Dual VEGFR-2/EGFR Inhibitors

Recent derivatives (e.g., Compound 5d referenced in recent literature) have shown superior IC50 values compared to standard care drugs like Sorafenib.[1]

  • Compound 5d IC50 (EGFR-WT): 0.133 µM (Comparable to Erlotinib)[1][4]

  • Compound 5d IC50 (EGFR-T790M): 0.043 µM (Effective against resistant mutations)[1][4]

  • Mechanism: Induces cell cycle arrest at the G1/S phase and promotes apoptosis via Caspase-3 activation.[1]

Part 4: Anti-Inflammatory Engineering (COX-2 Selectivity)[1][11]

The goal in this domain is to inhibit COX-2 (inducible during inflammation) while sparing COX-1 (gastric protective).[1][5]

The Structural Key: Vicinal Substitution

Pyridazinones with bulky substituents at positions 4 and 5 mimic the structure of Coxibs (e.g., Celecoxib).[1]

  • Selectivity Basis: The COX-2 active site has a secondary "side pocket" that is accessible only to bulky inhibitors.[1] COX-1 has a bulky isoleucine residue (Ile523) that blocks this pocket.[1]

  • Safety Profile: Pyridazinone derivatives (e.g., ABT-963) have demonstrated high COX-2 selectivity ratios (>200 fold), significantly reducing the risk of gastric ulceration compared to indomethacin.[1]

Part 5: Technical Workflows & Protocols[1]

A. Synthesis Protocol: The Friedel-Crafts/Hydrazinolysis Route

This is the most robust method for generating 6-aryl-pyridazin-3(2H)-ones.[1]

Reagents:

  • Succinic anhydride (or substituted derivative)[1]

  • Aromatic hydrocarbon (e.g., benzene, toluene)

  • Anhydrous Aluminum Chloride (AlCl₃)[1]

  • Hydrazine Hydrate (N₂H₄[1]·H₂O)

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • Suspend 0.1 mol of succinic anhydride in 50 mL of the aromatic substrate (acting as solvent and reactant).[1]

    • Add 0.22 mol of anhydrous AlCl₃ in small portions with constant stirring.

    • Critical Control Point: Maintain temperature below 60°C to prevent polymerization.

    • Reflux for 2-4 hours until HCl evolution ceases.[1]

    • Pour onto ice/HCl mixture to precipitate the intermediate

      
      -keto acid .[1] Recrystallize from ethanol.
      
  • Cyclization (Hydrazinolysis):

    • Dissolve 0.01 mol of the

      
      -keto acid in 30 mL of absolute ethanol.[1]
      
    • Add 0.02 mol of hydrazine hydrate dropwise.[1]

    • Reflux for 6-8 hours.[1] Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

    • Cool to room temperature.[1] The pyridazinone usually precipitates.[1]

    • Purification: Recrystallize from ethanol/water mixture.[1]

B. Synthesis Visualization

Synthesis_Workflow Start Start: Succinic Anhydride + Aromatic Compound Step1 Friedel-Crafts Acylation (AlCl3, Reflux) Start->Step1 Inter Intermediate: Gamma-Keto Acid Step1->Inter Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 End Product: 6-Aryl-Pyridazin-3(2H)-one Step2->End

Caption: Standard synthetic pathway for 6-aryl-pyridazinone derivatives.

Part 6: References

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Direct. (2024).[1] A comprehensive review of the scaffold's versatility. Link

  • Levosimendan: Mechanism of Action and Clinical Application. LitFL / Deranged Physiology. (2024).[1] Detailed pharmacological breakdown of calcium sensitization. Link

  • Discovery of novel pyridazinone derivatives as EGFR/VEGFR kinase inhibitors. PubMed / NIH. (2026).[1] Recent data on anticancer IC50 values and molecular docking.[1][6][7] Link

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. (2023). SAR analysis of anti-inflammatory specificity. Link

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. (2025).[1] Protocols for one-pot and multi-step synthesis.[1] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one

[1] Introduction & Scope The pyridazinone scaffold, specifically 6-(4-aminophenyl)-2H-pyridazin-3-one , represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase III...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

The pyridazinone scaffold, specifically 6-(4-aminophenyl)-2H-pyridazin-3-one , represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase III (PDE III) inhibitors, calcium sensitizers (e.g., Levosimendan, Imazodan), and anti-platelet agents.[1]

This application note details a robust, modular protocol for the synthesis of the fully aromatic 6-(4-aminophenyl)-2H-pyridazin-3-one.[1] Unlike standard textbook descriptions, this protocol addresses the critical regioselectivity challenges during the Friedel-Crafts acylation and provides a validated method for the oxidative dehydrogenation of the 4,5-dihydro intermediate to the fully aromatic system.[1]

Retrosynthetic Analysis

The synthesis is disconnected into three logical modules:

  • C-C Bond Formation: Friedel-Crafts acylation of protected aniline.[1][2]

  • Heterocycle Formation: Cyclocondensation with hydrazine.[1][2]

  • Aromatization & Deprotection: Oxidative dehydrogenation and amide hydrolysis.[1][2]

Retrosynthesis Target 6-(4-aminophenyl)-2H-pyridazin-3-one (Target Aromatic System) Dihydro 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one (Common Drug Intermediate) Target->Dihydro Dehydrogenation KetoAcid 4-(4-acetamidophenyl)-4-oxobutanoic acid (Acyclic Precursor) Dihydro->KetoAcid Hydrazine Cyclization & Hydrolysis SM Acetanilide + Succinic Anhydride KetoAcid->SM Friedel-Crafts Acylation

Figure 1: Retrosynthetic logic flow from the aromatic target back to commodity starting materials.[1]

Experimental Protocols

Module A: Synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid

Objective: Regioselective introduction of the succinyl moiety at the para-position of the acetanilide ring.[1]

Mechanistic Insight: Aniline cannot be used directly; the amino group complexes with Lewis acids (AlCl₃), deactivating the ring.[2] Acetanilide is used to moderate activation and direct substitution to the para position via steric hindrance at the ortho sites.[1][2]

Reagents:

  • Acetanilide (1.0 eq)[3]

  • Succinic Anhydride (1.2 eq)

  • Aluminum Chloride (AlCl₃) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or Nitrobenzene (traditional, but DCM is preferred for easier workup).[2]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and dropping funnel.

  • Lewis Acid Activation: Charge the flask with Succinic Anhydride (12.0 g, 120 mmol) and dry DCM (150 mL). Cool to 0°C.[1][2]

  • Catalyst Addition: Add AlCl₃ (40.0 g, 300 mmol) portion-wise over 20 minutes. Caution: Exothermic.[1][2] Stir for 30 minutes until a homogenous slurry forms (generation of the acylium complex).

  • Substrate Addition: Dissolve Acetanilide (13.5 g, 100 mmol) in DCM (50 mL) and add dropwise to the mixture at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. Evolution of HCl gas will be observed (scrubbing required).[2]

  • Quench: Pour the reaction mixture slowly into a beaker containing ice-water (500 mL) and concentrated HCl (20 mL) to break the Aluminum complex.

  • Isolation: The product often precipitates as an off-white solid at the interface.[1][2] Filter the solid.[1][2][4] If no precipitate, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Yield Target: 75-85% Checkpoint: ¹H NMR should show the succinyl chain protons as two triplets (~2.6 and 3.2 ppm) and the para-substituted aromatic pattern.

Module B: Cyclization to 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Formation of the pyridazinone ring via condensation of the keto-acid with hydrazine.[1]

Reagents:

  • 4-(4-acetamidophenyl)-4-oxobutanoic acid (from Module A)[1]

  • Hydrazine Hydrate (80% or 99%, 1.5 eq)

  • Solvent: Ethanol or Glacial Acetic Acid.[1][2]

Protocol:

  • Dissolution: Suspend the keto-acid (10.0 g, 42.5 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (3.2 g, 64 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 3-5 hours. The suspension will typically clear before the product begins to precipitate.[1][2]

  • Workup: Cool the reaction to 0°C. The product, 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one , will crystallize.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Summary:

ParameterSpecification
Appearance White to pale yellow crystalline solid
Melting Point 260–262 °C
Key IR Bands 1670 cm⁻¹ (C=O amide), 3200 cm⁻¹ (NH)
Module C: Hydrolysis and Dehydrogenation (Aromatization)

Objective: Removal of the acetyl protecting group and oxidation of the 4,5-dihydro core to the fully aromatic pyridazinone.[1][2]

Strategic Note: These two transformations can be sequenced. It is often cleaner to hydrolyze first, then oxidize, to avoid side reactions with the amide.[1][2]

Step C1: Hydrolysis
  • Reflux the intermediate from Module B in 10% HCl (aq) for 2 hours.

  • Neutralize with NH₄OH to pH 8.[1][2]

  • Filter the resulting 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one .

Step C2: Aromatization (Dehydrogenation)

To obtain the target 2H-pyridazin-3-one (aromatic), an oxidation step is required.[1] Method: Sodium m-nitrobenzenesulfonate mediated dehydrogenation (Standard Industrial Method).[1][2]

Reagents:

  • 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)[1]

  • Sodium m-nitrobenzenesulfonate (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Water.[1][2]

Protocol:

  • Reaction: Dissolve the dihydro-intermediate (5.0 g) and NaOH (2.6 g) in Water (50 mL).

  • Oxidant Addition: Add Sodium m-nitrobenzenesulfonate (6.5 g).

  • Heating: Reflux the mixture for 3-4 hours. The reaction color typically darkens.[1][2]

  • Workup: Cool to room temperature. Acidify carefully with Acetic Acid or dilute HCl to pH 5-6.[1][2]

  • Isolation: The aromatic product, 6-(4-aminophenyl)-2H-pyridazin-3-one , precipitates.[1] Filter and wash extensively with water to remove the sulfonate byproduct.[1][2]

  • Purification: Recrystallization from DMF/Water or Ethanol.[1][2]

Workflow Visualization

Workflow cluster_0 Module A: Friedel-Crafts cluster_1 Module B: Ring Closure cluster_2 Module C: Aromatization Step1 Acetanilide + Succinic Anhydride (AlCl3 / DCM) Step2 Quench (Ice/HCl) Step1->Step2 Step3 Isolate Keto-Acid Step2->Step3 Step4 Reflux with Hydrazine (Ethanol) Step3->Step4 Step5 Isolate Dihydro-Pyridazinone Step4->Step5 Step6 Acid Hydrolysis (Deprotection) Step5->Step6 Step7 Oxidation (Na m-nitrobenzenesulfonate) Step6->Step7 Final Final Product: 6-(4-aminophenyl)-2H-pyridazin-3-one Step7->Final

Figure 2: Sequential workflow for the synthesis of the aromatic pyridazinone target.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Module A Deactivation of AlCl₃ by moisture.[1][2]Ensure all glassware is flame-dried; use fresh anhydrous AlCl₃.[1][2]
Ortho-substitution Product Reaction temperature too high during addition.[1][2]Maintain 0-5°C strictly during the addition of acetanilide.
Incomplete Cyclization Hydrazine hydrate quality poor.[1][2]Use fresh hydrazine hydrate (99%); extend reflux time.[2]
Dark/Tarred Product in Module C Over-oxidation or pH too low during precipitation.[1][2]Control reflux time strictly; adjust pH slowly to 5-6, do not overshoot to strongly acidic.

References

  • Cardiotonic Agents Synthesis: S. K. Verma et al., "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives," Biomed. Pharmacol. J., vol. 1, no.[1][2][5] 1, 2008. Link

  • Friedel-Crafts Mechanism: "Mechanism of Friedel-Crafts acylation with succinic anhydride," Chemistry Stack Exchange, 2016.[1][2] Link

  • Dehydrogenation Methodology: W. V. Curran and A. Ross, "6-Phenyl-3(2H)-pyridazinones.[1][2] Synthesis and Bronchodilator Activity," J. Med.[1][2] Chem., vol. 17, no. 3, pp. 273–281, 1974.[1][2] (Foundational text for nitrobenzenesulfonate oxidation of pyridazinones).

  • Levosimendan Analogs: M. S. Y. Khan et al., "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives," Indian J. Chem., 2003.[1]

Sources

Application

Technical Application Note: Purification Strategies for 6-(4-aminophenyl)-2H-pyridazin-3-one

Executive Summary & Physicochemical Profile This guide details the purification protocols for 6-(4-aminophenyl)-2H-pyridazin-3-one , a fully aromatic pyridazinone scaffold used in medicinal chemistry (e.g., as a core for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide details the purification protocols for 6-(4-aminophenyl)-2H-pyridazin-3-one , a fully aromatic pyridazinone scaffold used in medicinal chemistry (e.g., as a core for cardiotonic agents and COX inhibitors).

Unlike its 4,5-dihydro precursor, the fully aromatic system possesses extended conjugation, resulting in lower solubility in common organic solvents and a higher melting point. Effective purification requires exploiting the molecule's amphoteric nature—specifically the basic aniline nitrogen and the acidic lactam (pyridazinone) proton.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula C₁₀H₉N₃OMW: 187.20 g/mol
Appearance Off-white to pale yellow solidColor often indicates nitro-impurities (yellow/orange).
Solubility (Water) Very Low (< 0.1 mg/mL at pH 7)Requires pH manipulation for aqueous processing.
Solubility (Organic) Soluble in DMSO, DMF, hot AcOH.Poor solubility in DCM, Ether, Hexane (useful for washing).
pKa (Estimated) ~3.5 (Aniline), ~10.5 (Lactam)Allows for "Chemical Switching" via pH control.
Melting Point > 250 °C (Decomposes)Significantly higher than the dihydro analog (~196 °C).

Impurity Profile Analysis

Understanding the genesis of impurities is critical for selecting the correct purification vector.

  • 6-(4-nitrophenyl)-2H-pyridazin-3-one: The most common precursor. It is neutral/acidic but lacks the basic amine. It is typically yellow/orange.

  • Inorganic Salts (Fe/Sn/Zn): Residues from the nitro-reduction step. These can chelate to the pyridazinone oxygen.

  • 4,5-Dihydro Analog: If the dehydrogenation step was incomplete. This impurity is structurally similar but more soluble.

  • Oligomers/Azo-dimers: Formed via oxidation of the aniline moiety during workup.

Purification Protocols

Method A: Acid-Base "Chemical Switch" Extraction (Recommended)

Principle: This method exploits the basicity of the primary amine. By lowering the pH, the aminophenyl group is protonated, rendering the molecule water-soluble. Neutral impurities (unreduced nitro compounds, starting materials) remain insoluble and are filtered off.

Reagents:

  • Hydrochloric Acid (1M and 6M)

  • Ammonium Hydroxide (28% NH₃) or Sodium Hydroxide (2M)

  • Activated Charcoal (Norit or Darco)

  • Celite 545

Protocol:

  • Suspension: Suspend the crude solid (10 g) in water (100 mL).

  • Protonation: Slowly add 6M HCl with stirring until the pH reaches ~1.0. The solid should dissolve as the hydrochloride salt forms.

    • Checkpoint: If a significant amount of yellow solid remains undissolved, this is likely the unreduced nitro impurity.

  • Filtration 1 (Clarification): Filter the acidic solution through a Celite pad to remove insoluble neutral impurities.

  • Decolorization: Transfer the filtrate to a clean flask. Add Activated Charcoal (5% w/w) and stir at 50 °C for 30 minutes. Filter hot through Celite.

  • Precipitation: Cool the filtrate to room temperature. Slowly add Ammonium Hydroxide (or 2M NaOH) dropwise with vigorous stirring.

    • Target pH: Adjust pH to 8.0–9.0. The free base will precipitate as a white/off-white solid.

  • Isolation: Stir the slurry for 1 hour to ensure complete crystallization. Filter the solid and wash with water (3 x 50 mL) to remove inorganic salts (NH₄Cl/NaCl).

  • Drying: Dry under vacuum at 60 °C over P₂O₅.

Method B: Recrystallization (Polymorph Control)

Principle: Used as a polishing step after Method A to remove trace organic isomers and improve crystal habit.

Solvent System: DMF / Water or Glacial Acetic Acid / Water .

Protocol (DMF/Water):

  • Dissolve the semi-pure solid in the minimum amount of hot DMF (approx. 90 °C).

  • Filter hot if any turbidity persists.

  • Slowly add hot water (80 °C) to the stirring DMF solution until a faint turbidity persists.

  • Add a few drops of DMF to clear the solution.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

  • Filter the crystals and wash with cold water/ethanol (1:1) to remove residual DMF.

Method C: Flash Chromatography (High Purity >99.5%)

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Gradient:

  • Equilibrate column with 100% DCM.

  • Load sample (dissolved in small volume of MeOH/DCM or dry-loaded on silica).

  • Elute with 0% → 5% MeOH in DCM over 10 column volumes.

  • The product typically elutes at 3-4% MeOH due to the polarity of the amine and lactam.

    • Note: Adding 0.1% Triethylamine (TEA) to the mobile phase can reduce tailing by suppressing silanol interactions with the amine.

Process Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate purification route based on the crude material's state.

PurificationLogic Start Crude 6-(4-aminophenyl)-2H-pyridazin-3-one ColorCheck Check Color/Appearance Start->ColorCheck Yellow Yellow/Orange Solid (Nitro Impurity Present) ColorCheck->Yellow High Impurity Load OffWhite Off-White/Tan Solid (Trace Impurities) ColorCheck->OffWhite Low Impurity Load AcidBase Method A: Acid-Base Extraction (HCl Dissolution -> Filter -> Base Precip) Yellow->AcidBase Remove Neutrals Recryst Method B: Recrystallization (DMF/Water or AcOH/Water) OffWhite->Recryst Standard Purification AcidBase->Recryst Polish Analysis Analytical QC (HPLC, NMR, MP) Recryst->Analysis HPLC Method C: Flash Chromatography (DCM:MeOH Gradient) Final Pure Product (>98%) HPLC->Final Analysis->HPLC If Purity < 98% Analysis->Final If Purity > 98%

Caption: Decision matrix for purification based on initial crude purity and colorimetric indicators.

Analytical Validation

To validate the success of the purification, the following parameters must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Pass Criteria: Single peak > 98% area integration. Absence of peak at relative retention time (RRT) corresponding to the nitro-precursor.

1H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • NH₂ (Amine): Broad singlet around 5.5 – 6.0 ppm (exchangeable with D₂O).

    • Pyridazinone NH: Broad singlet > 12.0 ppm.

    • Aromatic Protons: Two doublets (AA'BB' system) for the p-phenylene ring (~6.6 ppm and ~7.6 ppm).

    • Pyridazinone CH: Doublets at ~6.9 ppm and ~8.0 ppm.

  • Impurity Check: Look for signals at ~8.3 ppm (characteristic of nitro-aromatics) or aliphatic signals (indicative of residual DMF/Ethanol solvents).

Melting Point
  • Target: > 250 °C (with decomposition).

  • Differentiation: If the MP is sharp around 196–198 °C, the product is likely the 4,5-dihydro intermediate, indicating the dehydrogenation step failed or was omitted.

References

  • ChemicalBook. (2023).[1] 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone Properties and synthesis.Link (Note: Used for comparative data on the dihydro-analog).

  • PubChem. (2023). 3-(4-aminophenyl)-1H-pyridazin-6-one (CAS 24912-35-4).[2] National Library of Medicine. Link

  • Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[3][4] Biomedical and Pharmacology Journal.[3] Link

  • Crocetti, L., et al. (2022).[1] Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Pharmaceuticals.[1][3][5][6] Link

Sources

Method

Structural Elucidation and Protocol Standardization: 1H and 13C NMR Analysis of 6-(4-aminophenyl)-2H-pyridazin-3-one

Executive Summary & Pharmacological Context[1] The compound 6-(4-aminophenyl)-2H-pyridazin-3-one represents a critical pharmacophore in the development of cardiotonic agents (PDE III inhibitors) and calcium sensitizers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1]

The compound 6-(4-aminophenyl)-2H-pyridazin-3-one represents a critical pharmacophore in the development of cardiotonic agents (PDE III inhibitors) and calcium sensitizers (e.g., Levosimendan analogs). Its structural integrity is defined by a pyridazinone heterocyclic core substituted with an electron-rich aniline moiety.

Accurate NMR analysis of this compound is frequently complicated by two factors:

  • Lactam-Lactim Tautomerism: The potential migration of the proton between N2 and O3.

  • Solubility & Exchange: The high polarity of the amide/amine functions necessitates polar aprotic solvents (DMSO-d6), which influences proton exchange rates and chemical shift positions.

This guide provides a validated protocol for the unambiguous assignment of the 1H and 13C NMR spectra, specifically addressing the differentiation between the fully aromatic system and its 4,5-dihydro precursors.

Experimental Protocol

Sample Preparation Strategy

Objective: To minimize water-solute exchange broadening and prevent micellar aggregation which can distort integration.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly required. Chloroform (

    
    ) is unsuitable due to poor solubility and rapid exchange of the amide proton.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Water Management: DMSO is hygroscopic. The presence of

    
     (typically at 3.33 ppm) can catalyze proton exchange, broadening the 
    
    
    
    and
    
    
    signals. Use ampules or store solvent over 4Å molecular sieves.
Acquisition Parameters (400 MHz / 100 MHz)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30° (

)
30° (

)
Prevents saturation; essential for quantitative integration.
Relaxation Delay (

)
1.0 s2.0 – 5.0 sCritical for quaternary carbons (C3, C6) which have long

times.
Scans (

)
161024+High signal-to-noise ratio required for quaternary carbons.
Temperature 298 K298 KStandard ambient temperature.
Referencing TMS (0.00 ppm)DMSO (39.5 ppm)Internal standard referencing.

Structural Visualization & Numbering

To ensure consistent assignment, we utilize the following numbering scheme. Note that the "2H" designation implies the proton is located on Nitrogen-2.

Structure cluster_legend Key Features N2 N2 (Amide) C3 C3 (C=O) N2->C3 C4 C4 (CH) C3->C4 C5 C5 (CH) C4->C5 Double Bond C6 C6 (C=N) C5->C6 N1 N1 C6->N1 Double Bond C1p C1' C6->C1p N1->N2 C2p C2'/C6' C1p->C2p C2p->C1p C3p C3'/C5' C2p->C3p C3p->C2p C4p C4' C3p->C4p C4p->C3p NH2 NH2 C4p->NH2 Lactam Core Lactam Core AA'BB' System AA'BB' System

Figure 1: Connectivity and numbering logic for 6-(4-aminophenyl)-2H-pyridazin-3-one. The C4-C5 double bond distinguishes this from dihydro-pyridazinone precursors.

1H NMR Analysis[2][3][4][5][6][7][8][9][10][11]

Spectral Assignments (DMSO-d6)

The spectrum is characterized by two distinct aromatic systems and two exchangeable signals.[1]

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
N2-H 12.8 – 13.1 Broad Singlet1H-Diagnostic: Highly deshielded amide proton. Confirms Lactam tautomer.
H5 7.95 – 8.05 Doublet (d)1H9.8Deshielded by adjacent C=N and aromatic ring current.

to carbonyl.
H2', H6' 7.60 – 7.70 Doublet* (d)2H8.8Part of AA'BB' system. Ortho to pyridazinone (EWG), deshielded.
H4 6.90 – 7.00 Doublet (d)1H9.8

to carbonyl (Shielded relative to H5).
H3', H5' 6.60 – 6.65 Doublet* (d)2H8.8Part of AA'BB' system. Ortho to amine (EDG), strongly shielded.
NH2 5.40 – 5.60 Broad Singlet2H-Exchangeable amine protons. Position varies with concentration/water.
Expert Insights & Troubleshooting
  • The AA'BB' Deception:

    • The phenyl ring protons (H2'/H6' and H3'/H5') often appear as simple doublets ("roofed" doublets). However, they are magnetically non-equivalent. High-resolution scans may reveal higher-order splitting.

    • Validation: The coupling constant (

      
       Hz) is characteristic of ortho coupling on a para-substituted benzene.
      
  • Differentiation from Dihydro-Precursors:

    • A common synthesis intermediate is 4,5-dihydro-pyridazinone .

    • Check: If you see a triplet/multiplet pattern around 2.4 – 3.0 ppm , your reaction is incomplete. The target compound (fully aromatic) must show only aromatic/olefinic signals in the 6.5–8.0 ppm range (excluding NH).

  • Tautomerism (Lactam vs. Lactim):

    • In DMSO, the equilibrium heavily favors the 2H-lactam (NH form) over the 3-hydroxy (OH form).

    • Evidence: The presence of the signal at ~13.0 ppm and the Carbonyl signal at ~160 ppm (see 13C section) confirms the C=O double bond character.

13C NMR Analysis[2][4][7][8][9][10]

Spectral Assignments (DMSO-d6)
PositionShift (

ppm)
TypeAssignment Logic
C3 159.5 – 160.5 Quaternary (C=O)Most deshielded signal. Characteristic of cyclic amides.
C4' 150.0 – 151.0 Quaternary (C-N)Ipso carbon attached to the amine (

). Shielded by resonance but deshielded by electronegative N.
C6 144.0 – 145.0 Quaternary (C=N)Imine-like carbon of the pyridazinone ring.
C5 130.0 – 132.0 CHOlefinic carbon (

to C=O).
C4 126.0 – 127.0 CHOlefinic carbon (

to C=O).
C2', C6' 126.5 – 127.5 CHPhenyl carbons meta to the amine.
C1' 122.0 – 123.0 QuaternaryIpso carbon attached to the pyridazinone ring.
C3', C5' 113.0 – 114.0 CHPhenyl carbons ortho to the amine (Shielded by electron donation).

Analytical Workflow

The following logic flow ensures data integrity from sample prep to final reporting.

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Check1 Check Solubility (Clear yellow/orange solution?) Solvent->Check1 Check1->Solvent No (Sonicate/Heat) Acquire1H Acquire 1H NMR (NS=16, D1=1s) Check1->Acquire1H Yes Verify Verify Purity (Check 2.4-3.0 ppm region) Acquire1H->Verify Verify->Start Impure (Recrystallize) Acquire13C Acquire 13C NMR (NS=1024, D1=2s) Verify->Acquire13C Pure (No CH2 signals) Process Process & Integrate (Ref DMSO @ 2.50/39.5) Acquire13C->Process Report Generate Report Process->Report

Figure 2: Step-by-step decision matrix for NMR analysis of pyridazinone derivatives.

References

  • Synthesis and NMR of 6-(hetaryl)pyridazin-3-ones: Title: 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.[2] Source: ResearchGate / Magnetic Resonance in Chemistry. URL:[Link]

  • Tautomerism Studies: Title: Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Source: PubMed / Journal of Molecular Graphics and Modelling. URL:[Link]

  • Pharmacological Relevance (Vasodilators): Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[3] Source: NIH / PubMed Central. URL:[Link]

  • Spectral Data Verification (Analogous Compounds): Title: Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Source: PubMed. URL:[Link]

Sources

Application

using 6-(4-aminophenyl)-2H-pyridazin-3-one in phosphodiesterase inhibition assays

Application Note: PDE3 Inhibition Profiling & Assay Development using 6-(4-aminophenyl)-2H-pyridazin-3-one Scaffolds Executive Summary This guide details the experimental framework for utilizing 6-(4-aminophenyl)-2H-pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: PDE3 Inhibition Profiling & Assay Development using 6-(4-aminophenyl)-2H-pyridazin-3-one Scaffolds

Executive Summary

This guide details the experimental framework for utilizing 6-(4-aminophenyl)-2H-pyridazin-3-one and its biologically active analogs (e.g., the 4,5-dihydro metabolite OR-1855 ) in phosphodiesterase inhibition assays. These compounds represent a critical class of cardiotonic agents (calcium sensitizers/PDE3 inhibitors) used in heart failure research.

While the fully aromatic "2H-pyridazin-3-one" structure is often cited in chemical libraries, it is frequently the 4,5-dihydro analog (OR-1855) that exhibits potent PDE3 inhibitory activity (IC50 ~ 0.1–1 µM). The 4-amino group on the phenyl ring serves as a vital handle for structure-activity relationship (SAR) studies or potential immobilization for affinity chromatography. This protocol focuses on determining inhibitory potency (IC50) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, the current gold standard for high-throughput screening.

Scientific Background & Mechanism

Target: Phosphodiesterase 3 (PDE3) – The "cGMP-inhibited cAMP phosphodiesterase." Mechanism of Action: Pyridazinone-based inhibitors function as competitive antagonists at the PDE3 catalytic site. By mimicking the adenine ring of cAMP, they block the hydrolysis of cAMP to AMP.

  • Physiological Outcome: Inhibition leads to intracellular accumulation of cAMP.

  • Cardiomyocytes: Increased cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of L-type
    
    
    channels
    
    
    Positive Inotropy.
  • Vascular Smooth Muscle: Increased cAMP

    
     PKA activation 
    
    
    
    MLCK inhibition
    
    
    Vasodilation.

Structural Insight: The "6-(4-aminophenyl)" moiety provides a polar interaction site within the Q-pocket of the PDE3 active site. The "pyridazinone" ring mimics the nucleobase. Note: Researchers must verify if their specific lot is the fully aromatic (dehydrogenated) form or the 4,5-dihydro form, as the latter often drives the primary biological effect.

Figure 1: Mechanism of Action (DOT Diagram)

PDE3_Mechanism Compound 6-(4-aminophenyl)- pyridazinone PDE3 PDE3 Enzyme (Active Site) Compound->PDE3 Competitive Inhibition (Ki ~ nM/µM) AMP 5'-AMP (Inactive) PDE3->AMP Catalysis cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE3 Substrate Binding cAMP->AMP Hydrolysis (Normal) PKA Protein Kinase A (Activation) cAMP->PKA Accumulation Effect Inotropy & Vasodilation PKA->Effect Signaling Cascade

Caption: Competitive inhibition of PDE3 by pyridazinone scaffolds prevents cAMP hydrolysis, driving downstream PKA signaling.

Materials & Reagents

Compound Preparation
  • Test Compound: 6-(4-aminophenyl)-2H-pyridazin-3-one (or 4,5-dihydro analog).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, >99.9%.

  • Stock Concentration: Prepare a 10 mM master stock.

    • Solubility Note: Pyridazinones can be sparingly soluble in aqueous buffers. Do not exceed 5% DMSO in the final assay well (aim for <1%).

Assay Reagents (TR-FRET / IMAP Config)
  • Enzyme: Recombinant Human PDE3A (catalytic domain).

  • Substrate: FAM-cAMP (Fluorescein-labeled cAMP).

  • Detection Reagent: Terbium (Tb)-labeled anti-cAMP antibody or IMAP Binding Reagent (Nanoparticles).

  • Assay Buffer (1X):

    • 10 mM Tris-HCl (pH 7.4)

    • 10 mM MgCl₂ (Critical cofactor for PDE activity)

    • 0.05% Tween-20 (Prevents non-specific binding)

    • 1 mM DTT (Preserves enzyme stability)

Experimental Protocol: IC50 Determination

Objective: Determine the concentration required to inhibit 50% of PDE3 activity.

Step 1: Compound Dilution (Serial)
  • Thaw the 10 mM DMSO stock of 6-(4-aminophenyl)-2H-pyridazin-3-one.

  • Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point dose-response curve.

    • Top Concentration: 1 mM (in DMSO).

    • Lowest Concentration: ~50 nM (in DMSO).

  • Transfer 1 µL of each dilution into the assay plate (384-well, low volume, white/opaque).

    • Controls: Include "High Control" (DMSO only, no inhibitor) and "Low Control" (DMSO + known pan-PDE inhibitor like IBMX or no enzyme).

Step 2: Enzyme Addition
  • Dilute PDE3A enzyme in 1X Assay Buffer to a concentration of ~0.5 ng/µL (optimize via titration beforehand).

  • Dispense 10 µL of Enzyme Solution into all wells except the "Low Control" (add buffer only there).

  • Incubate for 10–15 minutes at Room Temperature (RT) to allow inhibitor binding.

Step 3: Substrate Initiation
  • Dilute FAM-cAMP substrate to 200 nM in 1X Assay Buffer.

  • Dispense 10 µL of Substrate Solution into all wells.

  • Final Assay Volume: 21 µL (1 µL Compound + 10 µL Enzyme + 10 µL Substrate).

  • Final DMSO: ~4.7% (Ensure enzyme tolerates this; if not, perform intermediate dilution in buffer).

  • Incubate for 60 minutes at RT (protected from light).

Step 4: Detection & Read
  • Add Detection Reagent (e.g., IMAP Binding Solution or Tb-antibody + EDTA).

    • Mechanism:[1][2][3][4] The reagent binds non-hydrolyzed cAMP. Hydrolyzed product (AMP) does not bind.

  • Incubate for 60 minutes to reach equilibrium.

  • Read: Fluorescence Polarization (FP) or TR-FRET (Ex: 340nm, Em: 490nm/520nm).

Figure 2: Assay Workflow (DOT Diagram)

Assay_Workflow Step1 1. Serial Dilution (DMSO Plate) Step2 2. Enzyme Addition (10 µL PDE3A) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Step2->Step3 Step4 4. Substrate Spike (FAM-cAMP) Step3->Step4 Step5 5. Reaction (60 min) Step4->Step5 Step6 6. Detection (IMAP/Tb-Ab) Step5->Step6 Step7 7. Data Read (Envision/PHERAstar) Step6->Step7

Caption: Step-by-step workflow for TR-FRET/FP based PDE3 inhibition assay.

Data Analysis & Interpretation

Calculate the Percent Inhibition for each well using the controls:



Note: For TR-FRET, "Signal" is the Ratio (Em520/Em490). For FP, "Signal" is mP units.

Fit the data to a 4-parameter logistic (4PL) equation to derive the IC50.

Typical Data Ranges (Reference Values)
Compound ClassStructure TypeTypical PDE3 IC50Notes
Milrinone Pyridone0.5 – 1.0 µMStandard Reference
Cilostazol Quinolinone0.2 – 0.5 µMStandard Reference
OR-1855 Dihydro-pyridazinone0.1 – 0.8 µM Active metabolite of Levosimendan
Aromatic Analog 2H-pyridazinone> 10 µMOften less active; check purity/identity

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration / Low solubilityDo not exceed 100 µM in the assay. Verify DMSO stock clarity.
Low Signal Window Enzyme concentration too highTitrate enzyme to ensure <30% substrate conversion during reaction time.
No Inhibition Compound degradationCheck LC-MS of stock. The amino group is oxidation-sensitive; store under N₂ at -20°C.
High Background Non-specific bindingIncrease Tween-20 to 0.1% or add BSA (0.1%) to the buffer.

References

  • Orion Pharma. (2025). Levosimendan: Mechanism of Action and Metabolite Profiling. (Contextualizing OR-1855 and pyridazinone metabolites).

  • ChemicalBook. (2025). 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone Properties and Synthesis. (Structural data for the dihydro-analog).

  • National Institutes of Health (NIH). (2004). Pharmacokinetics of levosimendan and its metabolites. (Establishing the active metabolite timeline and potency).

  • ResearchGate. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a scaffold. (Discussing the scaffold chemistry and synthesis).

(Note: The "2H-pyridazin-3-one" is often a precursor or degradation product of the "4,5-dihydro" active forms in this specific drug class. Ensure chemical identity via LC-MS prior to assay.)

Sources

Method

Application Note: Antimicrobial Profiling of Novel Pyridazinone Derivatives

[1][2] Introduction & Scope Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their ability to inhibit bacterial DNA gyrase B (GyrB) and Topoisomerase IV, offering a distinct mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scope

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their ability to inhibit bacterial DNA gyrase B (GyrB) and Topoisomerase IV, offering a distinct mechanism of action compared to fluoroquinolones. However, their high lipophilicity and specific Structure-Activity Relationship (SAR) requirements necessitate a rigorous testing protocol to distinguish true antimicrobial efficacy from solvent artifacts or non-specific cytotoxicity.

This guide provides a validated workflow for the biological evaluation of novel pyridazinone compounds, moving from solubility optimization to mechanistic validation.

Pre-Analytical Considerations: Compound Handling

Novel pyridazinones often exhibit poor aqueous solubility. Improper stock preparation is the leading cause of false-negative MIC results.

Solvent Selection & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Sonication: Pyridazinones may require 10–15 minutes of bath sonication at 40°C to fully solubilize.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

The "DMSO Ceiling"
  • Critical Rule: The final concentration of DMSO in the bacterial assay plate must not exceed 1% (v/v) .

  • Validation: Include a "Solvent Control" column containing 1% DMSO in media (no drug) to ensure the solvent itself does not inhibit bacterial growth.

Primary Screening: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Indicator (Optional but Recommended): Resazurin (0.01%) for colorimetric readout (Blue = No Growth, Pink = Growth).

Bacterial Panel Selection

Pyridazinones show distinct SAR between Gram-positive and Gram-negative organisms.

  • Staphylococcus aureus ATCC 29213 (Gram+ Reference)

  • Staphylococcus aureus (MRSA clinical isolate)[1][2]

  • Escherichia coli ATCC 25922 (Gram- Reference)

  • Pseudomonas aeruginosa ATCC 27853 (Permeability Challenge)

Experimental Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound (at 2x desired top concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to columns 1–11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

Workflow Diagram

MIC_Workflow Stock Pyridazinone Stock (20 mM in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in CAMHB Incubation Incubation 18h @ 37°C Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add to Wells Readout Read MIC (Visual/OD600) Incubation->Readout

Caption: Linear workflow for CLSI-compliant broth microdilution testing of pyridazinone derivatives.

Secondary Screening: Bactericidal Activity

Method: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics.

MBC Determination
  • Identify the MIC well and all wells with supramic (higher) concentrations.

  • Sample 10 µL from these clear wells and spot onto Mueller-Hinton Agar (MHA) plates.

  • Incubate for 24 hours.

  • Definition: MBC is the lowest concentration reducing the initial inoculum by

    
     (i.e., 
    
    
    
    colonies on the plate).
Time-Kill Kinetics

Essential for pyridazinones to determine if the mechanism is time-dependent or concentration-dependent.

  • Setup: Flasks with bacteria (

    
     CFU/mL) + Compound at 
    
    
    
    MIC.
  • Sampling: 0, 2, 4, 8, and 24 hours.

  • Analysis: Plot

    
     vs. Time.
    
  • Criterion: Bactericidal =

    
     reduction at 24h.
    

Mechanistic Validation: DNA Gyrase Inhibition

Since pyridazinones target the ATP-binding pocket of GyrB, a supercoiling assay is required to confirm the target.

Assay Principle: Relaxed plasmid pBR322 (substrate) is converted to supercoiled DNA by DNA Gyrase. Inhibitors prevent this conversion.

  • Reaction Mix: Assay buffer, Relaxed pBR322 DNA, E. coli DNA Gyrase enzyme, ATP, and Test Compound (various concentrations).

  • Incubation: 30 min at 37°C.

  • Termination: Add STOP buffer (SDS/Proteinase K).

  • Visualization: 1% Agarose gel electrophoresis.

    • Active Compound:[3][1][4] DNA remains as a relaxed band (slower migration).

    • Inactive/Control: DNA becomes supercoiled (faster migration).

Safety Profiling: Selectivity Index (SI)

To ensure the observed "antimicrobial" activity isn't just general toxicity (membrane disruption), calculate the Selectivity Index.

Protocol: ISO 10993-5 Cytotoxicity (MTT Assay) on Mammalian Cells (e.g., HEK293 or Vero lines).

  • Determine

    
     (Cytotoxic Concentration 50%).
    
  • Calculate SI:

    
    
    
  • Threshold: An SI

    
     indicates a promising therapeutic window.
    

Data Analysis & Decision Logic

Hit Validation Decision Tree

Use this logic to classify your novel compounds.

Decision_Tree Start Compound Screened (MIC Assay) CheckMIC Is MIC < 10 µg/mL? Start->CheckMIC Discard Discard / Redesign (Inactive) CheckMIC->Discard No CheckCyto Cytotoxicity Test (CC50) CheckMIC->CheckCyto Yes CalcSI Calculate SI (CC50 / MIC) CheckCyto->CalcSI GoodSI Is SI > 10? CalcSI->GoodSI Toxic Toxic Hit (Non-specific) GoodSI->Toxic No CheckMech Gyrase Assay GoodSI->CheckMech Yes Lead Lead Candidate CheckMech->Lead Inhibits Gyrase

Caption: Decision matrix for advancing pyridazinone hits from primary screen to lead candidates.

Summary Data Table Template
Compound IDR1 Subst.R2 Subst.[1][5]MIC (S. aureus)MIC (E. coli)CC50 (Vero)SIGyrase IC50
PYR-001 MethylPhenyl4 µg/mL>64 µg/mL120 µg/mL300.5 µM
PYR-002 EthylCl-Phenyl64 µg/mL64 µg/mL50 µg/mL<1>100 µM

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6] CLSI.[7][8][9]

  • Verma, S. K., et al. (2008).[10] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • International Organization for Standardization (ISO). (2009).[11] ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[12][13]

  • Bousquet, P., et al. (2022).[14] "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity."[10] Molecules.

  • Hossain, M. J., et al. (2018). "Discovery of Novel Bacterial DNA Gyrase Inhibitors." FIU Digital Commons.

Sources

Application

application of 6-(4-aminophenyl)-2H-pyridazin-3-one in synthesizing Levosimendan

This Application Note and Protocol guide details the role and manipulation of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (the specific functional analog of the requested 6-(4-aminophenyl)-2H-pyridazin-3-on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the role and manipulation of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (the specific functional analog of the requested 6-(4-aminophenyl)-2H-pyridazin-3-one) in the synthesis of Levosimendan .

Executive Summary & Chemical Context

Levosimendan is a calcium sensitizer and potassium channel opener used in the management of acutely decompensated heart failure.[1] Its synthesis hinges on the construction of a chiral pyridazinone core.

Critical Distinction: The user requested information on 6-(4-aminophenyl)-2H-pyridazin-3-one. It is vital to note that Levosimendan requires the 4,5-dihydro-5-methyl variant of this scaffold. The fully aromatic 2H-pyridazin-3-one (lacking the 4,5-saturation and 5-methyl group) is a structural analog but not the direct precursor. This protocol focuses on the 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (herein referred to as Intermediate A ), as this is the mandatory precursor for Levosimendan synthesis.

Chemical Specifications
FeatureRequested CompoundRequired Levosimendan Precursor (Intermediate A)
Structure Fully aromatic pyridazine ring4,5-Dihydro pyridazine ring (Saturated C4-C5)
Substituents 6-(4-aminophenyl)6-(4-aminophenyl) AND 5-Methyl
Chirality Achiral (Planar)Chiral (Contains stereocenter at C5)
Role Analog / ImpurityKey Intermediate (Must be resolved to (-)-enantiomer)

Experimental Workflow Diagram

The following flowchart illustrates the critical path from raw materials to the final API, highlighting the resolution step which is the defining quality control point.

Levosimendan_Synthesis Start Raw Materials (Acetanilide + 2-Chloropropionyl Chloride) Step1 Friedel-Crafts Acylation (Formation of Keto-Amide) Start->Step1 AlCl3, DCM Step2 Cyclization with Hydrazine (Formation of Racemic Intermediate A) Step1->Step2 NH2NH2, EtOH, Reflux Resolution Optical Resolution (L-Tartaric Acid / D-Tartaric Acid) Step2->Resolution Precipitation Enantiomer (-)-Enantiomer of Intermediate A (Pure Chiral Precursor) Resolution->Enantiomer Crystallization Diazotization Diazotization (NaNO2 + HCl) Enantiomer->Diazotization 0-5°C Coupling Coupling with Malononitrile Diazotization->Coupling pH Control Final Levosimendan API (>99.5% ee) Coupling->Final Purification

Caption: Synthesis pathway of Levosimendan focusing on the resolution of the pyridazinone intermediate.

Detailed Protocols

Protocol A: Synthesis of Racemic Intermediate A

Objective: To synthesize 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Mechanism: Friedel-Crafts acylation followed by hydrazinolysis and cyclization.

Reagents:

  • Acetanilide (1.0 eq)

  • 2-Chloropropionyl chloride (1.2 eq)

  • Aluminum Chloride (AlCl3) (2.5 eq)

  • Hydrazine Hydrate (80%) (3.0 eq)

  • Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology:

  • Acylation: In a reactor, suspend AlCl3 in dry DCM at 0°C.

  • Add Acetanilide slowly. Stir for 30 mins.

  • Dropwise add 2-Chloropropionyl chloride while maintaining temperature <5°C.

  • Allow to warm to room temperature (RT) and reflux for 4 hours.

  • Quench: Pour the reaction mixture into ice water containing HCl. Extract the organic layer (DCM), wash with water, and evaporate to obtain the intermediate p-acetamidophenyl-2-chloropropyl ketone.

  • Cyclization: Dissolve the ketone residue in Ethanol.

  • Add Hydrazine Hydrate slowly.

  • Reflux the mixture for 6–8 hours. The hydrazine acts as both the cyclizing agent and the deprotecting agent (removing the acetyl group from the aniline).

  • Isolation: Cool to RT. The product (Racemic Intermediate A) precipitates. Filter and wash with cold ethanol.

  • Yield: Typically 65–75%.

Protocol B: Optical Resolution (Critical Step)

Objective: Isolate the (-)-enantiomer of Intermediate A. Levosimendan corresponds to the (-)-configuration. Why this matters: The biological activity of Levosimendan is stereospecific. Using the racemate would dilute potency and introduce unknown side effects.

Reagents:

  • Racemic Intermediate A

  • L-Tartaric Acid (Resolving Agent)[2]

  • Solvent: Methanol/Water or Isopropanol.

Methodology:

  • Dissolve Racemic Intermediate A in refluxing Methanol.

  • Add L-Tartaric acid (0.5 eq to 1.0 eq) dissolved in warm Methanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. The diastereomeric salt of the (-)-enantiomer crystallizes out preferentially.

  • Filtration: Filter the salt.

  • Free Basing: Suspend the salt in water and adjust pH to 9–10 using NaOH (1M).

  • Extract with Ethyl Acetate. Dry and evaporate to yield (-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one .

  • QC Check: Measure optical rotation. Target

    
     to 
    
    
    
    (c=1, DMF).
Protocol C: Conversion to Levosimendan

Objective: Transform the amino group into the dicyanohydrazone functionality.

Reagents:

  • (-)-Intermediate A

  • Sodium Nitrite (NaNO2)[2]

  • Malononitrile[2][3][4][5]

  • Hydrochloric Acid (HCl)

  • Sodium Acetate (Buffer)

Methodology:

  • Diazotization: Dissolve (-)-Intermediate A in dilute HCl (2M) and cool to 0–5°C.

  • Add NaNO2 aqueous solution dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.

  • Coupling: In a separate vessel, prepare a solution of Malononitrile in water/ethanol.

  • Add the cold diazonium salt solution to the Malononitrile solution.

  • Buffering: Immediately adjust pH to 6.0 using Sodium Acetate solution. This pH is critical to prevent decomposition and favor the hydrazone tautomer.

  • Precipitation: Stir at RT for 2 hours. The crude Levosimendan precipitates as a yellow/orange solid.

  • Purification: Recrystallize from Acetone/Ethanol to achieve >99.5% purity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Optical Rotation Incomplete resolutionRecrystallize the Tartrate salt once more before free-basing.
Dark Product Color Oxidation of diazonium saltEnsure temperature stays <5°C during diazotization; exclude light.
Impurity: Aromatic Analog Over-oxidationAvoid strong oxidants; ensure inert atmosphere during cyclization.

References

  • Patent CN104418810A. New synthetic route of levosimendan. Vertex AI Grounding. 2[2]

  • Patent EP3424908A1. Process for preparation of levosimendan. Vertex AI Grounding. 4[2]

  • Patent CN104987310A. Synthesis process of levosimendan.[3] Vertex AI Grounding. 3[2]

  • ChemicalBook. 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone Properties and Synthesis. Vertex AI Grounding. 6

  • ResearchGate. Levosimendan: Current status and future prospects. Vertex AI Grounding. 7[2]

Sources

Method

Application Note: Pharmacological Assessment of Vasodilator Activity in Pyridazinone Derivatives

Introduction & Scientific Rationale Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, historically significant for their dual activity as phosphodiesterase (PDE) inhibitors and calcium sens...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, historically significant for their dual activity as phosphodiesterase (PDE) inhibitors and calcium sensitizers (e.g., Levosimendan, Pimobendan). In the context of vasodilation, these compounds primarily function by preventing the degradation of cyclic nucleotides (cAMP/cGMP) or by blocking voltage-gated calcium channels (


).

However, the structural diversity of pyridazinones can lead to off-target effects (e.g., excessive positive inotropy leading to arrhythmia). Therefore, a robust assessment pipeline must not only quantify vasorelaxation but also deconvolute the specific mechanism of action (MOA).

This guide outlines a hierarchical screening approach:

  • In Silico Filtering: Target prediction (PDE3/4 vs.

    
    ).
    
  • Ex Vivo Functional Assay (Gold Standard): Isometric tension recording in isolated rat thoracic aorta.

  • Mechanistic Deconvolution: Use of specific inhibitors (L-NAME, Indomethacin) and endothelium-denuded models to validate the pathway.

Mechanism of Action & Signaling Pathways

Understanding the signaling cascade is prerequisite to designing the assay controls. Pyridazinones typically induce vasodilation via the cAMP-PKA pathway.

Diagram 1: Pyridazinone-Induced Vasorelaxation Pathway

G cluster_0 Smooth Muscle Cell Pyridazinone Pyridazinone Derivative PDE3 PDE3 / PDE4 Enzymes Pyridazinone->PDE3 Inhibits Ca_Channel L-Type Ca++ Channel Pyridazinone->Ca_Channel Blocks (Potential) cAMP cAMP (Accumulation) PDE3->cAMP Prevents Degradation PKA Protein Kinase A (Activation) cAMP->PKA Activates MLCK Myosin Light Chain Kinase PKA->MLCK Phosphorylates (Inhibits) PKA->Ca_Channel Inhibits Influx Relaxation Vasodilation (Actin-Myosin Uncoupling) MLCK->Relaxation Reduces Contractility

Caption: Signal transduction pathway showing dual potential of pyridazinones: PDE inhibition leading to cAMP accumulation and direct Calcium channel blockade.[1][2]

Protocol A: Ex Vivo Isometric Tension Recording (Rat Thoracic Aorta)

This is the industry-standard assay for determining the


 of vasodilators. It measures the reduction in tension of a pre-contracted aortic ring.[3]
Reagent Preparation: Modified Krebs-Henseleit Buffer (KHB)

The ionic composition is critical for maintaining vascular tone. Prepare fresh daily using high-purity water (


).
ComponentConcentration (mM)Function
NaCl118.0Osmotic balance
KCl4.7Resting potential maintenance

2.5Contractility source

1.2Enzyme cofactor

1.2pH Buffer

25.0pH Buffer (requires Carbogen)
Glucose11.0Energy substrate
Gas Mixture 95%

/ 5%

Maintain pH 7.4

Critical Note: Calcium (


) must be added last to the solution to prevent precipitation.
Tissue Preparation & Mounting
  • Animal: Male Wistar or Sprague-Dawley rats (250–300 g). Anesthetize (e.g., Pentobarbital 60 mg/kg i.p.) and exsanguinate.

  • Isolation: Rapidly excise the thoracic aorta.[4] Place immediately in ice-cold, oxygenated KHB.

  • Cleaning: Under a dissection microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel.

  • Sectioning: Cut into rings of 3–4 mm length.

  • Mounting: Insert two L-shaped stainless steel wire hooks into the lumen.

    • Hook 1: Fixed to the bottom of the organ bath (10–20 mL volume).

    • Hook 2: Connected to an isometric force transducer (e.g., ADInstruments, Biopac).

Equilibration and Viability Check[5]
  • Resting Tension: Apply 1.0 g to 2.0 g of passive tension (optimize for your specific strain).

  • Equilibration: Allow rings to stabilize for 60 minutes , washing with fresh KHB every 15 minutes.

  • Priming: Challenge with KCl (60 mM) or Phenylephrine (PE, 1 µM) to induce contraction. Wash until baseline tension is restored.

    • Pass Criteria: Contraction must be stable and >0.5 g force.

Vasorelaxation Assay Workflow
  • Pre-contraction: Induce a sustained contraction plateau using Phenylephrine (PE, 1 µM) . Wait until tension stabilizes (approx. 10–15 mins).

  • Cumulative Dosing: Add the pyridazinone derivative in cumulative log increments (

    
     M to 
    
    
    
    M).
  • Timing: Add the next dose only after the relaxation response to the previous dose has plateaued (typically 3–5 mins).

  • Reference Standards: Run parallel rings with Milrinone (PDE3 inhibitor) or Verapamil (Ca-channel blocker) as positive controls.

Diagram 2: Experimental Workflow

Workflow Start Harvest Aorta Clean Clean & Cut (3-4mm Rings) Start->Clean Mount Mount in Organ Bath (Krebs Buffer, 37°C) Clean->Mount Equilibrate Equilibrate 60min (1-2g Tension) Mount->Equilibrate PreContract Pre-contract (Phenylephrine 1µM) Equilibrate->PreContract Dose Cumulative Dosing (1nM - 100µM) PreContract->Dose Analyze Calculate % Relaxation & EC50 Dose->Analyze

Caption: Step-by-step workflow for the isometric tension recording assay.[3]

Mechanistic Deconvolution (The "Why")

To confirm the pyridazinone acts directly on smooth muscle (and not via endothelial release of NO), and to pinpoint the pathway, perform the following variations:

Endothelium Integrity Test[3]
  • Protocol: Mechanically remove endothelium by gently rubbing the lumen with a forceps tip or rough wire.

  • Validation: Pre-contract with PE, then add Acetylcholine (ACh, 10 µM) .

    • Intact: >80% relaxation (NO-mediated).

    • Denuded: <10% relaxation.

  • Application: If the pyridazinone relaxes denuded rings, the mechanism is Endothelium-Independent (likely PDE inhibition or Ca-channel blockade).

Pathway Blocking Studies

Incubate rings with specific antagonists for 20 minutes before adding the pyridazinone.

BlockerTargetInterpretation if Relaxation is Blocked
L-NAME (100 µM)Nitric Oxide Synthase (eNOS)Drug acts via NO release.
Indomethacin (10 µM)Cyclooxygenase (COX)Drug acts via Prostacyclin (

).
Glibenclamide (10 µM)

Channels
Drug acts as a Potassium Channel Opener.
ODQ (10 µM)Guanylate CyclaseDrug acts via cGMP pathway.

Data Analysis & Reporting

Calculation

Normalize data as a percentage of the maximal contraction induced by Phenylephrine.



Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Relaxation (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) to determine:

  • 
    :  Maximal efficacy (efficacy).
    
  • 
    :  Negative log of the concentration producing 50% relaxation (potency).
    

References

  • Allam, H. A., et al. (2020).[5] Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Future Medicinal Chemistry, 12(1), 37-50.[5] Link

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[1] Journal of Chemical Reviews, 3(2), 116-124. Link

  • Demirel, E., et al. (2022).[4] Effects of Cold Storage in Krebs-Henseleit Solution at +4 °C on Vasoreactivity of the Rat Thoracic Aorta. Balikesir Health Sciences Journal, 11(3), 456-461.[4] Link

  • Teo, X. Y., et al. (2024). Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function. Biomedicines, 12, 1876. Link

  • Rathore, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11, 8883-8898. Link

Sources

Application

Application Note: Strategic Development of Anti-Inflammatory Agents via Pyridazinone Scaffolds

Abstract The 3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including COX-2, PDE4, and p38 MAPK. This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3(2H)-pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including COX-2, PDE4, and p38 MAPK. This application note provides a comprehensive technical guide for researchers developing novel anti-inflammatory agents based on this scaffold. We detail the critical path from Structure-Activity Relationship (SAR) optimization to chemical synthesis, followed by a rigorous screening funnel involving in vitro macrophage assays and in vivo edema models.

Phase 1: Rational Design & Pharmacophore Strategy

The Structural Logic

The efficacy of pyridazinone derivatives as anti-inflammatories—specifically as COX-2 selective inhibitors—relies on their ability to mimic the geometry of arachidonic acid within the enzyme's active site.

  • The Pharmacophore: The central heterocyclic ring serves as a rigid template.

  • Selectivity Determinant (Position 6): A bulky aryl group at C6 is critical. It positions the molecule to enter the hydrophobic side pocket of COX-2 (a feature absent in COX-1), interacting with His90 , Arg513 , and Val523 .

  • Potency Enhancer (Position 2): Substitution on the lactam nitrogen (N2) with alkyl or aryl groups often improves lipophilicity and binding affinity.

Visualization of the Design Workflow

The following diagram illustrates the iterative design process required to optimize the scaffold.

SAR_Workflow Start Scaffold Selection 3(2H)-Pyridazinone C6_Mod C6-Aryl Modification (Target: COX-2 Side Pocket) Start->C6_Mod N2_Mod N2-Alkylation (Target: Lipophilicity/ADME) C6_Mod->N2_Mod Docking Molecular Docking (His90 Interaction) N2_Mod->Docking Docking->C6_Mod Low Score (Iterate) Lead Lead Candidate Docking->Lead High Score

Figure 1: Iterative SAR optimization workflow for pyridazinone-based COX-2 inhibitors.

Phase 2: Chemical Synthesis Protocol

The most robust route for synthesizing 6-aryl-3(2H)-pyridazinones is the condensation of


-keto acids with hydrazine hydrate. This method is preferred for its scalability and high yield.
Reagents and Equipment
  • Starting Materials: Succinic anhydride, substituted benzene (e.g., toluene, xylene), anhydrous Aluminum Chloride (

    
    ), Hydrazine hydrate (99%).
    
  • Solvents: Nitrobenzene (for Friedel-Crafts), Ethanol (absolute).

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
Step A: Synthesis of

-Aroylpropionic Acid (Friedel-Crafts Acylation)
  • Setup: In a fume hood, equip a 250 mL 3-neck flask with a dropping funnel and a guard tube (CaCl2).

  • Dissolution: Dissolve succinic anhydride (0.1 mol) in the aromatic substrate (excess, acting as solvent) or nitrobenzene.

  • Catalysis: Add anhydrous

    
     (0.11 mol) in small portions while stirring. Caution: Exothermic reaction.
    
  • Reaction: Stir at room temperature for 1 hour, then reflux at 60°C for 2 hours until HCl evolution ceases.

  • Quench: Pour the reaction mixture into ice-cold HCl (conc. HCl + crushed ice) to decompose the aluminum complex.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify intermediate via melting point and IR (C=O stretch approx. 1680 cm⁻¹).

Step B: Cyclization to 6-Aryl-3(2H)-Pyridazinone
  • Mixing: Dissolve the

    
    -aroylpropionic acid (0.01 mol) from Step A in 30 mL of ethanol.
    
  • Cyclization: Add hydrazine hydrate (0.015 mol) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Workup: Cool the solution. The pyridazinone usually precipitates upon cooling. If not, reduce solvent volume under vacuum and pour into crushed ice.

  • Purification: Filter the solid and recrystallize from ethanol/water.

Synthesis_Pathway Substrate Aromatic Substrate + Succinic Anhydride Intermediate Beta-Aroylpropionic Acid (Friedel-Crafts) Substrate->Intermediate AlCl3, 60°C Product 6-Aryl-3(2H)-Pyridazinone Intermediate->Product N2H4, Reflux 6h Reagent Hydrazine Hydrate (Ethanol Reflux) Reagent->Product

Figure 2: Synthetic pathway for the core pyridazinone scaffold.

Phase 3: In Vitro Screening Funnel

Once synthesized, compounds must be screened for anti-inflammatory potential.[1] The standard funnel moves from enzyme specificity to cellular functionality.

Enzyme Inhibition Assay (COX-1 vs. COX-2)

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Protocol: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Incubate ovine COX-1 and human recombinant COX-2 with the test compounds (concentration range 0.01–100 µM) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (AA) and the colorimetric substrate (TMPD).

  • Measurement: Measure absorbance at 590 nm after 5 minutes.

  • Calculation: Calculate % inhibition and derive IC50 values using non-linear regression.

Cellular Assay: RAW 264.7 Macrophages

Objective: Validate efficacy in a living system by measuring Nitric Oxide (NO) suppression.[2] Cell Line: RAW 264.7 (Murine macrophages).[2][3]

Protocol:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Pre-treat cells with test compounds (1, 10, 50 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24h.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL of Griess reagent.

  • Readout: Measure absorbance at 540 nm. Compare against a standard Sodium Nitrite curve.

Data Presentation Template:

Compound ID COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI) NO Inhibition % (at 10µM)
Test-001 0.45 >100 >222 85%

| Celecoxib | 0.35 | >50 | >142 | 92% |[4]

Phase 4: In Vivo Proof of Concept

Compounds with high SI and cellular efficacy proceed to animal models.

Carrageenan-Induced Rat Paw Edema

This is the gold standard for acute inflammation.

Protocol:

  • Animals: Male Wistar rats (150–200g). Group size n=6.

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer.
    
  • Drug Administration: Administer test compound (e.g., 10 mg/kg, p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

References

  • Synthesis and SAR of Pyridazinones

    • Ahmed, M. F., et al. (2019).[5] "New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents."[4][6][7][8][9] Bioorganic Chemistry.

  • COX-2 Interaction Mechanism

    • Li, S., et al. (2003).[9] "Pyridazinones as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • RAW 264.

    • Lian, H., et al. (2023). "Guidelines for anti-inflammatory assays in RAW264.7 cells." Journal of Immunological Methods.
  • Carrageenan Edema Protocol

    • Morris, C. J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

Sources

Method

Application Note: High-Throughput Screening of 6-(4-aminophenyl)-2H-pyridazin-3-one Analogs for PDE Inhibition

Executive Summary The 6-phenyl-3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, famously represented by the cardiotonic drug Levosimendan and the PDE3/4 inhibitor Zardaverine . This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-phenyl-3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, famously represented by the cardiotonic drug Levosimendan and the PDE3/4 inhibitor Zardaverine . This application note details the high-throughput screening (HTS) workflow for analogs of 6-(4-aminophenyl)-2H-pyridazin-3-one .

The presence of the para-amino group on the phenyl ring provides a critical "diversity handle," allowing for the rapid generation of focused libraries via parallel synthesis (e.g., amides, ureas, sulfonamides). This guide outlines the chemical library generation and the subsequent screening using an IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization (FP) assay to identify potent Phosphodiesterase 3 (PDE3) or PDE4 inhibitors.

Chemical Strategy: Library Design & Synthesis

The core molecule, 6-(4-aminophenyl)-2H-pyridazin-3-one, serves as the fixed scaffold. The objective is to exploit the nucleophilic amino group to explore the Structure-Activity Relationship (SAR) within the hydrophobic pocket of the PDE active site.

Synthetic Pathway (Parallel Synthesis)

We utilize a 96-well or 384-well plate-based parallel synthesis approach to derivatize the primary amine.

  • Reaction Type A (Amide Coupling): Reaction with diverse acid chlorides or carboxylic acids (using HATU activation).

  • Reaction Type B (Urea Formation): Reaction with diverse isocyanates.

  • Reaction Type C (Reductive Amination): Reaction with diverse aldehydes followed by reduction.

Library Preparation Protocol

Objective: Generate a 384-member library at 10 mM concentration in DMSO.

  • Dispensing: Aliquot 50 µL of 0.2 M 6-(4-aminophenyl)-2H-pyridazin-3-one (in dry DMF) into each well of a chemically resistant 384-well deep-well plate.

  • Reagent Addition: Add 1.2 equivalents of unique electrophiles (acid chlorides/isocyanates) to each well using an automated liquid handler.

  • Base Addition: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to scavenge HCl.

  • Incubation: Seal plate and shake at room temperature for 12 hours.

  • Purification (Solid Phase Extraction):

    • Add polymer-supported trisamine scavenger resin to remove excess electrophiles.

    • Filter into a receiver plate.

  • Formatting: Evaporate solvent (Genevac) and reconstitute residues in 100% DMSO to a final concentration of 10 mM.

  • Storage: Store "Mother Plates" at -20°C.

Biological Assay: IMAP Fluorescence Polarization

For HTS, we utilize the IMAP (Immobilized Metal Assay for Phosphochemicals) technology.[1] This is a homogeneous, non-radioactive assay ideal for PDE screening.[2][3]

Mechanism of Action
  • Substrate: Fluorescein-labeled cAMP (Fl-cAMP).[2]

  • Enzyme: PDE3 or PDE4 (hydrolyzes Fl-cAMP to Fl-AMP).

  • Binding Reagent: Nanoparticles coated with trivalent metal (M³⁺) coordination complexes.

  • Principle: The M³⁺ nanoparticles specifically bind to the free phosphate group of the product (Fl-AMP) but not the substrate (Fl-cAMP).

  • Readout:

    • High PDE Activity: Fl-AMP is produced → Binds to heavy nanoparticle → Slow rotation → High Polarization (mP) .

    • Inhibition: Fl-cAMP remains intact → Does not bind nanoparticle → Fast rotation → Low Polarization (mP) .

Assay Workflow Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Dispense Acoustic Dispensing (20 nL to 384-well) Library->Dispense EnzymeAdd Add PDE Enzyme (Incubate 15 min) Dispense->EnzymeAdd SubstrateAdd Add Fl-cAMP (Reaction Start) EnzymeAdd->SubstrateAdd Reaction Enzymatic Reaction (60 min @ RT) SubstrateAdd->Reaction StopBind Add IMAP Binding Reagent (Stop) Reaction->StopBind Read Read FP (Ex 485 / Em 520) StopBind->Read Analysis Data Analysis (Z-Factor / % Inhibition) Read->Analysis

Figure 1: Step-by-step HTS workflow for PDE inhibitor screening using IMAP technology.

HTS Protocol Details

Materials
  • Assay Plate: Black 384-well low-volume NBS (Non-Binding Surface) microplates (Corning #3575).

  • Enzyme: Recombinant Human PDE3A or PDE4B (SignalChem).

  • Substrate: FAM-cAMP (Molecular Devices).

  • IMAP Reagents: IMAP FP Screening Express Kit (Molecular Devices).

  • Controls:

    • High Control (Min mP): DMSO only (100% Enzyme Activity).

    • Low Control (Max mP): No Enzyme (0% Activity, mimics 100% inhibition).

    • Reference Inhibitor: Milrinone (PDE3) or Roflumilast (PDE4).

Step-by-Step Procedure
  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of library compounds (from 10 mM stock) into assay plates.

    • Final Compound Conc: 10 µM.

    • Final DMSO Conc: 0.1%.[1]

  • Enzyme Addition: Dispense 5 µL of PDE Enzyme solution (diluted in reaction buffer containing 10 mM Tris-HCl, 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20).

    • Note: Pre-incubate compounds with enzyme for 15 minutes to detect slow-binding inhibitors.

  • Substrate Addition: Dispense 5 µL of FAM-cAMP substrate (100 nM working concentration).

  • Reaction: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Add 20 µL of IMAP Binding Solution (1:600 dilution of Binding Reagent in IMAP Binding Buffer).

  • Equilibration: Incubate for at least 60 minutes (up to 4 hours) to allow nanoparticle binding.

  • Measurement: Read Fluorescence Polarization on a multi-mode reader (e.g., EnVision or PHERAstar).

    • Excitation: 485 nm.

    • Emission: 520 nm.

Data Analysis & Validation

Quality Control Metrics

Before analyzing the library, validate the plate using the Z-Factor (Z') . A robust HTS assay must have Z' > 0.5.



  • 
    : Mean and SD of Positive Control (No Enzyme, High mP).
    
  • 
    : Mean and SD of Negative Control (Enzyme + DMSO, Low mP).
    
Hit Selection Criteria

Calculate Percent Inhibition for each well:



  • Hit Threshold: Compounds exhibiting >50% inhibition at 10 µM.

  • Counter-Screen: Hits must be tested against "beads only" (no enzyme, no substrate) to ensure the compound does not fluoresce or quench fluorescence at 520 nm, which would cause false positives.

Troubleshooting Guide
IssueProbable CauseSolution
Low Z-Factor (< 0.5) High variability in pipetting or reagent instability.Recalibrate liquid handler; ensure Binding Reagent is not aggregated (vortex gently).
Low Polarization Window Enzyme concentration too high (substrate depletion).Perform an enzyme titration; aim for <30% substrate conversion during the reaction time.
High Background Fluorescence Compound autofluorescence.Use red-shifted fluorophores (TAMRA-cAMP) or perform counter-screen.
"Sticky" Compounds Aggregation-based inhibition.Add 0.01% Triton X-100 or Tween-20 to the reaction buffer.

Visualization of Assay Principle

IMAP_Principle Substrate Fl-cAMP (Substrate) Enzyme PDE Enzyme Substrate->Enzyme Hydrolysis ResultLow Low Polarization (Inhibition) Substrate->ResultLow If Inhibited (Substrate remains small) Product Fl-AMP (Product) Enzyme->Product Reagent IMAP Nanoparticle (M³⁺) Product->Reagent Binds Phosphate Inhibitor Pyridazinone Analog (Inhibitor) Inhibitor->Enzyme Blocks Complex Fl-AMP-Nanoparticle Complex Reagent->Complex ResultHigh High Polarization (High Activity) Complex->ResultHigh Slow Rotation

Figure 2: Mechanistic principle of the IMAP assay. Inhibition prevents the formation of the AMP-Nanoparticle complex, resulting in low polarization.

References

  • Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Link

  • Molecular Devices. (2024). IMAP FP Phosphodiesterase Evaluation Assay Kit Protocol. Molecular Devices Application Notes. Link

  • Sotelo, E., et al. (2002). Pyridazinone derivatives: synthesis and biological evaluation as PDE4 inhibitors. National Institutes of Health (NIH) / PubMed. Link

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Dal Piaz, V., et al. (1997). Heterocyclic-fused pyridazinones as potent PDE III/IV inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Application

synthesis of selenadiazole derivatives from 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Executive Summary This application note details the synthetic pathway for generating annelated 1,2,3-selenadiazole derivatives utilizing 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone as the core synthon.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for generating annelated 1,2,3-selenadiazole derivatives utilizing 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone as the core synthon.[1] The fusion of the selenadiazole moiety onto the pyridazinone pharmacophore is a high-value transformation in medicinal chemistry, yielding compounds with potent antimicrobial and cytotoxic profiles.

The protocol leverages a modified Lalezari cyclization , proceeding through a semicarbazone intermediate followed by oxidative ring closure with selenium dioxide (


). This guide provides optimized reaction conditions, mechanistic insights, and critical characterization data to ensure reproducibility.

Scientific Background & Retrosynthetic Analysis

The Pharmacophore

The starting material, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone , belongs to a class of compounds known for cardiotonic (e.g., Levosimendan analogs) and anti-inflammatory properties. The introduction of a selenium-containing heterocycle—specifically the 1,2,3-selenadiazole ring—enhances lipophilicity and introduces unique redox properties often associated with antimicrobial and antitumor activity.

Synthetic Strategy

The transformation relies on the reactivity of the pyridazinone core. While typically stable, the C=O/C=N system can be derivatized to form a semicarbazone-like intermediate. The subsequent reaction with selenium dioxide is a classic oxidative cyclization (Lalezari reaction) that constructs the 1,2,3-selenadiazole ring fused to the pyridazine system.

Key Reaction Stages:

  • Condensation: Reaction of the pyridazinone with semicarbazide hydrochloride to form the semicarbazone intermediate.

  • Oxidative Cyclization: Treatment with

    
     triggers the formation of the selenadiazole ring, likely involving the extrusion of water and rearrangement of the hydrazone backbone.
    

Materials & Reagents

ReagentGradeRoleHazard Note
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone >98%Starting MaterialIrritant
Semicarbazide Hydrochloride ACS ReagentReactant (Step 1)Toxic
Sodium Acetate (AcONa) AnhydrousBase/BufferIrritant
Selenium Dioxide (

)
>99%Oxidant/Se SourceHighly Toxic / Oxidizer
Ethanol (EtOH) AbsoluteSolvent (Step 1)Flammable
Glacial Acetic Acid ACS ReagentSolvent (Step 2)Corrosive

Experimental Protocol

Phase 1: Synthesis of the Semicarbazone Intermediate

Target: Formation of the hydrazone-type linkage necessary for cyclization.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 0.01 mol of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone in 30 mL of absolute ethanol .

  • Addition: Add 0.01 mol of semicarbazide hydrochloride and 0.02 mol of anhydrous sodium acetate (AcONa) to the solution.

    • Scientific Note: Sodium acetate acts as a buffer to liberate the free semicarbazide base in situ without making the solution too basic, which could degrade the pyridazinone ring.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring for 6–8 hours . Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1).

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture onto crushed ice (approx. 100 g).

    • The solid product (Semicarbazone derivative) will precipitate.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol to obtain the pure intermediate.

    • Expected Yield: 70–85%

    • Appearance: Crystalline solid.

Phase 2: Oxidative Cyclization to 1,2,3-Selenadiazole

Target: Ring closure using Selenium Dioxide.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.005 mol of the purified Semicarbazone intermediate (from Phase 1) in 10 mL of glacial acetic acid .

  • Oxidation: Add 0.005 mol of pulverized selenium dioxide (

    
    ) to the solution.
    
    • Safety Alert:

      
       is highly toxic. Perform this step in a fume hood.
      
  • Reaction: Heat the mixture under reflux (approx. 118 °C) for 8–10 hours .

    • Observation: The solution typically darkens as selenium species are reduced (red elemental selenium may precipitate as a byproduct).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the solution to remove any deposited metallic selenium.

    • Pour the filtrate onto crushed ice.

  • Final Isolation:

    • Collect the resulting solid by filtration.

    • Wash thoroughly with water to remove traces of acetic acid.

    • Recrystallize from an appropriate solvent (typically Ethanol or DMF/Water mixture) to afford the final Selenadiazolopyridazine derivative .

Characterization & Data Analysis

To validate the synthesis, compare spectral data against the following expected signatures derived from the primary literature.

TechniqueParameterExpected SignalInterpretation
IR Spectroscopy

(cm

)
1630–1640C=N stretching (formation of hydrazone/ring)
3200–3300NH stretching (amino group on phenyl ring)
~800–600C-Se-N or N-Se-N deformation modes

H-NMR

(ppm)
1.70–1.80Pyridazinone ring protons (C4)
3.70–3.80Pyridazinone ring protons (C5)
6.50–8.00Aromatic protons (Phenyl ring)
3.10–3.30N-Methyl group (singlet)

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediates and reagents.

G start Pyridazinone (2) (Starting Material) step1 Semicarbazone (3) (Intermediate) start->step1 reagent1 Semicarbazide HCl NaOAc, EtOH Reflux final Selenadiazole (4) (Target Product) step1->final reagent2 SeO2 Glacial AcOH Oxidative Cyclization

Figure 1: Synthetic workflow for the conversion of the pyridazinone scaffold to the annelated selenadiazole derivative.

References

  • El-Shamy, I. E.; Hleli, E.; El-Hashash, M. A.; Kelnar, I.; Abdel-Mohsen, A. M. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules2023 , 28, 1280.[2] [Link]

  • Lalezari, I.; Shafiee, A.; Yalpani, M. Selenadiazoles. I. Synthesis and Reactions of 4-Substituted 1,2,3-Selenadiazoles. Journal of Organic Chemistry1971 , 36, 2836–2838. [Link]

Sources

Method

Cytotoxicity Evaluation of Pyridazinone Derivatives: A High-Throughput Brine Shrimp Lethality Screening Protocol

Abstract The pyridazinone scaffold represents a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities ranging from anticancer to anti-inflammatory effects.[1][2][3] However, the rapid s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities ranging from anticancer to anti-inflammatory effects.[1][2][3] However, the rapid synthesis of these derivatives requires an equally rapid, cost-effective, and predictive toxicological screening method. This Application Note details a standardized protocol for the Brine Shrimp Lethality Bioassay (BSLA) specifically optimized for lipophilic synthetic compounds like pyridazinone derivatives. We establish the correlation between Artemia salina lethality and human solid tumor cytotoxicity, providing a self-validating workflow for early-stage drug discovery.

Introduction & Rationale

The Pyridazinone Pharmacophore

Pyridazinone derivatives (six-membered heterocyclic compounds containing two adjacent nitrogen atoms) are extensively researched for their ability to inhibit specific enzymes (e.g., COX-2, PDE3) and interact with DNA.[3] In oncology, they are often designed to induce apoptosis in carcinoma cells. However, high potency often correlates with high non-specific toxicity.

Why Brine Shrimp (Artemia salina)?

While cell-line assays (e.g., MTT, SRB) are the gold standard, they are expensive and time-consuming for primary screening of large libraries. The BSLA serves as an effective "gatekeeper" assay.

  • Correlation: Research demonstrates a significant positive correlation (

    
    ) between the LC50 in brine shrimp and GI50 values in human solid tumor cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) [1, 2].
    
  • Mechanism: The nauplii (larvae) are sensitive to agents that disrupt DNA replication, transcription, or cellular membrane integrity—common mechanisms for pyridazinone-based cytotoxins.

Materials & Reagents

Biological Material[3][4][5][6][7][8][9][10][11]
  • Cysts: Artemia salina cysts (encysted eggs), desiccated. Store at 4°C.

    • Quality Control: Hatching efficiency should be >90% after 24 hours.

Chemical Reagents[3][6][9][11]
  • Artificial Seawater (ASW): Dissolve 38 g of non-iodized sea salt (Sigma-Aldrich S9883 or equivalent) in 1 L of distilled water. Adjust pH to 8.5 using 1M NaOH or Na₂CO₃.

    • Note: Commercial "Instant Ocean" mixes are acceptable if salinity is verified (30-35 ppt).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Positive Control: Potassium Dichromate (

    
    ) or Vincristine Sulfate.
    
  • Test Compounds: Synthesized pyridazinone derivatives (purity >95% by HPLC).

Experimental Protocol

Phase 1: Hatching Optimization

Objective: To obtain a synchronized population of Instar II/III nauplii.

  • Setup: Use a V-shaped hatching tank to ensure proper aeration and prevent cyst settling.

  • Aeration: Vigorous aeration is critical to maintain high dissolved oxygen levels.

  • Illumination: Constant illumination (approx. 1000 lux) triggers the metabolic activation of the cysts.

  • Incubation: Incubate cysts in ASW at 28°C ± 1°C for 48 hours .

    • Scientific Insight: While hatching occurs at 24h, waiting 48h ensures the nauplii molt into the Instar II/III stage. At this stage, the digestive tract is fully functional, ensuring ingestion of the test compound (if suspended) and maximum sensitivity to dissolved agents.

Phase 2: Sample Preparation (Critical for Pyridazinones)

Objective: Solubilize lipophilic pyridazinones without inducing solvent toxicity.

Pyridazinone derivatives often exhibit poor aqueous solubility.

  • Stock Solution: Dissolve 20 mg of the derivative in 2 mL of 100% DMSO to create a 10,000 µg/mL stock.

  • Dilution Series: Prepare serial dilutions using ASW to achieve final testing concentrations of 1000, 100, and 10 µg/mL.

  • Solvent Limit: The final concentration of DMSO in the bioassay well must not exceed 1% (v/v) .

    • Validation: Include a "Solvent Control" containing 1% DMSO in ASW. If mortality in this control >10%, the assay is invalid.

Phase 3: The Bioassay Workflow
  • Collection: Stop aeration. Cover the top of the tank and shine a light at the bottom. Phototactic nauplii will gather at the light source, separating them from unhatched cysts (floating) and shells.

  • Transfer: Using a Pasteur pipette, transfer 10 nauplii into each well of a 24-well plate or glass vials.

  • Treatment: Add the appropriate volume of test solution to each well to reach the target concentration (Total volume: 5 mL/well).

    • Replicates: Triplicate (n=3) for each concentration.

  • Incubation: Incubate at 25°C for 24 hours under constant light. Do not aerate during this phase to prevent volatilization or splashing.

Phase 4: Data Acquisition
  • Counting: After 24 hours, examine each well under a magnifying glass or stereomicroscope.

  • Scoring:

    • Dead: Completely immobile for 10 seconds.

    • Alive: Active swimming or appendage movement.

  • Endpoint: Record the number of survivors.

Data Analysis & Interpretation

Calculation of Mortality

Calculate the percentage of mortality (


) for each concentration:


Correction for Control Mortality (Abbott's Formula): If mortality in the negative control (


) is between 5-10%, correct the sample mortality (

):

If

, discard the experiment.
Determination of LC50

The LC50 (Lethal Concentration 50%) is the concentration required to kill 50% of the population.[4]

  • Method: Use Probit Analysis (linear regression of log-concentration vs. probit-mortality).[4]

  • Software: GraphPad Prism, SPSS, or Excel (using regression functions).

Cytotoxicity Classification

For synthetic pyridazinone derivatives, the following toxicity scale is generally accepted [3]:

LC50 Value (µg/mL)ClassificationPotential Application
< 10Extremely Toxic Potent Anticancer Lead (Check specificity)
10 - 100Very Toxic Strong Candidate
100 - 1000Moderately Toxic Weak Candidate / Bioactive
> 1000Non-Toxic Inactive (Safe for non-oncology indications)

Visualization: Experimental Workflow

BSLA_Workflow cluster_Prep Sample Preparation cluster_Assay Bioassay Execution Start Start: Artemia salina Cysts Hatching Hatching Phase (48h, 28°C, Aeration) Target: Instar II/III Nauplii Start->Hatching Transfer Transfer 10 Nauplii/Well (24-well plate) Hatching->Transfer Phototactic Collection Stock Pyridazinone Stock (Dissolved in DMSO) Dilution Serial Dilution (10, 100, 1000 µg/mL) *DMSO < 1% Final* Stock->Dilution Dilution->Transfer Add Sample Incubate Incubation (24h, 25°C, Light) Transfer->Incubate Count Count Survivors (Magnification) Incubate->Count Analysis Data Analysis (Probit Regression -> LC50) Count->Analysis Decision Interpretation LC50 < 1000 µg/mL = Active Analysis->Decision

Figure 1: Step-by-step workflow for the Brine Shrimp Lethality Bioassay tailored for synthetic derivative screening.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Control Mortality > 10% Starvation or pH driftEnsure ASW pH is 8.5; do not extend assay beyond 24h without feeding.
Precipitation in Wells Pyridazinone insolubilityCompound precipitated upon contact with water. Repeat with lower concentrations or increase DMSO (max 1.5% with validation).
Low Hatching Rate Old cysts or low salinityCheck cyst expiration; verify salinity is 30-35 ppt; ensure vigorous aeration.
Immobile but Alive Sub-lethal toxicityTap the plate gently. If appendages move, count as alive. This indicates neurotoxicity rather than cytotoxicity.

References

  • Meyer, B. N., et al. (1982).[4][5][6][7] Brine shrimp: a convenient general bioassay for active plant constituents.[5][6][8][9] Planta Medica. Link

  • McLaughlin, J. L., et al. (1998).[4] The use of biological assays to evaluate botanicals.[4][6][8][9][10] Drug Information Journal. Link

  • Hamidi, M. R., et al. (2014). Cytotoxicity of Pyridazinone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • Tawfik, H. O., et al. (2021). Synthesis and Cytotoxic Activity of Some New Pyridazinone Derivatives. Molecules. Link

Sources

Application

Application Note: Structural Validation of Pyridazinone Derivatives via IR and 1H NMR Spectroscopy

Introduction & Scope Pyridazinone derivatives, particularly 6-substituted-3(2H)-pyridazinones , represent a privileged scaffold in medicinal chemistry, exhibiting potent analgesic, anti-inflammatory, and cardiotonic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyridazinone derivatives, particularly 6-substituted-3(2H)-pyridazinones , represent a privileged scaffold in medicinal chemistry, exhibiting potent analgesic, anti-inflammatory, and cardiotonic properties (e.g., Levosimendan). However, their characterization is frequently complicated by lactam-lactim tautomerism and poor solubility in non-polar solvents.

This application note provides a definitive guide for researchers to validate these structures. Unlike standard aliphatic ketones or amines, the pyridazinone ring requires specific spectral windows and solvent choices to confirm the presence of the bioactive lactam (NH-C=O) core versus the inactive lactim (N=C-OH) form.

Key Technical Challenges Addressed
  • Differentiation of Tautomers: Distinguishing the thermodynamic lactam form from the lactim ether.

  • Solvent Effects: Overcoming solubility issues in CDCl₃ that lead to poor resolution.

  • Signal Overlap: Resolving the broad NH proton from aromatic signals.

Experimental Workflow & Logic

The following decision tree outlines the critical path for synthesizing and validating pyridazinone derivatives.

Pyridazinone_Characterization Start Synthesis Precursors (Aroylpropionic Acid + Hydrazine) Reaction Cyclization Reaction (Reflux in EtOH/AcOH) Start->Reaction Isolation Isolation & Purification (Recrystallization) Reaction->Isolation Decision Solubility Check Isolation->Decision IR_Prep IR Prep: KBr Pellet (Solid State) Decision->IR_Prep Solid NMR_Prep NMR Prep: DMSO-d6 (Solution State) Decision->NMR_Prep Dissolved IR_Analysis IR Analysis Target: C=O (1650-1690 cm⁻¹) IR_Prep->IR_Analysis NMR_Analysis 1H NMR Analysis Target: NH (12-14 ppm) NMR_Prep->NMR_Analysis Validation Structure Validated: Lactam Core Confirmed IR_Analysis->Validation Strong C=O Observed NMR_Analysis->Validation D2O Exch. Singlet

Figure 1: Logical workflow for the synthesis, isolation, and spectral validation of pyridazinone derivatives.

Infrared Spectroscopy (IR) Characterization[1][2][3][4][5]

IR spectroscopy provides the first line of evidence for the lactam structure in the solid state. The presence of a strong carbonyl band at a lower frequency than typical ketones is diagnostic.[1][2]

Theoretical Grounding

In the solid state, 3(2H)-pyridazinones exist predominantly in the lactam form . The carbonyl stretching frequency is lowered due to conjugation with the C=N bond and the lone pair of the adjacent nitrogen, as well as intermolecular Hydrogen bonding (dimerization).

Diagnostic Bands
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Amide C=O Stretching1650 – 1690 StrongLower than sat. ketones (1715). "The Sword" of the spectrum.[3]
N-H (Lactam) Stretching3100 – 3400 Medium/BroadOften broad due to H-bonding; confirms lactam ring.
C=N Stretching1590 – 1610MediumSchiff base character within the ring.
C=C (Aromatic) Stretching1580 – 1600VariableOverlaps with C=N; confirms aromatic substituents.
C-H (Aliphatic) Stretching2850 – 2950WeakPresent if alkyl linkers (e.g., -CH₂-CO-) are attached.
Protocol: KBr Pellet Preparation
  • Why KBr? ATR (Attenuated Total Reflectance) is convenient, but KBr pellets often yield better resolution for the broad N-H stretching regions crucial for distinguishing tautomers.

  • Grind: Mix 1–2 mg of the dry pyridazinone derivative with ~100 mg of dry spectral-grade KBr in an agate mortar.

  • Press: Compress the mixture under vacuum (10 tons pressure) for 2 minutes to form a transparent disc.

  • Acquire: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Validate: Look for the 1650–1690 cm⁻¹ peak. If the peak shifts to >1700 cm⁻¹, suspect O-alkylation (lactim ether) or lack of conjugation.

1H NMR Spectroscopy Characterization

NMR is the definitive method for structural elucidation. However, the choice of solvent is binary: CDCl₃ is rarely suitable due to the polarity of the lactam ring. DMSO-d6 is the required standard.

The "Kill Shot": The NH Proton

The most distinct feature of a 3(2H)-pyridazinone is the amide proton.

  • Chemical Shift:

    
     12.0 – 14.5 ppm.
    
  • Multiplicity: Singlet (often broad).

  • Mechanism: The proton is highly deshielded by the adjacent carbonyl and the aromatic ring current. It is acidic and participates in strong H-bonding with the DMSO solvent.

Chemical Shift Table (in DMSO-d6)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
NH (Ring) 12.5 – 14.2 Singlet (br)-
H-5 (Ring) 6.8 – 7.2Doublet

Hz (if H4 unsubstituted)
H-4 (Ring) 7.4 – 8.0Doublet

Hz
Ar-H (Phenyl) 7.2 – 8.0MultipletTypical ortho/meta splitting
Linker (-CH₂-) 3.5 – 4.5SingletIf N-substituted or side chain
Protocol: Self-Validating D₂O Exchange

To confirm the peak at ~13 ppm is indeed the NH and not a carboxylic acid impurity:

  • Standard Run: Acquire the 1H NMR spectrum in DMSO-d6 (16 scans).

  • Addition: Add 1–2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.

  • Shake: Invert the tube gently to mix.

  • Re-acquire: Run the spectrum again immediately.

  • Validation: The peak at 12–14 ppm must disappear (exchange with D to form N-D, which is silent in 1H NMR).

Case Study: Tautomerism & Isomerism

A frequent point of confusion is the Lactam-Lactim Tautomerism .

  • Lactam (A): N-H and C=O present.[4][3]

  • Lactim (B): N=C and O-H present.[4]

Evidence for Lactam Dominance: In DMSO-d6, the equilibrium overwhelmingly favors the Lactam (A) form.

  • NMR Evidence: Observation of the NH signal at 13 ppm. If the Lactim form were dominant, one would expect an OH signal (often sharper, variable shift) and a significant shielding of the ring carbons in 13C NMR (not covered here, but supportive).

  • IR Evidence: The C=O band at 1650 cm⁻¹ is the "smoking gun." The Lactim form lacks this carbonyl stretch, showing instead a C=N stretch (~1600 cm⁻¹) and a broad O-H stretch.

References

  • Asif, M. (2012).[5] Synthesis and Biological Activities of Some Pyridazinone Derivatives. International Journal of Pharmaceutical Chemistry. Link

  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of 6-substituted-3(2H)-pyridazinone derivatives. Arzneimittelforschung. Link

  • Huc, I., et al. (1998).[6] Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard Reference Text).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for IR/NMR Tables).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-(4-aminophenyl)-2H-pyridazin-3-one Synthesis

Executive Summary: The Yield Bottleneck The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one (often an intermediate for cardiotonic agents like Levosimendan) typically suffers from yield losses in two critical phases: I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield Bottleneck

The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one (often an intermediate for cardiotonic agents like Levosimendan) typically suffers from yield losses in two critical phases:

  • Incomplete Cyclization: Failure to fully close the ring during the hydrazine step.[1]

  • Over-Oxidation/Halogenation: During the conversion of the dihydro intermediate to the fully aromatic pyridazinone, aggressive reagents (like elemental bromine) often attack the electron-rich aniline ring, leading to tar and by-products.[1]

This guide provides a self-validating protocol designed to protect the amino group and use milder, regioselective oxidation methods.[1]

Module 1: The Reaction Pathway & Logic

To maximize yield, we must avoid synthesizing the free amine until the very last step.[1] The amino group is highly susceptible to oxidative degradation during the aromatization phase.[1]

Optimized Route:

  • Friedel-Crafts Acylation: Acetanilide + Succinic Anhydride (Protects the amine in situ).[1]

  • Cyclization: Formation of the dihydro intermediate.[1]

  • Aromatization (Dehydrogenation): Conversion to the pyridazinone core.[1]

  • Hydrolysis: Removal of the acetyl protecting group.[1]

ReactionPathway Start Acetanilide + Succinic Anhydride Inter1 4-(4-acetamidophenyl)- 4-oxobutanoic acid Start->Inter1 AlCl3, 50°C (Friedel-Crafts) Inter2 6-(4-acetamidophenyl)- 4,5-dihydropyridazin-3(2H)-one Inter1->Inter2 Hydrazine Hydrate EtOH, Reflux Inter3 6-(4-acetamidophenyl)- 2H-pyridazin-3-one Inter2->Inter3 Na 3-nitrobenzenesulfonate (Mild Oxidation) Final 6-(4-aminophenyl)- 2H-pyridazin-3-one Inter3->Final HCl/H2O (Hydrolysis)

Figure 1: The optimized 4-step pathway designed to protect the sensitive amine moiety from oxidation until the final isolation.

Module 2: Step-by-Step Troubleshooting

Phase 1: Friedel-Crafts Acylation

The Issue: The reaction mixture turns into a black tar (polymerization) or yields are <40%. Root Cause: Poor temperature control or insufficient catalyst.[1]

ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Reagent Order Add AlCl

to mixture.
Premix AlCl

+ Succinic Anhydride
in solvent, then add Acetanilide.
Prevents local hotspots and immediate polymerization of the electron-rich acetanilide.[1]
Solvent NitrobenzeneDichloromethane (DCM) or 1,2-DCE Nitrobenzene is hard to remove (high BP), leading to product loss during workup. DCM allows for easier crystallization.[1]
Stoichiometry 2.0 eq AlCl

2.5 - 3.0 eq AlCl

The product complexes with AlCl

, deactivating it.[1] You need excess Lewis acid to drive the reaction to completion.[1]

Critical Checkpoint: The reaction mass should be a stirrable slurry, not a solid cake. If it solidifies, add more solvent immediately.[1]

Phase 2: Cyclization (The Dihydropyridazinone)

The Issue: Incomplete ring closure; isolation of the hydrazone intermediate instead of the ring.

  • Protocol: Reflux the keto-acid (from Phase 1) with Hydrazine Hydrate (1.2 eq) in Ethanol or n-Butanol.

  • Yield Tip: If the reaction stalls, add a catalytic amount of Acetic Acid (5%) .[1] The acid catalyzes the dehydration step of the ring closure.[1]

  • Monitoring: Use TLC (MeOH:DCM 1:9).[1] The starting keto-acid is very polar; the product is less polar.[1]

Phase 3: Aromatization (The Yield Killer)

The Issue: This is where most researchers fail.[1] Using Bromine (


) often brominates the phenyl ring or oxidizes the amide, lowering yield to <30%.[1]

The Solution: Use Sodium 3-nitrobenzenesulfonate (Resistol) under alkaline conditions. This is a standard industrial method for sensitive dye synthesis that is milder than bromine.[1]

Protocol:

  • Dissolve the dihydro intermediate (from Phase 2) in water containing NaOH (1.1 eq).

  • Add Sodium 3-nitrobenzenesulfonate (1.1 eq).[1]

  • Heat to 90°C for 3-4 hours.

  • Mechanism: The nitro compound acts as a hydride acceptor, becoming reduced to the aniline derivative, while your product is cleanly oxidized to the aromatic pyridazinone.[1]

  • Workup: Acidify with HCl. The product precipitates; the reduced oxidant remains soluble or can be washed away.[1]

Phase 4: Hydrolysis & Purification

The Issue: The final product is incredibly insoluble, making recrystallization difficult.

Protocol:

  • Reflux the acetamido-intermediate in 10% HCl for 2 hours.

  • Neutralize with Ammonia to pH 7-8.[1]

  • Filtration: Filter the precipitate while hot (if possible) or after cooling.[1]

Solubility Guide for Recrystallization: Most yield is lost by choosing the wrong solvent.[1]

SolventSolubility RatingUsage
Water InsolubleWash solvent only.
Ethanol PoorNot recommended for recrystallization.[1]
DMSO Excellent Best for dissolving crude; precipitate by adding water.[1]
PEG-400 GoodUseful for formulation, less for isolation.[1]
Acetic Acid ModerateGood for recrystallization if DMSO is unavailable.[1]

Module 3: Troubleshooting Logic Tree

Use this decision tree when your yield is below 60%.

Troubleshooting Q1 Is Yield < 50%? Q2 Is the crude black/tarry? Q1->Q2 Yes Q3 Is product water soluble? Q2->Q3 No (Step 2/3 issue) Action1 Check AlCl3 quality. Must be yellow/dry, not white/wet. Q2->Action1 Yes (Step 1 issue) Action2 Incomplete Cyclization. Increase reflux time or add AcOH cat. Q3->Action2 No (Intermediate isolated) Action3 Over-oxidation. Switch from Br2 to Na-3-nitrobenzenesulfonate. Q3->Action3 No (Degradation) Action4 pH Issue. Product is amphoteric. Adjust pH to 7.0 exactly. Q3->Action4 Yes (Loss in filtrate)

Figure 2: Diagnostic logic for identifying the source of yield loss.

FAQ: Common User Queries

Q: Can I perform the dehydrogenation using Pd/C and Hydrogen? A: No. While Pd/C is great for hydrogenation, using it for dehydrogenation (reverse reaction) requires high temperatures and often leads to hydrogenolysis of the C-N bond in the aminophenyl group.[1] Furthermore, the amine nitrogen can poison the catalyst.[1] The chemical oxidation method (Module 2, Phase 3) is more robust for this specific scaffold.[1]

Q: My product is stuck in the inorganic salts after the Friedel-Crafts step. A: This is common. The aluminum salts form a sticky complex.[1]

  • Fix: Quench the reaction into ice-cold dilute HCl (not just water). Stir vigorously for 1 hour to break the Al-complex. If the solid is still sticky, decant the water and triturate the solid with acetone or methanol to remove organic impurities, then re-wash with water.[1]

Q: Why not use 4-aminophenyl succinic acid directly? A: The free amine interferes with the Friedel-Crafts reaction by complexing with the Lewis Acid (AlCl


). You would need >4 equivalents of catalyst, and the yields are generally poor.[1] Protecting it as an acetamide (Acetanilide) is the industry standard for a reason.

References

  • Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Validates the general synthetic route and characterization of the dihydro- intermediates. Link:[Link]

  • Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Source: MDPI (Molecules Journal) Context: Provides critical data on solvent selection (DMSO/PEG-400) for purification, preventing yield loss during isolation. Link:[Link]

  • Friedel-Crafts Acylation Optimization. Source: Beilstein Journal of Organic Chemistry Context: Supports the optimization of AlCl3 stoichiometry and mechanochemical aspects to avoid polymerization. Link:[Link]

  • Pyridazinone Synthesis & Reactivity. Source: SciSpace / Journal of Chemical and Pharmaceutical Research Context: Discusses the condensation of aroylpropionic acids with hydrazine and subsequent oxidative steps. Link:[Link]

Sources

Optimization

Technical Support Center: Optimizing Pyridazinone Ring Formation

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Technical Guide for Troubleshooting & Optimizing Pyridazinone Synthesis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Technical Guide for Troubleshooting & Optimizing Pyridazinone Synthesis

Executive Summary & Scope

The pyridazinone scaffold is a pharmacophore of immense value, serving as the core for various cardiotonic, anti-inflammatory, and antihypertensive agents (e.g., Levosimendan, Emorfazone). While the formation of the pyridazinone ring—typically via the condensation of hydrazine derivatives with


-keto acids or esters—appears deceptively simple, it is often plagued by issues of regioselectivity , incomplete cyclization , and oxidative instability .

This guide moves beyond basic textbook procedures to address the "hidden variables" that cause experimental failure. It is designed as a dynamic troubleshooting hub, providing self-validating protocols and mechanistic insights to restore your workflow.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

For the majority of drug discovery applications, the condensation of a


-keto ester/acid with hydrazine is the most robust route. This protocol is optimized for 4,5-dihydropyridazin-3(2H)-ones , the most common precursor.
Optimized Reaction Workflow

Reagents:

  • Substrate:

    
    -Keto ester or 
    
    
    
    -Keto acid (1.0 equiv).
  • Reagent: Hydrazine monohydrate (1.2–1.5 equiv). Note: Excess is required to prevent azine formation.

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1][2]

  • Catalyst: Glacial Acetic Acid (0.1–0.5 equiv) if using EtOH; not needed if using AcOH as solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the

    
    -keto substrate in EtOH (0.5 M concentration). High dilution is unnecessary and may slow the bimolecular step.
    
  • Addition: Add hydrazine monohydrate dropwise at 0°C. Critical: Low temperature favors the kinetic formation of the hydrazone intermediate without polymerization.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the hydrazone intermediate persists (often seen as a slightly more polar spot than starting material), add catalytic AcOH or HCl to drive the dehydration/cyclization.

  • Workup:

    • Precipitation: Cool the mixture to 0°C. The product often crystallizes out.

    • Isolation: Filter and wash with cold EtOH/Water (1:1).

    • Dehydrogenation (Optional): If the aromatic pyridazinone is desired, treat the isolated dihydro-product with CuCl₂ or DDQ in acetonitrile.

Visualizing the Pathway

PyridazinoneSynthesis Start Gamma-Keto Ester/Acid Step1 Hydrazone Formation (Kinetic Control) Start->Step1 + Hydrazine (1.2 eq) 0°C -> RT Step2 Cyclization (Thermodynamic Control) Step1->Step2 Reflux, -H2O Acid Cat. Side1 Azine Byproduct (Dimerization) Step1->Side1 Low Hydrazine Conc. Side2 Open Chain Hydrazide Step1->Side2 Incomplete Cyclization Product 4,5-Dihydropyridazinone Step2->Product Crystallization

Figure 1: Mechanistic workflow for the condensation of


-keto esters with hydrazine. Note the critical divergence points for side products.
Troubleshooting Hub & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "I see the hydrazone intermediate by LCMS, but it won't cyclize to the ring."

Diagnosis: The dehydration step (ring closure) often has a higher activation energy than the initial hydrazone formation. This is common with sterically hindered ketones or electron-rich esters.

Corrective Action:

  • pH Adjustment: The cyclization is acid-catalyzed. If running in neutral EtOH, add 5–10 mol% Acetic Acid or p-TsOH . The protonation of the ester carbonyl makes it more electrophilic.

  • Water Removal: Cyclization releases water. In reversible systems, water accumulation halts the reaction.

    • Protocol: Switch solvent to Toluene or Xylene and use a Dean-Stark trap to physically remove water. This drives the equilibrium forward (Le Chatelier’s principle).

  • Temperature: If refluxing ethanol (78°C) is insufficient, switch to n-Butanol (117°C) or Acetic Acid (118°C).

Issue 2: "I am getting a mixture of regioisomers when using Methyl Hydrazine."

Diagnosis: When using substituted hydrazines (


), two nucleophilic nitrogens compete.
  • N1 (

    
    ):  More nucleophilic (less sterically hindered).
    
  • N2 (

    
    ):  Less nucleophilic, but electron-rich.
    

The "Nucleophile-Electrophile Match" Rule: Generally, the N1 (


)  attacks the Ketone  (more electrophilic than ester). This locks the substituent (

) at the N-2 position of the final pyridazinone ring.

Optimization Strategy:

  • To favor N-2 substituted products (Major Isomer): Use standard conditions (EtOH, Reflux). The kinetic preference of

    
     for the ketone dictates the outcome.
    
  • To favor N-1 substituted products (Minor Isomer): This is difficult to force directly.[3]

    • Alternative: Synthesize the unsubstituted pyridazinone first (using hydrazine hydrate), then perform N-alkylation using an alkyl halide and base (

      
      , DMF). Note: This often yields a mixture of N-alkylation and O-alkylation, but N-alkylation usually predominates.
      
Issue 3: "My yield is low (<40%) and the product is a sticky gum."

Diagnosis: "Gummy" products usually indicate the presence of oligomers or unreacted keto-acids.

Corrective Action:

  • Check Stoichiometry: Ensure hydrazine is in excess (1.5 equiv). A 1:1 ratio often leads to azines (two ketone molecules bridged by one hydrazine), which are often insoluble gums.

  • Purification Trick: Pyridazinones are amphoteric but weakly basic.

    • Acid Wash:[3] Dissolve crude gum in EtOAc. Wash with 1M HCl. The pyridazinone may stay in organic or precipitate as a salt depending on substituents.

    • Base Wash: If starting material was a keto-acid, wash the organic layer with sat.

      
       to remove unreacted starting material.
      
Advanced Optimization: Green & Flow Chemistry

For high-throughput or scale-up scenarios, traditional reflux methods are inefficient.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the dehydration step, often bypassing the need for acid catalysts.

  • Protocol: Combine Keto-ester + Hydrazine in EtOH in a sealed vessel.

  • Settings: 120°C, 10–20 minutes.

  • Advantage: Yields typically improve by 15–20% due to reduced thermal degradation time.

Flow Chemistry (Continuous Processing)

For unstable substrates, a flow reactor allows for precise residence time control.

  • Setup: Pump A (Keto-ester in MeOH) + Pump B (Hydrazine in MeOH)

    
     Heated Coil (100°C) 
    
    
    
    Back Pressure Regulator (100 psi).
  • Benefit: Prevents the accumulation of the hydrazone intermediate, driving conversion directly to the cyclic product.

Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue CheckLCMS Check LCMS/TLC Problem->CheckLCMS Issue1 Intermediate Hydrazone Persists CheckLCMS->Issue1 Issue2 Multiple Spots (Regioisomers) CheckLCMS->Issue2 Issue3 Low Yield / Gum CheckLCMS->Issue3 Sol1 Add Acid Cat (AcOH) Increase Temp (BuOH) Issue1->Sol1 Sol2 Check Hydrazine Sub. Switch to Stepwise Alkylation Issue2->Sol2 Sol3 Increase Hydrazine eq. Use Dean-Stark Issue3->Sol3

Figure 2: Rapid diagnostic tree for common synthetic failures.

Summary of Key Parameters
ParameterStandard ConditionOptimization for Difficult Substrates
Solvent Ethanol (EtOH)Acetic Acid, n-Butanol, or Toluene
Temperature 78°C (Reflux)110°C+ (Microwave or High BP Solvent)
Catalyst None or catalytic AcOHp-TsOH, HCl, or Amberlyst-15
Water Removal NoneMolecular Sieves (3Å) or Dean-Stark
Hydrazine Equiv 1.2 – 1.5 eq2.0 eq (if azine formation is observed)
References
  • Overend, W. G.; Wiggins, L. F. "The conversion of sucrose into pyridazine derivatives. Part II. 4-Methyl-, 4-phenyl-, 4-methyl-2-phenyl-, and 5-methyl-1-phenyl-pyridazone-3." Journal of the Chemical Society, 1947 , 239-244. Link

  • Guo, Y.-Q.; Zhao, M.-N.; Ren, Z.-H.; Guan, Z.-H. "Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones: An Efficient Synthesis of 1,6-Dihydropyridazines."[4] Organic Letters, 2018 , 20(11), 3337–3340. Link

  • Schnell, S. D.; González, J. A.; Sklyaruk, J.; Linden, A.; Gademann, K. "Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction of 3-Monosubstituted s-Tetrazines."[4] The Journal of Organic Chemistry, 2021 , 86(17), 12008–12023. Link

  • BenchChem Technical Guides. "Troubleshooting Low Yields in Heterocycle Synthesis." BenchChem Support, 2025 .[5] Link

  • Cranwell, P. B.; Russell, A. T.; Smith, C. D. "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[2] Synlett, 2016 , 27(01), 131-135.[2] Link

Sources

Troubleshooting

common side reactions in the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one

This technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties in the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one . This molecule is a critical intermediate for card...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering difficulties in the synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one . This molecule is a critical intermediate for cardiotonic drugs like Levosimendan and phosphodiesterase (PDE) inhibitors.

The guide focuses on the standard industrial route: Friedel-Crafts Acylation


 Hydrazine Cyclization 

Dehydrogenation

Deprotection.

Topic: Troubleshooting Common Side Reactions in 6-(4-aminophenyl)-2H-pyridazin-3-one Synthesis Ticket Type: Advanced Chemical Methodology Status: Active

🔬 System Overview & Logic Flow

The synthesis relies on constructing the pyridazinone ring from an acyclic precursor. Failures typically occur at the aromatization step (converting the dihydro-ring to the fully aromatic system) or due to regio-isomer contamination early in the sequence.

Master Process Diagram

The following logic map details the primary reaction pathway and the specific points where side reactions (impurities) diverge.

PyridazinoneSynthesis node_start Start: Acetanilide (Protected Aniline) node_step1 Step 1: Friedel-Crafts Acylation (Succinic Anhydride / AlCl3) node_start->node_step1 node_inter1 Intermediate A: 4-(4-acetamidophenyl)-4-oxobutanoic acid node_step1->node_inter1 node_side1 Impurity Type I: Ortho-Isomer (Regio-selectivity failure) node_step1->node_side1 Low Temp Control node_step2 Step 2: Cyclization (Hydrazine Hydrate) node_inter1->node_step2 node_inter2 Intermediate B: Dihydro-pyridazinone node_step2->node_inter2 node_side2 Impurity Type II: Open-Chain Hydrazone (Incomplete Cyclization) node_step2->node_side2 pH/Temp deviation node_step3 Step 3: Dehydrogenation (Aromatization) node_inter2->node_step3 node_final Target: 6-(4-aminophenyl)-2H-pyridazin-3-one node_step3->node_final node_side3 Impurity Type III: Halogenated Byproducts (If Br2 used) node_step3->node_side3 Over-reaction node_side4 Impurity Type IV: Azo/Oxidative Coupling (Aniline oxidation) node_final->node_side4 Air Exposure

Caption: Synthesis workflow showing critical nodes where impurities (Type I-IV) branch from the main pathway.

🛠 Troubleshooting Modules

Module 1: The Friedel-Crafts Acylation (Step 1)

Context: Reaction of Acetanilide with Succinic Anhydride using


.
Target:  4-(4-acetamidophenyl)-4-oxobutanoic acid.

User Query: "My yield is low (<40%) and the product contains a sticky, uncrystallizable isomer."

Diagnosis: The primary side reaction here is Regio-Isomerism . While the acetamido group is a para-director, steric hindrance and temperature fluctuations can lead to the ortho-isomer (2-acetamido...).

ParameterOptimal ConditionConsequence of Deviation
Temperature < 5°C during additionHigher temps favor ortho-substitution and polymerization.
Reagent Order Add

to Anhydride first
Adding Anhydride to

/Acetanilide complex can cause local overheating.
Catalyst Ratio > 2.2 eq.

Insufficient catalyst leads to incomplete reaction (complexation with amide oxygen).

Corrective Protocol:

  • Ensure anhydrous conditions . Moisture hydrolyzes succinic anhydride to succinic acid (dead end).

  • Use Nitrobenzene or DCM as solvent. Nitrobenzene suppresses side reactions but is hard to remove.

  • Purification: The para-isomer is significantly less soluble in water/acid mixtures than the ortho-isomer. Reprecipitate from Sodium Bicarbonate solution (dissolve product in base, filter off insolubles, re-acidify filtrate) to remove the ortho impurity.

Module 2: Ring Closure (Step 2)

Context: Condensation with Hydrazine Hydrate.[1] Target: 6-(4-acetamidophenyl)-4,5-dihydro-2H-pyridazin-3-one.

User Query: "LC-MS shows a mass peak corresponding to the product +18, and the melting point is broad."

Diagnosis: This indicates Incomplete Cyclization . The reaction proceeds in two stages: hydrazone formation


 amide bond formation (ring closure). The "+18" mass corresponds to the open-chain hydrazone acid that has not eliminated water to close the ring.

Side Reaction Mechanism:



Troubleshooting Guide:

  • Q: Why did the ring not close?

    • A: The pH was likely too neutral. Ring closure is acid/base catalyzed. If you simply reflux in ethanol, it may stop at the hydrazone.

  • Fix: Add a catalytic amount of Acetic Acid or reflux in n-Butanol (higher boiling point drives off water).

  • Impurity Check: Look for Azine formation (two keto-acid molecules linked by one hydrazine). This occurs if hydrazine is the limiting reagent. Always use excess hydrazine (1.2–1.5 eq).

Module 3: Dehydrogenation / Aromatization (Step 3)

Context: Conversion of the 4,5-dihydro ring to the fully aromatic pyridazinone. Target: 6-(4-acetamidophenyl)-2H-pyridazin-3-one.

User Query: "I used Bromine for dehydrogenation and now I have multiple halogenated spots on TLC."

Diagnosis: This is the most problematic step. The phenyl ring (activated by the acetamido group) is highly susceptible to Electrophilic Aromatic Substitution (Bromination) .

Comparative Protocol Analysis:

MethodReagentPrimary Side ReactionRecommendation
Bromination

/ Acetic Acid
Ring Bromination: Bromine adds ortho to the amino group.Avoid if possible. If used, strictly control temp (<60°C).
Sulfonate Oxidation Sodium

-nitrobenzenesulfonate
Incomplete Reaction: Requires high pH and heat.Preferred Industrial Method. Safer, cleaner, water-soluble byproducts.
Catalytic Pd/C + High TempReduction: Can accidentally reduce the C=O or cleave the N-N bond.High cost, variable results.

Recommended Protocol (Sodium


-nitrobenzenesulfonate): 
  • Suspend the dihydro-intermediate in water with NaOH (pH > 12).

  • Add Sodium

    
    -nitrobenzenesulfonate (1.1 eq).
    
  • Reflux for 3–5 hours.

  • Acidify to precipitate the aromatic product.

    • Why this works: The sulfonate acts as a mild hydride acceptor and does not attack the electron-rich phenyl ring like Bromine does.

Module 4: Deprotection & Handling (Step 4)

Context: Hydrolysis of the acetamide to the free amine. Target: 6-(4-aminophenyl)-2H-pyridazin-3-one.[2]

User Query: "The final product turns brown upon drying."

Diagnosis: Free anilines are prone to Oxidative Coupling (formation of azo-linkages or quinoid species) when exposed to air and light, especially in solution.

Stabilization Protocol:

  • Deoxygenate: Perform the hydrolysis (usually HCl or NaOH reflux) under Nitrogen/Argon.

  • Workup: When neutralizing to precipitate the free amine, add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous layer as an antioxidant.

  • Storage: Store the solid in amber vials under inert gas.

  • Recrystallization: Use DMF/Ethanol mixtures. Avoid acetone (forms Schiff bases with the amine).

📚 References & Validation[1][3]

  • General Synthesis & Pharmacology:

    • Title: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents.[3]

    • Source: Tropical Journal of Pharmaceutical Research (2016).

    • Context: Validates the dihydro-intermediate pathway and its importance in Levosimendan analogues.

  • Dehydrogenation Methodology:

    • Title: Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).

    • Context: Discusses the conversion of dihydropyridazinones to pyridazinones and associated structure-activity relationships.

  • Friedel-Crafts Selectivity:

    • Title: Friedel-Crafts acylation of acetanilide.

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry (Discussion & Verification).

    • Context: Technical discussion on the suppression of ortho-isomers and poly-acylation in acetanilide systems.

  • Crystal Structure & Tautomerism:

    • Title: (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[2]

    • Source: Acta Crystallographica (2005).

    • Context: Confirms the tautomeric preference (2H-one form) and stability of the ring system.

Sources

Optimization

Technical Support Center: Purification of Aminophenyl Pyridazinone Derivatives

Status: Operational Ticket ID: APP-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting purification anomalies in 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and related ana...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APP-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting purification anomalies in 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and related analogs.

Mission Statement

Welcome to the Technical Support Center. This guide addresses the unique physicochemical challenges of aminophenyl pyridazinone derivatives —a class of molecules critical to cardiotonic (e.g., Levosimendan) and anti-inflammatory drug discovery. These compounds possess a "dual-personality": a basic aniline nitrogen and a polar, hydrogen-bond-donating pyridazinone ring. This combination frequently leads to chromatographic tailing, poor solubility ("brick dust" behavior), and persistent "oiling out" during crystallization.

Module 1: Chromatographic Tailing (The "Sticky Peak" Phenomenon)

User Issue: "My compound streaks across the column or elutes as a broad, tailing peak on silica gel, making it impossible to separate from close-eluting impurities."

Technical Diagnosis: Aminophenyl pyridazinones contain two problematic sites for normal phase chromatography:

  • The Aniline Nitrogen: Weakly basic but capable of H-bonding with acidic silanols on the silica surface.

  • The Pyridazinone Lactam: A strong H-bond donor/acceptor system. These interactions cause non-linear adsorption isotherms, resulting in peak tailing.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Mechanism of Action
Stationary Phase Standard Silica (60 Å)Amine-Functionalized Silica or Neutral Alumina Alumina is less acidic than silica, reducing protonation of the aniline nitrogen.
Mobile Phase Modifier None or Acetic AcidTriethylamine (TEA) (0.1–0.5%) TEA competes for active silanol sites, "blocking" them from interacting with your analyte.[1]
Solvent System DCM/MeOHDCM/MeOH/NH₄OH (90:10:1) Ammonium hydroxide suppresses ionization of the basic nitrogen, keeping the molecule neutral and less sticky.

Visual Guide: Method Development Decision Tree

ChromatographyLogic Start Start: Tailing Peak on Silica TLC CheckSolubility Is compound soluble in DCM? Start->CheckSolubility AddTEA Add 0.5% TEA to Eluent CheckSolubility->AddTEA Yes ReversePhase Switch to C18 (Low pH Buffer) CheckSolubility->ReversePhase No (Polar) CheckTailing Tailing Persists? AddTEA->CheckTailing SwitchStationary Switch to Neutral Alumina CheckTailing->SwitchStationary Yes Success Proceed to Flash Chromatography CheckTailing->Success No

Caption: Decision logic for mitigating peak tailing in aminophenyl pyridazinone purification.

Module 2: Regioisomer & Enantiomer Separation

User Issue: "I synthesized the Levosimendan intermediate, but I have a racemic mixture or a regioisomer impurity that co-elutes."

Technical Diagnosis: The synthesis of 4,5-dihydro-3(2H)-pyridazinones often involves a hydrazine cyclization step that can yield enantiomers (at the C5 position) or regioisomers if the starting keto-acid is asymmetric.

  • Challenge: These isomers have identical mass and nearly identical polarity.

Resolution Protocols:

A. Chemical Resolution (The "Classical" Approach) For racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone:

  • Dissolution: Dissolve the racemate in hot 2-propanol .

  • Resolving Agent: Add L-tartaric acid (0.5 eq).

  • Crystallization: Cool slowly to 20°C. The diastereomeric salt of the (-)-enantiomer crystallizes out.[2]

  • Free-Basing: Treat the salt with aqueous

    
     to recover the enantiopure free base [1].
    

B. Chiral HPLC (The "Modern" Approach) When chemical resolution fails, use polysaccharide-based chiral stationary phases.

Column TypeMobile PhaseModeTarget Separation
Chiralcel OJ-H Hexane/EtOH (80:20)Normal PhaseExcellent for 5-methyl substituted pyridazinones [2].[2][3]
Chiralpak AD-H Hexane/IPA/TEANormal PhaseGeneral purpose for bulky amine derivatives.
Chiralpak IA MtBE/EtOHImmobilizedRobust for solubility-limited samples requiring DCM.
Module 3: Crystallization "Oiling Out"

User Issue: "Upon cooling my reaction mixture, the product separates as a sticky oil or gum instead of crystals."

Technical Diagnosis: Aminophenyl pyridazinones often exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) because the melting point is significantly depressed by impurities, or the compound has a high affinity for the solvent at high temperatures but low affinity at low temperatures, creating a metastable liquid phase before nucleation occurs.

The "Cloud Point" Protocol:

  • Solvent Choice: Avoid pure ethanol. Use a mixture of 1,4-Dioxane (good solvent) and Water (anti-solvent) or Acetic Acid/Water .

  • Dissolution: Dissolve crude material in boiling Dioxane.

  • The Critical Step (Seeding):

    • Cool the solution slowly until a faint turbidity (cloud point) appears.

    • STOP COOLING. Hold temperature constant.

    • Add seed crystals of the pure product immediately.

    • Why? This bypasses the "oil" phase by providing a template for the solid phase to grow directly from solution.

  • Maturation: Allow the suspension to stir at this temperature for 1-2 hours before cooling to room temperature [3].

Visual Guide: Crystallization Workflow

Crystallization Crude Crude Mixture Dissolve Dissolve in Hot Dioxane Crude->Dissolve Cool Cool to Cloud Point Dissolve->Cool CheckOil Did it Oil Out? Cool->CheckOil Reheat Reheat to Clear CheckOil->Reheat Yes Seed Add Seeds @ Cloud Point CheckOil->Seed No Reheat->Cool Crystallize Slow Cool & Filter Seed->Crystallize

Caption: Workflow to prevent Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Solubility & Handling (FAQs)

Q: My compound is a "brick dust" solid—insoluble in DCM, EtOAc, and Ether. How do I load it onto a column? A: This is common for the rigid pyridazinone core.

  • Dry Loading: Dissolve the compound in a small volume of DMSO or TFA , mix with silica gel (ratio 1:5), and evaporate the solvent (high vacuum for DMSO) or neutralize (for TFA). Load the dry powder onto the column.[4]

  • Solid Phase Extraction: If the impurity is non-polar, wash the solid crude with hot EtOAc. The product will likely remain undissolved, while impurities wash away.

Q: The amine is oxidizing (turning brown) during purification. A: Aniline derivatives are oxidation-prone.

  • Argon Shield: Perform all recrystallizations under an inert atmosphere.

  • Acid Protection: Purify the compound as its HCl salt . The protonated anilinium ion is resistant to oxidation. You can free-base it later using the

    
     method described in Module 2.
    
References
  • Process for preparing levosimendan and intermediates. US Patent 9,000,158 B2. (Describes the resolution of racemic aminophenyl pyridazinone using L-tartaric acid).

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 1999. (Validation of Chiralcel OJ columns for this class).

  • 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety... A review. ResearchGate, 2025.[5] (Overview of solubility and synthesis challenges).

  • Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guide. (General mechanism for amine tailing on silica).[1]

Sources

Troubleshooting

enhancing the solubility of 6-phenyl-pyridazin-3(2H)-one in pharmaceutical solvents

Welcome to the Advanced Solubility Support Hub. Topic: 6-Phenyl-pyridazin-3(2H)-one (PPD) Ticket ID: SOL-PPD-2026 Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile 6-Phenyl-pyridazin-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Solubility Support Hub. Topic: 6-Phenyl-pyridazin-3(2H)-one (PPD) Ticket ID: SOL-PPD-2026 Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

6-Phenyl-pyridazin-3(2H)-one (PPD) is a bioactive pyridazinone derivative with significant potential in cardiovascular pharmacology, specifically as a cardiotonic and hypotensive agent. However, its development is frequently stalled by its poor aqueous solubility , which limits bioavailability and complicates liquid formulation.

This guide provides a validated troubleshooting framework for solubilizing PPD, grounded in recent thermodynamic studies and experimental data.

PropertyDescription
CAS Name 6-phenyl-3(2H)-pyridazinone
Molecular Formula C₁₀H₈N₂O
Solubility Class Hydrophobic / Lipophilic
Dissolution Thermodynamics Endothermic (Solubility increases with temperature)
Key Challenge Extremely low water solubility (

at 318.2 K)

Part 1: Solvent Selection & Optimization (Troubleshooting)

Ticket #001: "I cannot get PPD to dissolve in water for my bioassay."

Diagnosis: PPD is practically insoluble in pure water due to its high lipophilicity and the rigid crystalline structure of the pyridazinone ring, which resists disruption by water molecules.

Solution: Switch to Cosolvency or Non-Aqueous Carriers. You must utilize a solvent with a matching solubility parameter or a binary mixture. Based on experimental mole fraction (


) data at 318.2 K, the hierarchy of solvent power is definitive:

Solvent Efficiency Ranking (Best to Worst):

  • DMSO (Best): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • PEG-400 : ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • Transcutol® (HP) : ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • Ethyl Acetate :

    
    
    
  • Propylene Glycol (PG) : ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [6][1][2][3][4][5]
    
  • Ethanol : ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [6][1][2][3][4][5]
    
  • Water : ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [6][1][2][3][4][5]
    

Action Plan:

  • For Stock Solutions: Dissolve PPD in 100% DMSO or PEG-400 . These solvents interact strongly with the PPD molecule via dipole-dipole interactions and hydrogen bonding, breaking the crystal lattice energy.

  • For Aqueous Formulations: Use a Cosolvent System . Do not attempt to dissolve directly in water. Predissolve PPD in PEG-400 or Transcutol, then slowly titrate with water.

    • Recommended System:PEG-400 + Water or Transcutol + Water .[3][4][5]

    • Note: Solubility drops logarithmically as water fraction increases. Keep the organic cosolvent ratio >40% if high loading is required.

Ticket #002: "How do I predict if a new solvent will work?"

Diagnosis: You need a predictive model to avoid wasting compound on trial-and-error.

Solution: Thermodynamic Modeling. The solubility of PPD correlates excellently with the Apelblat Model , which relates the mole fraction solubility (


) to temperature (

).

The Apelblat Equation:



Where


, 

, and

are empirical constants derived from the specific solvent interactions.
  • Why this matters: The dissolution of PPD is endothermic and entropy-driven .[6][7][1][3][4] This means that increasing the temperature will significantly enhance solubility in all solvents.

  • Application: If you are close to the target concentration but not quite there, gently heating the solution (e.g., from 25°C to 45°C) can often double the solubility limits due to the positive enthalpy of solution (

    
    ).
    
Ticket #003: "My precipitate is not re-dissolving after cooling."

Diagnosis: You likely created a supersaturated solution at high temperature that crashed out upon cooling (recrystallization).

Solution: Equilibrium Solubility Workflow. Follow this standardized decision tree to ensure stable formulations.

SolventSelection Start Start: PPD Formulation Target Is Aqueous Medium Required? Start->Target NonAq Select Neat Solvent Target->NonAq No Aq Select Binary System Target->Aq Yes DMSO DMSO (Max Solubility) Use for Stock Solutions NonAq->DMSO Analytical PEG PEG-400 or Transcutol Use for Oral/Topical NonAq->PEG Pharma Cosolvent Pre-dissolve in PEG-400 Aq->Cosolvent Titrate Titrate with Water (Monitor for Turbidity) Cosolvent->Titrate Heat Apply Heat (Endothermic) T = 40-50°C Titrate->Heat If Precipitates

Figure 1: Decision logic for selecting the optimal solvent system for PPD based on application requirements.

Part 2: Experimental Protocols

Protocol A: Saturation Shake-Flask Method

Use this protocol to determine the exact solubility limit of PPD in your specific solvent mixture.

Materials:

  • PPD (Excess solid)[5]

  • Solvent (e.g., PEG-400, Transcutol)[6][7][1][2][3][4][5][8]

  • Thermostatic shaker bath

  • 0.45 µm Syringe Filter (PTFE or Nylon)

Step-by-Step:

  • Preparation: Add excess PPD solid to 5 mL of the chosen solvent in a glass vial. Ensure solid particles are visibly present at the bottom.

  • Equilibration: Seal the vial and place it in a mechanical shaker bath maintained at constant temperature (e.g., 298.15 K) for 72 hours .

    • Why 72 hours? This ensures thermodynamic equilibrium is reached and prevents false-high readings from supersaturation or false-lows from slow dissolution kinetics.

  • Sedimentation: Stop shaking and allow the undissolved solid to settle for 24 hours.

  • Sampling: Carefully withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm filter to remove micro-particulates.

  • Dilution & Analysis: Dilute the filtrate with methanol and quantify PPD concentration using UV-Vis spectrophotometry (typically

    
     nm, determine via scan) or HPLC.
    

Part 3: Quantitative Data Reference

Table 1: Mole Fraction Solubility (


) of PPD at 318.2 K 
Data derived from Shakeel et al. (2019)
SolventMole Fraction (

)
Solubility Rating
DMSO 47.30Excellent
PEG-400 41.20Excellent
Transcutol 34.60Excellent
Ethyl Acetate 8.10Good
2-Butanol 2.18Low
Propylene Glycol 1.50Low
Ethanol 0.82Poor
Water 0.00126Practically Insoluble

Interpretation: The data clearly indicates that PPD interacts preferentially with solvents capable of acting as hydrogen bond acceptors with moderate polarity (DMSO, PEG, Transcutol). The presence of the phenyl ring and the pyridazinone moiety makes the molecule lipophilic; thus, short-chain alcohols (Ethanol) and water are ineffective.

References

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.[6][2][3][8] Molecules, 24(18), 3404.[2]

  • Shakeel, F., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.[6][3] Current Advances in Chemistry and Biochemistry, Vol. 2, 73-86.

  • Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2014). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 200, 23-28.

Sources

Optimization

strategies to avoid hydrazone formation during pyridazinone synthesis

Topic: Strategies to Prevent Hydrazone Isolation & Ensure Cyclization Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Core Directive & Mechanism Analysis User Query: "How do I avoid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Hydrazone Isolation & Ensure Cyclization Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Mechanism Analysis

User Query: "How do I avoid hydrazone formation during pyridazinone synthesis?"

Technical Translation: The user is likely experiencing reaction stalling where the open-chain hydrazone intermediate forms but fails to undergo the critical intramolecular cyclization and dehydration steps to form the aromatic pyridazinone ring. Alternatively, the user may be forming stable bis-hydrazone byproducts due to stoichiometric imbalances.

The Mechanistic Bottleneck

To solve this, we must visualize the reaction coordinate. The formation of the hydrazone is kinetically fast, but the subsequent ring closure (cyclodehydration) is the thermodynamic bottleneck.

ReactionPathway Start γ-Keto Acid/Ester + Hydrazine Inter1 Hemiaminal (Transient) Start->Inter1 Nucleophilic Attack Hydrazone Open-Chain Hydrazone (STALL POINT) Inter1->Hydrazone - H₂O Hydrazone->Start Hydrolysis (Reversible) Cyclic Dihydro-pyridazinone Hydrazone->Cyclic Cyclization (Requires Δ/H+) Product Pyridazinone (Aromatic) Cyclic->Product Dehydration - H₂O

Figure 1: Reaction coordinate showing the critical "Stall Point" at the hydrazone stage. Strategies must lower the activation energy for the transition from Hydrazone to Cyclic intermediate.

Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Product is an acyclic solid (mp < 150°C) Stalled Hydrazone: The reaction lacked sufficient energy or acid catalysis to force ring closure.Switch to Protocol A (Acetic Acid Reflux). The acidity activates the carbonyl for cyclization, and the solvent reflux provides the necessary activation energy.
Formation of insoluble precipitate Bis-Hydrazone Formation: Excess hydrazine reacted with both carbonyls (if using diketones) or bridged two substrate molecules.Inverse Addition: Add the hydrazine solution dropwise to the keto-acid solution (keeping the carbonyl in excess initially). Ensure strict 1:1.1 stoichiometry.
Wrong Regioisomer (e.g., 3- vs 6-sub) Nucleophilic Mismatch: In substituted hydrazines (

), the

is usually more nucleophilic but the

is more basic.
pH Control: In acidic media, the more basic nitrogen is protonated and deactivated, directing the reaction via the less basic nitrogen. Switch solvent to buffered EtOH.
Low Yield / Tarring Polymerization/Oxidation: Prolonged heating in air.Switch to Protocol B (Microwave). Rapid heating minimizes thermal degradation windows.

Validated Experimental Protocols

Protocol A: Acid-Mediated Thermal Cyclization (Standard)

Best for: Scaling up and ensuring complete dehydration of the hydrazone.

Rationale: Acetic acid (AcOH) serves a dual role as both solvent and acid catalyst. It protonates the carbonyl oxygen of the intermediate ester/acid, making it more electrophilic for the intramolecular attack by the hydrazone nitrogen [1].

  • Dissolution: Dissolve 1.0 equiv of the

    
    -keto acid/ester in Glacial Acetic Acid (0.5 M concentration).
    
  • Addition: Add 1.1 equiv of Hydrazine Hydrate (80% or 100%) slowly at room temperature.

    • Note: An exotherm is normal.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor TLC.[1][2][3] The hydrazone intermediate often runs slightly lower than the starting material. The pyridazinone product will usually be more polar and UV-active.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water (volume 5x the reaction volume).

  • Isolation: The pyridazinone typically precipitates. Filter, wash with water (to remove AcOH), and dry.

    • If no precipitate: Neutralize with

      
       to pH 7 and extract with EtOAc.
      
Protocol B: Microwave-Assisted Synthesis (High Energy)

Best for: Stubborn substrates that stall at the hydrazone stage under thermal conditions.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation barrier for cyclization in minutes rather than hours, preventing the isolation of the open-chain intermediate [2].

  • Setup: In a 10 mL microwave vial, combine 1.0 mmol

    
    -keto acid and 1.2 mmol hydrazine hydrate.
    
  • Solvent: Add 2 mL of Ethanol containing 5 drops of Glacial Acetic Acid (catalyst).

    • Alternative: Use neat AcOH if the substrate is stable.

  • Irradiation: Seal and irradiate at 150°C (dynamic power, max 200W) for 5–10 minutes .

  • Workup: Cool the vial. The product often crystallizes upon cooling. If not, evaporate solvent and recrystallize from EtOH.

Advanced Logic: Preventing Side Reactions

The following diagram illustrates the decision logic for selecting the correct conditions to avoid side products.

TroubleshootingLogic Start Start Synthesis CheckSubstrate Substrate Type? Start->CheckSubstrate KetoAcid γ-Keto Acid/Ester CheckSubstrate->KetoAcid Diketone 1,4-Diketone CheckSubstrate->Diketone Q_Hydrazine Hydrazine Type? KetoAcid->Q_Hydrazine Risk1 Risk: Bis-hydrazone Diketone->Risk1 Unsub Hydrazine Hydrate Q_Hydrazine->Unsub Sub Aryl/Alkyl Hydrazine Q_Hydrazine->Sub Risk2 Risk: Stalled Hydrazone Unsub->Risk2 Risk3 Risk: Regioisomer Mix Sub->Risk3 Sol1 Solution: Inverse Addition (Hydrazine to Diketone) Risk1->Sol1 Sol2 Solution: High Temp (AcOH Reflux) or Microwave Risk2->Sol2 Sol3 Solution: Lewis Acid Catalysis (Control Nucleophilicity) Risk3->Sol3

Figure 2: Decision matrix for selecting process parameters based on substrate and reagent classes.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids instead of Brønsted acids? A: Yes. Catalysts like


 or 

can be used in aqueous media to promote cyclization. These are particularly useful if your substrate contains acid-sensitive protecting groups (like BOC or acetals) that would not survive refluxing acetic acid [3].

Q: Why do I get a mixture of 3- and 6-substituted pyridazinones? A: This occurs when using unsymmetrical 1,4-dicarbonyls with substituted hydrazines. The regioselectivity is governed by the initial nucleophilic attack. The most nucleophilic nitrogen attacks the most electrophilic carbonyl. To control this, you can modulate the "hardness" of the carbonyl using Lewis acids, or use specific hydrazine surrogates (like N-Boc hydrazine) to sterically direct the attack [4].

Q: My reaction turns black/tarry. What is happening? A: Hydrazines are reducing agents and can be prone to air oxidation at high temperatures. Ensure you are running the reaction under an inert atmosphere (


 or Ar). If thermal degradation persists, switch to the Microwave Protocol  to reduce thermal exposure time.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Science of Synthesis. Available at:

  • Microwave-Assisted Synthesis of Pyridophenoxazinones. ResearchGate. Available at:

  • Recent advances in the synthesis of pyridazinones. Molecules. Available at:

  • Regioselective synthesis of pyridazinones. Royal Society of Chemistry. Available at:

Sources

Troubleshooting

influence of pH on the cyclocondensation of γ-ketoacids with hydrazine

Topic: Influence of pH on the Cyclocondensation of -Ketoacids with Hydrazine Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Influence of pH on the Cyclocondensation of -Ketoacids with Hydrazine

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Role: Senior Application Scientist.

Welcome to the Technical Support Center

You have reached the advanced support module for heterocyclic synthesis. This guide addresses the critical pH-dependent variables in the synthesis of 4,5-dihydropyridazin-3(2H)-ones from


-ketoacids (e.g., levulinic acid) and hydrazine.

This reaction is not merely a condensation; it is a competition between nucleophilicity, electrophilicity, and equilibrium dynamics, all governed by proton concentration.

Module 1: The Mechanism & pH Dynamics

To troubleshoot effectively, you must understand the "Invisible Hand" of pH in this reaction. The formation of the pyridazinone ring proceeds through two distinct steps: Hydrazone Formation and Cyclodehydration .

The pH Paradox
  • Low pH (< 4.0): The carbonyl oxygen is highly activated (protonated), making it a strong electrophile. However, hydrazine (

    
    ) becomes protonated (
    
    
    
    ), drastically reducing its nucleophilicity. Result: Reaction stalls; no initiation.
  • High pH (> 9.0): Hydrazine is fully deprotonated and highly nucleophilic. However, the carboxylic acid of the

    
    -ketoacid forms a carboxylate anion (
    
    
    
    ), which is electron-rich and resists nucleophilic attack. Result: Formation of the open-chain hydrazone salt, but no ring closure.
  • The "Goldilocks" Zone (pH 4.5 – 6.0): This is the operational window. The ketone is sufficiently active, hydrazine retains nucleophilicity, and the carboxylic acid is susceptible to attack (often requiring weak acid catalysis).

Visualizing the Pathway

The following diagram illustrates the bifurcation points where pH dictates the product outcome.

ReactionPathway Reactants γ-Ketoacid + Hydrazine Hydrazone Intermediate Hydrazone Reactants->Hydrazone Fast at pH 5-8 OpenChain Open-Chain Carboxylate Salt Hydrazone->OpenChain pH > 9 (Trapped) Product Pyridazinone (Cyclized) Hydrazone->Product pH 4-6 (Acid Catalysis) + Heat OpenChain->Product Acidify (pH < 7) + Reflux

Figure 1: Reaction pathway divergence based on pH conditions. Note the "Trapped" state at high pH.

Module 2: Troubleshooting Guides (FAQ)

These FAQs are derived from common support tickets regarding yield loss and impurity profiles.

Q1: I isolated a solid, but NMR shows it's the open-chain hydrazone, not the pyridazinone. Why?

Diagnosis: Incomplete Cyclization. This typically occurs when the reaction is performed in neutral or basic solvents (like ethanol without acid) or at insufficient temperatures. The hydrazone forms kinetically, but the ring closure (amide bond formation) is thermodynamically demanding. Corrective Action:

  • The "Acid Spike": Redissolve the intermediate in Ethanol/Acetic Acid (10:1 ratio).

  • Reflux: Heat to reflux for 2–4 hours. The acid catalyzes the dehydration of the intermediate.

  • Check: Monitor the disappearance of the carboxyl/hydrazone signals in IR or NMR.

Q2: My yield is low (<40%), and I see a high molecular weight impurity.

Diagnosis: Azine Formation (Oligomerization). If the local concentration of ketone is high relative to hydrazine, one hydrazine molecule may condense with two ketone molecules, forming an Azine (


).
Corrective Action: 
  • Inverse Addition: Add the ketoacid slowly to a solution of excess hydrazine.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of hydrazine hydrate.

  • pH Adjustment: Ensure the pH is not too acidic (<3), which slows the desired mono-condensation and favors side reactions.

Q3: I am using a substituted hydrazine (R-NH-NH2). How do I control Regioselectivity?

Diagnosis: Competing Nucleophiles. Substituted hydrazines have two different nitrogens:


 (substituted, less nucleophilic, more steric bulk) and 

(unsubstituted, more nucleophilic).
  • Neutral/Basic Conditions: The more nucleophilic

    
     attacks the ketone.
    
  • Acidic Conditions: Proton transfer dynamics can shift the equilibrium, but steric factors usually dominate. Rule of Thumb: Generally, the unsubstituted

    
     attacks the ketone first. If you need the reverse, you may need to pre-form a specific hydrazone or use a protecting group strategy.
    
Module 3: Optimized Protocols (SOPs)

Do not rely on "standard" conditions. Use these optimized workflows based on your substrate's stability.

Protocol A: The Robust Method (Acetic Acid Reflux)

Best for stable


-ketoacids (e.g., Levulinic acid, benzoylpropionic acid).
  • Dissolution: Dissolve 10 mmol of

    
    -ketoacid in 15 mL of Glacial Acetic Acid.
    
  • Addition: Slowly add 12 mmol (1.2 eq) of Hydrazine Hydrate at room temperature. (Caution: Exothermic).

  • Reaction: Heat to reflux (

    
    ) for 3 hours.
    
    • Why? Acetic acid acts as both solvent and catalyst, ensuring the pH stays in the optimal activation zone for cyclization.

  • Workup: Pour the hot solution into 50 mL of ice water. The pyridazinone usually precipitates as a white/off-white solid. Filter and wash with cold water.

Protocol B: The "Gentle" Method (Buffered Ethanol)

Best for acid-sensitive substrates or esters.

  • Buffer Prep: Create a 0.5 M solution of Sodium Acetate in Ethanol.

  • Reaction: Combine 10 mmol Ketoacid/Ester and 15 mmol Hydrazine Hydrate in 20 mL of the buffer.

  • Reflux: Reflux (

    
    ) for 6–12 hours.
    
  • Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with 0.1 M HCl (to remove excess hydrazine) and brine.

Module 4: Data & Decision Logic
Table 1: pH Effects on Reaction Outcome
pH ConditionDominant SpeciesReaction Rate (Step 1: Hydrazone)Reaction Rate (Step 2: Cyclization)Typical Yield
< 2.0 (Strong Acid) Hydrazine Protonated (

)
Very SlowFast (if intermediate exists)< 10%
4.0 – 6.0 (Weak Acid) BalancedFast Fast (Catalyzed) 85 – 95%
7.0 (Neutral) NeutralFastSlow50 – 70%
> 9.0 (Basic) Carboxylate Anion (

)
FastInhibited (Electrostatic repulsion)< 30% (Open chain)
Troubleshooting Flowchart

Use this logic gate to determine your next experimental move.

Troubleshooting Start Start: Low Yield / Impurity CheckSpectra Analyze NMR/IR Start->CheckSpectra Q_OpenChain Is C=O or COOH visible? CheckSpectra->Q_OpenChain Action_Acidify Incomplete Cyclization: Reflux in AcOH/EtOH Q_OpenChain->Action_Acidify Yes Q_MolWeight Is MW double expected? Q_OpenChain->Q_MolWeight No Action_Dilute Azine Formation: Increase Hydrazine Eq. Add Ketone Slowly Q_MolWeight->Action_Dilute Yes Action_CheckSM No Reaction: Check pH (Is it <3?) Q_MolWeight->Action_CheckSM No

Figure 2: Logic flow for diagnosing reaction failures based on spectral data.

References
  • Synthesis and chemistry of pyridazin-3(2H)-ones. Molecules. (Comprehensive review on synthetic pathways).

  • Optimizing the reversibility of hydrazone formation. University of Munich. (Detailed kinetic study on pH influence on hydrazone equilibrium).

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects. NIH/PubMed. (Mechanistic insight into acid catalysis).

  • Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. (General reactivity patterns of hydrazines).

Optimization

Technical Support Center: Precision Control in Pyridazinone Functionalization

Topic: Managing Reaction Temperature for Selective Pyridazinone Substitution Document ID: TSC-PYR-004 | Version: 2.1 | Status: Active Introduction: The "Goldilocks Zone" of Welcome to the Pyridazinone Synthesis Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature for Selective Pyridazinone Substitution

Document ID: TSC-PYR-004 | Version: 2.1 | Status: Active

Introduction: The "Goldilocks Zone" of

Welcome to the Pyridazinone Synthesis Support Center. If you are accessing this guide, you are likely facing the classic dilemma of halogenated pyridazine chemistry: Regioselectivity vs. Reactivity .

Nucleophilic Aromatic Substitution (


) on scaffolds like 3,6-dichloropyridazine  or 4,5-dichloro-3(2H)-pyridazinone  is governed by a delicate balance. The electron-deficient nature of the pyridazine ring makes it highly reactive, often leading to "runaway" reactions where bis-substitution occurs before the mono-substituted product can be isolated. Conversely, overly conservative temperatures can stall the reaction or trap it in a reversible intermediate state.

This guide provides the thermal control protocols necessary to navigate between Kinetic Control (Mono-substitution/Regio-isomer A) and Thermodynamic Control (Bis-substitution/Regio-isomer B).

Module 1: The Regioselectivity Crisis (Mechanism & Theory)

To troubleshoot, you must visualize the energy landscape. The difference in activation energy (


) between the first and second substitution is often small.
Visualizing the Pathway

The following diagram illustrates the critical decision points where temperature exerts control.

ReactionPathway Start 3,6-Dichloropyridazine (Symmetric) TS1 Transition State 1 (Low Barrier) Start->TS1 Nucleophile + Low Temp Mono Mono-Substituted Product (Target: Kinetic) TS1->Mono Fast Mono->Start Reversible (Rare) TS2 Transition State 2 (High Barrier) Mono->TS2 Excess Heat/Reagent Bis Bis-Substituted Product (Over-reaction: Thermo) TS2->Bis Irreversible

Figure 1: Reaction coordinate flow. Kinetic control (Low Temp) traps the reaction at the 'Mono' stage. Thermal spikes push the system over 'TS2' to the 'Bis' product.

Module 2: Troubleshooting Guide

Use this section to diagnose your specific experimental failure.

Scenario A: "I have 15-20% Bis-substituted impurity."
  • Diagnosis: Loss of Kinetic Control.

  • Root Cause: The reaction temperature likely exceeded the threshold where the electron-donating effect of the first substituent (e.g., -OR or -NHR) deactivates the ring. If the temperature spikes (exotherm), the remaining chlorine becomes reactive enough to undergo a second

    
    .
    
  • Corrective Action:

    • Switch to Cryogenic Addition: Cool the pyridazine solution to -78°C (or -40°C for amines) before adding the nucleophile.

    • Internal Monitoring: Do not rely on bath temperature. Use an internal probe. The addition of alkoxides is highly exothermic; a 5°C spike is enough to trigger bis-substitution.

Scenario B: "The reaction stalls at 60% conversion."
  • Diagnosis: Kinetic Trap.

  • Root Cause: The temperature is too low to overcome the activation energy for the specific nucleophile, or the leaving group (Cl) is trapped in a stable Meisenheimer complex that isn't collapsing.

  • Corrective Action:

    • Stepwise Warming: Do not jump to reflux. Warm from -78°C to 0°C in 10-degree increments, holding for 30 minutes at each step. Monitor via LCMS.

    • Solvent Switch: If using THF, switch to a more polar aprotic solvent like DMF or NMP to stabilize the transition state, allowing the reaction to proceed at lower temperatures.

Scenario C: "I'm getting the wrong regioisomer on my 4,5-dichloro-3-pyridazinone."
  • Diagnosis: Steric/Electronic Mismatch.

  • Root Cause: In asymmetric pyridazinones, C4 and C5 have different electrophilicities.

    • C4 is often softer (conjugate acceptor).

    • C5 is harder (adjacent to N).

    • High Temp promotes attack at the most sterically hindered but thermodynamically stable position.

    • Low Temp promotes attack at the most accessible (kinetic) position.

  • Corrective Action: Run a temperature screen (0°C, 25°C, 60°C). If you need C5 substitution with an amine, lower temperatures usually favor this over the C4 attack, provided steric hindrance isn't the dominant factor.

Module 3: Experimental Protocols
Protocol A: Kinetic Control (Target: Mono-Substitution)

Best for: Synthesizing 3-chloro-6-alkoxypyridazines or 3-chloro-6-aminopyridazines.

ParameterSpecificationRationale
Starting Material 3,6-Dichloropyridazine (1.0 eq)Symmetric scaffold.
Nucleophile Alkoxide or Amine (0.95 - 1.0 eq)Slight deficit prevents over-reaction.
Solvent THF (Anhydrous)Low boiling point allows easy temp control; non-polar enough to slow rate.
Temperature -78°C to 0°C Critical for kinetic selectivity.

Step-by-Step:

  • Dissolve 3,6-dichloropyridazine in THF (0.2 M) under

    
    .
    
  • Cool solution to -78°C (dry ice/acetone).

  • Add nucleophile (e.g., NaOMe or Lithium Amide) dropwise over 60 minutes.

    • Critical: Ensure internal temp does not rise > -70°C.

  • Stir at -78°C for 2 hours.

  • Quench cold with saturated

    
     solution. Do not warm before quenching.
    
Protocol B: Thermodynamic Control (Target: Bis-Substitution/Hetero-Bis)

Best for: Installing a second, difficult nucleophile at the deactivated position.

ParameterSpecificationRationale
Starting Material 3-Chloro-6-substituted-pyridazineDeactivated scaffold.
Nucleophile Excess (2.0 - 5.0 eq)Mass action drives the difficult second step.
Solvent DMSO or NMPHigh dielectric constant stabilizes the high-energy transition state.
Temperature 120°C - 150°C Required to overcome ring deactivation.

Step-by-Step:

  • Dissolve mono-substituted intermediate in DMSO.

  • Add excess nucleophile.

  • Microwave Irradiation is recommended: Heat to 140°C for 30 mins.

    • Note: Conventional heating may require 12-24 hours reflux.

  • Monitor for decomposition (blackening of reaction mixture).

Module 4: FAQ

Q: Can I use ethanol as a solvent for aminations? A: Proceed with caution. While ethanol is green, it is protic. Protic solvents can hydrogen-bond to the nucleophile, reducing its reactivity (nucleophilicity). This often requires higher temperatures to get the reaction going, which paradoxically increases the risk of bis-substitution once the threshold is crossed. For high selectivity, THF or DCM (at low temp) is superior.

Q: My product hydrolyzes during workup. How do I prevent this? A: Chloropyridazines are prone to hydrolysis to pyridazinones (tautomerization) under acidic/basic aqueous conditions.

  • Fix: Perform a non-aqueous workup if possible (filter off salt, concentrate). If aqueous wash is needed, use a pH 7 phosphate buffer and work quickly at

    
    .
    

Q: Why does the literature suggest adding the pyridazine to the nucleophile? A: This is generally bad advice for mono-substitution. Adding the electrophile (pyridazine) to a pool of nucleophile creates a condition where the ratio of Nucleophile:Electrophile is effectively infinite at the start, promoting bis-substitution immediately. Always add the Nucleophile to the Electrophile (Inverse Addition) to maintain kinetic control.

References
  • Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. (2024). 2

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one . ResearchGate. (2023). 3

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide . Royal Society of Chemistry. 4

Sources

Troubleshooting

overcoming poor regioselectivity in C-H functionalization of pyridazinone

This is a technical support guide designed for high-level application in medicinal chemistry and process development. Ticket Subject: Overcoming Regioselectivity Issues in Pyridazin-3(2H)-one Scaffolds Status: Open Assig...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for high-level application in medicinal chemistry and process development.

Ticket Subject: Overcoming Regioselectivity Issues in Pyridazin-3(2H)-one Scaffolds Status: Open Assigned Specialist: Senior Application Scientist (Catalysis & Heterocycles)

Executive Summary & Triage

The Problem: The pyridazin-3(2H)-one scaffold presents a unique "selectivity triangle."

  • C6 (Ortho to N): Electronically distinct (imine-like) and sterically accessible, but requires N-directed activation.

  • C4 (Alpha to Carbonyl): Electronically deficient (conjugated), prone to nucleophilic radical attack, but sterically sensitive to C3-carbonyl interactions.

  • C5 (Beta to Carbonyl): The "Michael acceptor" position, often competing with C4 in radical pathways.

Diagnosis Protocol: Before proceeding, identify your target regioisomer. Your method of choice must invert based on the target carbon.

Target PositionPrimary MethodologyKey Selectivity DriverCommon Failure Mode
C6 Transition Metal Catalysis (Pd/Rh/Ru)Chelation Control (N2-Directing Group)N2-substituent is non-coordinating; C-H acidity mismatch.
C4 Radical (Minisci) AlkylationElectronic Bias (

-carbonyl effect)
C4/C5 mixtures; over-alkylation.
C5 Distal Activation / BorylationSteric Control (Ir-catalyzed)Poor conversion; C4 competition.

Service Module A: Targeting C6 (The "Ortho" Route)

Methodology: Chelation-Assisted Transition Metal Catalysis. Logic: The N2-nitrogen is the natural handle. By installing a Directing Group (DG) on N2, you force the metal (Pd or Rh) to form a 5- or 6-membered metallacycle, exclusively activating C6.

Troubleshooting Guide: "Why is my C6 activation failing?"

Q1: I am using N-methyl pyridazinone, but yield is <20%.

  • Root Cause: The N-methyl group is a weak directing group. It relies purely on the basicity of N1, which is often insufficient for Pd(II) insertion without assistance.

  • Solution: Switch to a Removable Directing Group (DG) .

    • Recommendation: Use an N-(2-pyridyl) or N-Pivaloyl group. These form robust bidentate chelates that lower the activation energy for C6-H cleavage.

Q2: I see metal black (decomposition) before conversion.

  • Root Cause: The oxidative addition step is too slow, or the Pd(II) species is unstable.

  • Solution: Add a silver salt oxidant (AgOAc or Ag2CO3).

    • Mechanism:[1][2][3][4][5][6][7] Ag(I) acts as a halide scavenger (if using RX coupling partners) and re-oxidizes Pd(0) to Pd(II) in oxidative coupling cycles.

Validated Protocol: Pd-Catalyzed C6-Arylation

Reference Grounding: Based on protocols by Zhang (2015) and Maes (2005) for diazine activation.

Workflow:

  • Substrate: N-Phenyl-pyridazin-3(2H)-one (Phenyl acts as weak DG) or N-(2-Py)-pyridazinone (Strong DG).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: XPhos or PPh3 (Crucial for stabilizing the Pd-cycle).

  • Base: K₂CO₃ (2.0 equiv) or CsF.

  • Solvent: Toluene/Pivalic Acid (4:1). Note: Pivalic acid acts as a CMD (Concerted Metalation-Deprotonation) shuttle.

C6_Activation cluster_DG Directing Group Logic Start Substrate (N2-DG) Coord Coordination to Pd(II) Start->Coord fast CMD CMD Step (C6-H Cleavage) Coord->CMD r.d.s (PivOH assisted) Insight N2-Substituent must coordinate Pd to C6 Coord->Insight Coupling Coupling (Ar-I / Ar-B(OH)2) CMD->Coupling Prod C6-Functionalized Product Coupling->Prod

Caption: The C6-selective pathway relies on the "CMD" step, where pivalate acts as an intramolecular base shuttling the proton from C6 to the metal center.

Service Module B: Targeting C4/C5 (The "Radical" Route)

Methodology: Minisci-Type Radical Alkylation. Logic: Pyridazinones are electron-deficient heterocycles. Nucleophilic alkyl radicals (generated from carboxylic acids, alkyl halides, or boronic acids) will attack the most electron-deficient positions.

  • The Conflict: Both C4 and C5 are electron-poor. C4 is conjugated to the carbonyl (

    
    ), while C5 is 
    
    
    
    .
  • The Rule: Under acidic conditions (standard Minisci), C4 is generally favored due to the stability of the radical intermediate alpha to the carbonyl, but C5 isomers are common byproducts (ratios of 2:1 to 4:1 are typical).

Troubleshooting Guide: "I can't separate the C4/C5 mixture."

Q1: I'm getting a 1:1 mixture of C4 and C5 isomers.

  • Root Cause: The radical species is too "hot" (unselective) or the substrate is not protonated enough to differentiate the LUMO coefficients.

  • Solution: Switch to Decarboxylative Minisci with AgNO3/Persulfate.

    • Refinement: Use a biphasic system (DCM/Water) with TFA. Protonation of N1 increases the electrophilicity of C4 > C5.

Q2: How do I force C5 selectivity?

  • Expert Insight: C5 is notoriously difficult to hit exclusively with radicals.

  • Workaround: Block C4.

    • Protocol: Halogenate C4 (Bromination is easy at C4/C5). Perform the radical reaction (which will now go to C5). Then dehalogenate (Pd/C + H2).

Validated Protocol: C4-Selective Alkylation (Minisci)

Reference Grounding: Adapted from Baran (2021) and Heinisch (1987) principles on diazines.

Workflow:

  • Substrate: Pyridazin-3(2H)-one (1.0 equiv).

  • Radical Source: Alkyl Carboxylic Acid (2-3 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).

  • Catalyst: AgNO₃ (10-20 mol%).

  • Solvent: 10% TFA in Acetonitrile/Water (1:1).

  • Temp: 50-80 °C.

Data: Typical Selectivity Ratios

Radical Source Solvent System C4 : C5 Ratio Yield
Primary Alkyl (R-COOH) H2O / H2SO4 ~60 : 40 Low
Primary Alkyl (R-COOH) TFA / MeCN / H2O >85 : 15 High

| Tertiary Alkyl (tBu-COOH) | TFA / MeCN / H2O | >95 : 5 | High |

Service Module C: Advanced Regiocontrol (Ir-Catalyzed Borylation)

Methodology: Steric-Controlled C-H Activation. Logic: Iridium catalysts (with bipyridine ligands) are sensitive to sterics. They avoid ortho-positions (C6 is blocked by N1 lone pair or N2-substituent; C4 is blocked by Carbonyl). Outcome: This method often favors C5 or C4 depending on the N2-substituent bulk.

Protocol: C-H Borylation

Reference Grounding: Hartwig/Miyaura conditions adapted for diazines.

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Reagent: B₂pin₂ (1.1 equiv).

  • Solvent: THF or MTBE, 80 °C.

  • Result: Typically yields the C5-Bpin or C4-Bpin product, which can then be cross-coupled (Suzuki) to install aryl/alkyl groups.

References & Authority

  • Regioselectivity in Pyridazinones (Review):

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.

    • Source:ScienceDirect / Elsevier

    • URL:[Link]

  • Minisci Reaction Selectivity:

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Analogous Mechanism).

    • Source:J. Am. Chem. Soc.[1] (Baran Group)

    • URL:[Link]

  • Pd-Catalyzed C-H Activation (Directing Groups):

    • Title: Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy.

    • Source:Organic & Biomolecular Chemistry

    • URL:[Link]

  • Ir-Catalyzed Borylation:

    • Title: Iridium-Catalyzed Regioselective Borylation through C-H Activation.

    • Source:PubMed / NIH

    • URL:[Link]

Disclaimer: Always perform a small-scale (10-20 mg) pilot reaction to determine the specific electronic bias of your unique substrate before scaling up.

Sources

Optimization

troubleshooting multiple spots in TLC analysis of pyridazinone synthesis

Topic: Troubleshooting Multiple Spots in TLC Analysis of 3(2H)-Pyridazinone Synthesis Ticket ID: PYR-TLC-001 Assigned Specialist: Senior Application Scientist, Chemical Development Introduction: The Pyridazinone Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Multiple Spots in TLC Analysis of 3(2H)-Pyridazinone Synthesis Ticket ID: PYR-TLC-001 Assigned Specialist: Senior Application Scientist, Chemical Development

Introduction: The Pyridazinone Challenge

You are likely observing a complex TLC profile during the synthesis of 3(2H)-pyridazinones (typically via the condensation of


-keto acids/esters with hydrazine). This scaffold is a privileged pharmacophore found in cardiotonic agents (e.g., Levosimendan) and anti-inflammatory drugs.

However, the pyridazinone ring is notorious for generating "false" multiple spots on silica gel due to lactam-lactim tautomerism and stable hydrazone intermediates . This guide provides a systematic workflow to distinguish between reaction byproducts, equilibrium states, and actual impurities.

Part 1: Diagnostic Workflow (Triage)

Before altering your reaction conditions, you must diagnose the nature of the multiple spots. Use the following decision tree to categorize your issue.

Visualizing the Problem

TLC_Troubleshooting Start START: Multiple Spots Observed Run2D Run 2D-TLC Experiment (Rotate 90° and re-elute) Start->Run2D Decision1 Do spots align on the 45° diagonal? Run2D->Decision1 Result_Stable Yes: Distinct Chemical Entities (Impurities/Isomers) Decision1->Result_Stable Aligned Result_Unstable No: Off-Diagonal Spots (Equilibrium/Decomposition) Decision1->Result_Unstable Non-Aligned Analysis1 Check Structure: Is the Keto-Acid Asymmetric? Result_Stable->Analysis1 Analysis2 Check Eluent pH: Is it Neutral? Result_Unstable->Analysis2 Conclusion_Regio Diagnosis: Regioisomers Analysis1->Conclusion_Regio Yes (Asymmetric) Conclusion_Inter Diagnosis: Arrested Intermediate (Hydrazone) Analysis1->Conclusion_Inter No (Symmetric) Conclusion_Taut Diagnosis: Tautomerism on Silica Analysis2->Conclusion_Taut Yes

Figure 1: Diagnostic logic for classifying TLC anomalies in heterocyclic synthesis.

Part 2: Troubleshooting Modules

Issue 1: The "Ghost" Spots (Lactam-Lactim Tautomerism)

Symptom: You see two spots connected by a faint "streak," or a spot that changes


 slightly depending on concentration.
Root Cause:  3(2H)-Pyridazinones exist in equilibrium between the lactam  (keto) and lactim  (enol) forms. While the lactam form predominates in solution, the acidic nature of silica gel (

) can facilitate proton transfer, causing the compound to "drag" as it interconverts during elution [1, 2].

Mechanism:



Corrective Action:

  • Acidify the Eluent: Add 1% Acetic Acid (AcOH) to your TLC mobile phase. This forces the equilibrium toward the protonated lactam form, collapsing the streak into a single, sharp spot.

  • Avoid Basic Modifiers: Do not use triethylamine (TEA) for pyridazinones unless you are synthesizing the O-alkylated derivative, as bases can deprotonate the N-H, creating a third anionic species.

Issue 2: The "Sticky" Intermediate (Kinetic Trap)

Symptom: Two distinct, stable spots. One is more polar (lower


) and converts to the less polar spot (higher 

) upon heating the reaction or adding acid. Root Cause: The synthesis of pyridazinones proceeds via a hydrazone intermediate . This open-chain intermediate often precipitates or is stable enough to survive on TLC, mimicking a product/impurity mixture [3].

Reaction Pathway Visualization:

Reaction_Path SM Keto-Acid + Hydrazine Inter Hydrazone Intermediate (Open Chain) SM->Inter Condensation (Fast) Prod 3(2H)-Pyridazinone (Cyclized) Inter->Prod Cyclization (-H2O, Slow/Heat)

Figure 2: Stepwise formation of pyridazinones. The intermediate often co-elutes or appears as a distinct spot.

Corrective Action:

  • The "Heat Gun" Test: Spot the reaction mixture on a TLC plate. Before developing, heat the spot itself gently with a heat gun. Develop the plate. If the lower spot disappears and the upper spot intensifies, the reaction is incomplete.

  • Push Conditions: If the intermediate persists, the reaction requires higher temperature (reflux in ethanol/acetic acid) or a catalyst (e.g., ZnCl2 or acidic resin) to effect cyclization [4].

Issue 3: The "Twin" Spots (Regioisomers)

Symptom: Two distinct spots with very similar


 values (e.g., 

). They do not merge with acid/base, and 2D-TLC shows them on the diagonal (stable). Root Cause: If your starting

-keto acid is unsymmetrical (e.g., 3-aroylpropionic acid), condensation with substituted hydrazines (e.g., methylhydrazine) can occur at either the ketone or the acid carbonyl first, leading to regioisomers (position 2-N vs. position 1-N substitution) [5].

Corrective Action:

  • Change Solvent Selectivity: Switch from MeOH/DCM to EtOAc/Hexane or Toluene/Acetone. Isomers often separate better in non-chlorinated solvents.

  • Acceptance: If these are regioisomers, they are distinct chemical entities. You cannot "troubleshoot" them away; you must separate them via column chromatography or crystallization.

Part 3: Standardized Protocols

Protocol A: The 2D-TLC Validation (Self-Validating System)

Use this to confirm if a spot is a real impurity or an artifact.

  • Plate Prep: Cut a square TLC plate (

    
     cm).
    
  • Spotting: Apply the sample at one corner (1 cm from bottom, 1 cm from left).

  • Run 1: Develop the plate in your standard solvent system.

  • Dry: Allow the solvent to evaporate completely (use a gentle air stream).

  • Rotate: Rotate the plate 90° counter-clockwise. The "line" of spots from Run 1 is now your new baseline.

  • Run 2: Develop the plate again in the exact same solvent system.

  • Analysis:

    • Diagonal Line: Spots on the 45° diagonal are stable compounds.

    • Below Diagonal: The compound decomposed during the drying/second run.

    • Off-Diagonal/Streaks: The compound is equilibrating (tautomerizing) on the silica.

Protocol B: Optimized Eluent for Pyridazinones

Standard starting point for 3(2H)-pyridazinones.

ComponentRatio (v/v)Purpose
Dichloromethane (DCM) 95Solubilizes the aromatic core.
Methanol (MeOH) 4Provides polarity for the amide/lactam.
Acetic Acid (AcOH) 1Critical: Suppresses lactim tautomer ionization.

Part 4: Data Summary & FAQs

ObservationProbable CauseVerification Test
Streaking / Comet Tail Tautomerism or Acid/Base InteractionAdd 1% AcOH to eluent.
Spot appearing at origin Zwitterionic species or Salt formationCheck aqueous solubility; try highly polar eluent (n-BuOH/AcOH/H2O).
Two spots, ratio changes with time Reaction Intermediate (Hydrazone)"Heat Gun" test on spot; check LC-MS for M+18 peak (open chain).
Two spots, constant ratio RegioisomersNMR analysis (NOESY) to confirm connectivity.
Frequently Asked Questions

Q: Can I use KMnO4 stain for pyridazinones? A: Yes, but it is often non-specific. UV (254 nm) is superior because the pyridazinone ring is highly conjugated. For hydrazone intermediates, Anisaldehyde stain is effective, often turning the uncyclized hydrazone a distinct color (red/orange) compared to the cyclized product.

Q: My product co-elutes with the starting hydrazine. How do I visualize it? A: Hydrazines are often basic and streak on neutral plates. Use an Iodine chamber . Hydrazines typically absorb iodine reversibly and turn brown quickly, while the amide-like pyridazinone absorbs it more slowly.

References

  • Lactam-Lactim Tautomerism: Huc, I. (2025).[1] Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. University of Munich. 2[3][4][5][6][7][2][8][9][10][11][12]

  • TLC Troubleshooting: University of Rochester. Troubleshooting Thin Layer Chromatography: 2D TLC and Silica Stability. 7

  • Synthesis Mechanism: Overend, W. G., & Wiggins, L. F. (1947). Synthesis and chemistry of pyridazin-3(2H)-ones from levulinic acid. ScienceDirect. 9

  • Reaction Optimization: Alex, K., et al. (2014). One-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. NIH. 3[4][5][6][2][9][10][11][12]

  • Regioisomerism: Boukharsa, Y., et al. (2014). Synthesis of pyridazinones and phthalazinones via Friedel–Crafts acylation. SciSpace. 13[3][4][5][6][7][2][9][10][11][12]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of Pyridazinone Compounds

Introduction: The Pyridazinone Challenge Pyridazinone derivatives (e.g., Levosimendan, Emorfazone, and novel PARP inhibitors) are privileged scaffolds in medicinal chemistry due to their versatility. However, their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Challenge

Pyridazinone derivatives (e.g., Levosimendan, Emorfazone, and novel PARP inhibitors) are privileged scaffolds in medicinal chemistry due to their versatility. However, their synthesis—often involving hydrazine cyclization and subsequent alkylation—generates a complex impurity profile that defies standard C18 generic gradients.

This guide addresses the three most critical challenges in this field:

  • Regioisomerism: Distinguishing N-alkylation from O-alkylation by-products.

  • Genotoxicity: Trace analysis of residual Hydrazine (a known GTI).

  • Isolation: Scaling up purification for polar, sparingly soluble intermediates.

Module A: The Regioisomer Conundrum (N- vs. O-Alkylation)

The Issue

During the synthesis of N-substituted pyridazinones (typically via alkyl halides and a base like


 or 

), the ambident nature of the pyridazinone anion leads to competition between N-alkylation (usually desired) and O-alkylation (lactim ether impurity).
  • Symptom: Two peaks with identical

    
     (isobaric) eluting close together.
    
  • Risk: Misidentifying the O-alkyl impurity as the active pharmaceutical ingredient (API) due to similar UV spectra.

Troubleshooting Guide

Q: My LC-MS shows two peaks with the same mass. How do I confirm which is the N-alkylated product without isolation?

A: You cannot rely on MS alone. You must use 2D-NMR (HMBC) or distinct UV/pH shifts.

Protocol: The HMBC Validation Method

The definitive proof of structure lies in the correlation between the alkyl protons and the ring carbons.

  • Isolate approx. 5-10 mg of the impurity using Prep-LC (see Module C).

  • Solvent: Dissolve in DMSO-

    
     (avoids exchange of amide protons).
    
  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Alkylation (Target): The

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the Carbonyl carbon (C=O) at ~160 ppm and the adjacent alkene carbon (C-5).
    • O-Alkylation (Impurity): The

      
       protons will correlate to the aromatic C-O carbon  (usually shifted upfield relative to the carbonyl, ~150-155 ppm) but will NOT  show a carbonyl correlation because the ring is fully aromatized (lactim form).
      
Visualization: Regioisomer Identification Logic

RegioisomerLogic Start Isobaric Peaks Detected (LC-MS) Step1 Check Retention Time (RT) Start->Step1 Decision1 Is Impurity Less Polar? Step1->Decision1 Hypothesis Likely O-Alkylated Isomer (Lactim Ether is less polar than Lactam) Decision1->Hypothesis Yes (Later RT on RP) Step2 Isolate & Run HMBC NMR Decision1->Step2 No/Unsure Hypothesis->Step2 ResultN Correlation to C=O (~160 ppm) Step2->ResultN ResultO Correlation to C-O-Ar (~154 ppm) NO C=O Correlation Step2->ResultO ConclusionN CONFIRMED: N-Alkylated (Target) ResultN->ConclusionN ConclusionO CONFIRMED: O-Alkylated (Impurity) ResultO->ConclusionO

Figure 1: Decision tree for distinguishing Pyridazinone N- vs. O-alkylation isomers using chromatography and spectroscopy.

Module B: The "Invisible" Genotoxin (Hydrazine Control)

The Issue

Hydrazine (


) is a common starting material for pyridazinone ring closure. It is a potent Genotoxic Impurity (GTI) and must be controlled to ppm levels.
  • Challenge: Hydrazine is highly polar (elutes in void volume) and lacks a UV chromophore.

  • Common Failure: Attempting to analyze underivatized hydrazine using standard LC-UV.

Troubleshooting Guide

Q: I cannot retain hydrazine on my C18 column, and I see no signal. How do I quantify it?

A: You must perform in-situ derivatization . We recommend benzaldehyde or p-nitrobenzaldehyde derivatization to form the corresponding hydrazone, which is lipophilic and UV-active.

Protocol: Benzaldehyde Derivatization for HPLC

Reference Standard: Hydrazine Sulfate

StepActionMechanism
1. Preparation Dissolve sample (API) in Acetonitrile/Water (50:50). Add 1.0 mL of sample to a vial.Solubilization matrix.
2. Reagent Add Add 0.5 mL of Benzaldehyde solution (1% v/v in Acetonitrile).Excess reagent ensures complete conversion.
3. Reaction Vortex and incubate at 40°C for 30 minutes .Formation of Benzaldehyde azine (double condensation).
4. Analysis Inject directly onto C18 column. Detect at 305 nm .The azine is non-polar and elutes at ~5-8 min.

Key Chromatographic Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Waters BEH), 3.5 µm.

  • Mobile Phase: A: 10mM Ammonium Acetate; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Limit of Quantitation (LOQ): Typically 0.5 ppm.

Module C: Isolation Workflow (Prep-LC Strategy)

The Issue

Pyridazinone intermediates often suffer from "solubility mismatch"—they are soluble in DMSO but crash out in aqueous mobile phases, causing blockages in Prep-LC.

Troubleshooting Guide

Q: My compound precipitates inside the column during scale-up. How do I prevent this?

A: You must employ an "At-Column Dilution" (ACD) strategy or a Sandwich Injection .

Protocol: Sandwich Injection for Solubility Management

Do not inject pure DMSO solution if your mobile phase is high-water.

  • Sample Prep: Dissolve impurity in 100% DMSO (conc. ~50 mg/mL).

  • The Sandwich: Program the autosampler to draw:

    • 100 µL Mobile Phase A (Weak solvent)

    • 200 µL Sample (in DMSO)

    • 100 µL Mobile Phase A

  • Effect: This creates a "buffer zone" that prevents immediate precipitation upon contact with the mobile phase stream, allowing the sample to reach the column head where it binds.

Visualization: Impurity Isolation Workflow

IsolationWorkflow Crude Crude Mixture (Pyridazinone + Impurities) Screen Analytical Screening (UPLC-MS) Crude->Screen MethodDev Gradient Optimization (Focus: Resolution of Isomers) Screen->MethodDev Poor Resolution ScaleUp Prep-LC Scale-Up (C18, 5-10µm) Screen->ScaleUp Good Resolution MethodDev->ScaleUp Fraction Fraction Collection (Trigger: UV Threshold) ScaleUp->Fraction Process Post-Processing (Lyophilization - NO Heat) Fraction->Process Final Isolated Impurity (>95% Purity) Process->Final

Figure 2: End-to-end workflow for the isolation of pyridazinone impurities.

Summary of Impurity Classes & Detection

Impurity TypeOriginDetection MethodKey Characteristic
Hydrazine Unreacted Starting MaterialHPLC (Derivatization)No UV, Polar, Genotoxic.[1]
O-Alkyl Isomer Synthesis Side ReactionUPLC-UV / HMBC NMRElutes after N-alkyl (usually); lacks C=O NMR correlation.
Dimer Condensation (High Temp)LC-MSMass = 2x Parent - 2H.
Des-alkyl Hydrolysis (Degradation)LC-MS (ESI+)Mass = Parent - Alkyl group; elutes earlier.

References

  • Regioselectivity in Pyridazinone Alkylation

    • Source: SciForum / MDPI (2020).
    • Relevance: Establishes the competition between N- and O-alkyl
    • URL:

  • Hydrazine Analysis in Pharmaceuticals

    • Source: Scribd / Genentech (2016).[1] "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD."

    • Relevance: Provides the foundational chemistry for benzaldehyde derivatiz
    • URL:

  • Degradation Pathways

    • Source: NIH / PubMed (2020).
    • Relevance: Illustrates oxidative and basic degradation pathways relevant to heterocyclic rings similar to pyridazinone.
    • URL:

  • Mass Spectrometry of Nitrogen Heterocycles

    • Source: ResearchGate (2025).
    • Relevance: Details fragmentation patterns (loss of N2, CO)
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone vs. Standard PDE Inhibitors

Executive Summary & Compound Identity 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as the APP Scaffold ) represents the core pharmacophore for a distinct class of "inodilators"—agents that comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as the APP Scaffold ) represents the core pharmacophore for a distinct class of "inodilators"—agents that combine positive inotropic effects with peripheral vasodilation. Unlike the bipyridine class (e.g., Milrinone), this pyridazinone structure forms the backbone of advanced therapeutics like Imazodan , Indolidan , Pimobendan , and Levosimendan .

While often synthesized as a precursor, the APP Scaffold itself exhibits intrinsic phosphodiesterase type 3 (PDE3) inhibitory activity. This guide compares the performance of this pyridazinone class against industry standards (Milrinone, Cilostazol) to assist researchers in compound selection for cardiovascular and anti-platelet studies.

Chemical Classification
  • Core Structure: 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone[1][2]

  • Primary Target: Phosphodiesterase 3 (PDE3)[3]

  • Therapeutic Class: Inodilator / Cardiotonic

  • Key Derivatives: Imazodan (CI-914), Indolidan (LY195115), Pimobendan (UD-CG 115 BS)

Mechanistic Profiling: Pyridazinone vs. Bipyridine

The primary mechanism of action for the APP Scaffold is the competitive inhibition of the PDE3 isoenzyme. By preventing the hydrolysis of cAMP, it potentiates the Protein Kinase A (PKA) signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action (Inotropy vs. Vasodilation) driven by PDE3 inhibition.

PDE3_Signaling Agonist Beta-Adrenergic Receptor AC Adenylyl Cyclase Agonist->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme PDE3->AMP Inhibitor APP Scaffold / Milrinone (Inhibitor) Inhibitor->PDE3 Blocks LType L-Type Ca2+ Channel (Phosphorylation) PKA->LType Cardiomyocyte PLB Phospholamban (SERCA2a) PKA->PLB Cardiomyocyte MLCK MLCK (Smooth Muscle) PKA->MLCK Inhibits (Smooth Muscle) Inotropy Increased Contractility (Cardiomyocyte) LType->Inotropy Ca2+ Influx PLB->Inotropy Ca2+ Uptake Vasodilation Relaxation (Vascular Smooth Muscle) MLCK->Vasodilation Reduced Cross-bridge

Caption: Dual pathway activation by PDE3 inhibition. In cardiomyocytes, cAMP/PKA increases intracellular Calcium (Inotropy). In smooth muscle, it inhibits MLCK, causing relaxation (Vasodilation).

Comparative Performance Data

The following table synthesizes experimental data comparing the APP Scaffold (and its direct derivative Imazodan) against standard inhibitors.

FeatureAPP Scaffold / Imazodan (Pyridazinone)Milrinone (Bipyridine)Cilostazol (Quinolinone)Rolipram (Pyrrolidone)
Primary Target PDE3 (High Selectivity)PDE3 (High Selectivity)PDE3 (Adenosine uptake inhibition)PDE4
IC50 (PDE3) 0.2 – 1.2 µM (Derivative dependent)0.5 – 1.0 µM 0.2 – 0.5 µM > 100 µM
Selectivity (PDE3:PDE4) > 100:1> 50:1> 50:1< 0.01:1
Inotropic Potency Moderate to HighHighLow/ModerateNegligible
Vasodilatory Effect HighHighHighLow
Clinical Utility Acute HF (Imazodan), IntermediatesAcute HF (IV)Intermittent ClaudicationResearch / Inflammation

Key Insight: While Milrinone is the clinical gold standard for acute inotropy, the APP Scaffold derivatives (like Pimobendan) often exhibit a "calcium sensitizing" bonus effect not seen in pure PDE3 inhibitors. However, the pure APP core (Imazodan type) functions almost identically to Milrinone but with a distinct chemical stability profile.

Experimental Protocols

To validate the activity of the APP Scaffold in your own research, use the following self-validating protocols.

Protocol A: In Vitro PDE3 Inhibition Assay (Radiometric)

Objective: Determine the IC50 of the APP Scaffold against isolated PDE3.

Reagents:

  • [3H]-cAMP (Substrate)

  • Snake Venom (Nucleotidase)

  • PDE3 Enzyme (Isolated from canine or guinea pig ventricle, or recombinant human PDE3A)

  • Reference Inhibitor: Milrinone (10 µM stock)

Workflow:

  • Isolation: Homogenize ventricular tissue in Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 x g. Collect supernatant (cytosolic PDE).

  • Fractionation: Use DEAE-Sepharose chromatography to separate PDE isoforms. PDE3 elutes after PDE1/PDE2. Validation: Confirm PDE3 fraction by sensitivity to 1 µM Milrinone and insensitivity to Rolipram.

  • Incubation: Mix 50 µL enzyme fraction + 50 µL Test Compound (APP Scaffold, 0.01 nM – 100 µM) + 50 µL [3H]-cAMP (1 µM final).

  • Reaction: Incubate at 30°C for 10-20 minutes. Stop reaction by boiling (1 min).

  • Conversion: Add Snake Venom (50 µg) to convert 5'-AMP to Adenosine. Incubate 10 min.

  • Separation: Apply to AG1-X2 resin column. Elute Adenosine (product) with methanol/water. Count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Protocol B: Ex Vivo Papillary Muscle Contractility

Objective: Assess functional inotropic efficacy.

Workflow Visualization:

Experiment_Workflow Step1 Isolate Papillary Muscle (Guinea Pig / Rabbit) Step2 Mount in Organ Bath (Tyrode's Solution, 37°C) Step1->Step2 Step3 Electrical Stimulation (1 Hz, 2ms duration) Step2->Step3 Step4 Equilibration (60 min, 1g tension) Step3->Step4 Step5 Dose-Response Curve (Add APP Scaffold: 10nM - 100µM) Step4->Step5 Step6 Measure Force of Contraction (% Change from Baseline) Step5->Step6 Control Control: Vehicle Only Step5->Control Ref Reference: Milrinone (10µM) Step5->Ref

Caption: Ex vivo workflow for measuring positive inotropic effects of pyridazinone derivatives.

Synthesis & Structure-Activity Relationship (SAR)

The "6-(4-aminophenyl)" moiety is critical.[1] Modifications to this scaffold drastically alter potency:

  • 4,5-Dihydro vs. Aromatic: The 4,5-dihydro-3(2H)-pyridazinone ring (saturated) is essential for maximal PDE3 inhibition. Fully aromatic pyridazinones generally show reduced potency.

  • Phenyl Substitution: Replacing the 4-amino group with an imidazole (as in Imazodan ) significantly enhances potency and selectivity.

  • N-Alkylation: Substituents on the amide nitrogen (position 2) often reduce activity, suggesting the NH group is a hydrogen bond donor in the PDE3 active site.

Conclusion

The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone scaffold is a potent, selective PDE3 inhibitor that rivals Milrinone in efficacy. While often used as a synthetic intermediate for third-generation inodilators (like Pimobendan), the core structure itself provides a robust tool for studying cAMP-mediated contractility.

Recommendation:

  • Use Milrinone if you require a clinically standardized reference.

  • Use APP Scaffold / Imazodan if you are investigating the specific pharmacophore of pyridazinone-based inodilators or studying structure-activity relationships in PDE3 binding pockets.

References

  • Imran, M., & Abida. (2016).[1] 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents: A review. Tropical Journal of Pharmaceutical Research.[1]

  • Sircar, I., et al. (1985). Cardiotonic agents.[1][4][5][6] 6. Inhibition of phosphodiesterase III by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. Journal of Medicinal Chemistry.[2]

  • Endoh, M. (2008). Phosphodiesterase 3 inhibitors in the treatment of chronic heart failure: a review of the literature. Expert Opinion on Investigational Drugs.

  • Cui, X., et al. (2022).[4] Comparative Effectiveness and Safety of Milrinone and Levosimendan as Initial Inotrope Therapy in Patients With Acute Heart Failure With Renal Dysfunction.[4] Journal of Cardiovascular Pharmacology.[4]

  • Verma, S. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[7][8] Biomedical and Pharmacology Journal.[4][7]

Sources

Comparative

comparative analysis of the cardiotonic activity of pyridazinone derivatives

Executive Summary The pyridazinone scaffold represents a privileged structure in cardiovascular medicinal chemistry, distinct from classical bipyridines (e.g., milrinone) due to its versatile dual-mechanism capability. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold represents a privileged structure in cardiovascular medicinal chemistry, distinct from classical bipyridines (e.g., milrinone) due to its versatile dual-mechanism capability. Unlike pure phosphodiesterase III (PDE3) inhibitors, which are limited by arrhythmogenic calcium overload, advanced pyridazinone derivatives—specifically Levosimendan and Pimobendan —integrate calcium sensitization with PDE3 inhibition.

This guide provides a technical comparison of these agents, focusing on their hemodynamic efficacy (


), safety profiles, and structure-activity relationships (SAR). It is designed to assist researchers in selecting the appropriate probe for myocardial contractility studies and drug development pipelines.

Mechanistic Foundation: The "Inodilator" Dual-Pathway

To understand the superiority of pyridazinone derivatives, one must distinguish between the two primary pathways of inotropy: cAMP-dependent signaling and myofilament calcium sensitization .

The Signaling Architecture

Classical inotropes (catecholamines, pure PDE3 inhibitors) rely on increasing intracellular Calcium (


). While effective, this increases myocardial oxygen consumption (

) and risk of arrhythmia. Pyridazinones like Levosimendan bypass this by increasing the affinity of Troponin C (TnC) for calcium, enhancing contractility without raising

to toxic levels.

Inotropy_Pathways cluster_cAMP cAMP Dependent Pathway (Classical) cluster_Sensitization Ca2+ Sensitization (Pyridazinone Advantage) PDE3 PDE3 Enzyme cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Intra Intracellular [Ca2+] Ca_Channel->Ca_Intra Influx TnC Troponin C Ca_Intra->TnC Binds ActinMyosin Actin-Myosin Crossbridge TnC->ActinMyosin Permits Interaction Contractility Increased Contractility (+dP/dt) ActinMyosin->Contractility Force Generation Milrinone Milrinone (Reference) Milrinone->PDE3 Inhibits (-|) Levosimendan Levosimendan Levosimendan->PDE3 Weak Inhibition (-|) Levosimendan->TnC Stabilizes Ca2+ Conformation Pimobendan Pimobendan Pimobendan->PDE3 Inhibits (-|) Pimobendan->TnC Sensitizes

Figure 1: Dual mechanism of action. Note that Levosimendan primarily targets Troponin C, whereas Pimobendan maintains a balanced profile between PDE3 inhibition and sensitization.

Comparative Profiling: The Pyridazinone Landscape

The following analysis compares the two dominant pyridazinone derivatives against a non-pyridazinone reference (Milrinone).

Comparative Data Matrix
FeatureLevosimendan Pimobendan Milrinone (Ref)
Chemical Class Pyridazinone-dinitrileBenzimidazole-pyridazinoneBipyridine
Primary Mechanism Ca²⁺ Sensitization (TnC)Balanced (PDE3 + Ca²⁺ Sens.)Pure PDE3 Inhibition
PDE3 IC₅₀ (µM) ~0.14 µM (Selective)~10 - 30 µM~0.5 - 1.0 µM
Inotropy (

)
High (>50% increase)High (>60% increase)Moderate
Vasodilation Target K-ATP Channel OpeningPDE3 Inhibition (cAMP)PDE3 Inhibition (cAMP)
Arrhythmia Risk Low (No Ca²⁺ overload)Low-ModerateHigh (Ca²⁺ overload)
Half-Life ~1h (Active metabolite ~80h)~2-3h~2-3h
Primary Application Acute Heart Failure (Human)Chronic Heart Failure (Vet/Canine)Acute Decompensation
Detailed Analysis

Levosimendan (The Stabilizer):

  • Mechanism: Binds to the N-terminal domain of Troponin C only when calcium is bound. This is crucial: it stabilizes the "on" conformation during systole but dissociates during diastole, preventing impaired relaxation (lusitropy).

  • Unique Feature: It is also a K-ATP channel opener, providing potent vasodilation in coronary and peripheral arteries.

  • Best For: Models requiring inotropy without increasing myocardial oxygen demand.

Pimobendan (The Balanced Agent):

  • Mechanism: A "calcium sensitizer with PDE3 inhibitory activity."[1][2] The benzimidazole ring fused to the pyridazinone core enhances lipophilicity and PDE3 affinity.

  • Unique Feature: In canine models, it shows a superior survival benefit compared to ACE inhibitors alone, largely due to this dual mechanism.

  • Best For: Chronic heart failure models and veterinary cardiology research.

Indolidan (The Cautionary Tale):

  • Context: An earlier pyridazinone derivative (often cited in SAR studies).[3][4][5]

  • Outcome: Extremely potent PDE3 inhibitor (IC50 ~0.01 µM) but failed in human trials due to increased mortality (arrhythmia). It serves as a control for "pure" PDE inhibition in pyridazinone SAR studies.

Structure-Activity Relationship (SAR)[3][8]

For medicinal chemists designing new cardiotonic agents, the pyridazinone ring (specifically the 4,5-dihydro-3(2H)-pyridazinone) is the pharmacophore anchor.

  • The 6-Aryl Group: Essential for cardiotonic activity. Substitution at the para position of this phenyl ring largely dictates potency.

    • Example: The dinitrile side chain in Levosimendan is critical for its specific binding to Troponin C.

  • The Lactam (NH-CO): The hydrogen bond donor/acceptor motif of the lactam is critical for binding to the PDE3 active site pocket. N-methylation often reduces activity or alters selectivity toward PDE4.

  • Planarity: Dehydrogenation of the 4,5-bond (forming a pyridazinone rather than dihydropyridazinone) flattens the ring, often increasing PDE inhibition potency but losing calcium sensitizing selectivity.

Experimental Protocols

To validate these compounds, two distinct assays are required: one biochemical (PDE3) and one functional (Langendorff).

Protocol A: Ex Vivo Langendorff Heart Perfusion

This is the "Gold Standard" for measuring


 (contractility) without neurohumoral interference.

Workflow Diagram:

Langendorff_Protocol Step1 1. Rapid Excision (Heparinized Rat/Mouse) Step2 2. Aortic Cannulation (< 3 mins ischemic time) Step1->Step2 Step3 3. Retrograde Perfusion (Krebs-Henseleit Buffer, 37°C) Step2->Step3 Step4 4. Balloon Insertion (Left Ventricle via Mitral Valve) Step3->Step4 Step5 5. Equilibration (20 mins stable rhythm) Step4->Step5 Step6 6. Drug Infusion (Step-wise concentration) Step5->Step6 Output Data Acquisition: LVDP, +dP/dt, HR Step6->Output

Figure 2: Langendorff Perfusion Workflow. Critical control point: Time from excision to cannulation must be <3 minutes to prevent ischemic preconditioning.

Methodology:

  • Preparation: Anesthetize male Wistar rats (250-300g). Inject Heparin (1000 IU/kg i.p.).

  • Excision: Rapidly excise the heart and place in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto the cannula. Perfuse retrogradely at constant pressure (70 mmHg) or constant flow (10-12 mL/min).

  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the Left Ventricle. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Measurement: Record Left Ventricular Developed Pressure (LVDP). The first derivative (

    
    ) represents contractility.
    
  • Validation: Administer Pyridazinone derivative (e.g., 0.1 - 10 µM). A valid positive inotrope will increase

    
     by >30% without inducing ventricular fibrillation.
    
Protocol B: In Vitro PDE3 Inhibition Assay

Objective: Determine if the inotropy is cAMP-driven.

  • Enzyme Source: Homogenize ventricular tissue; isolate cytosolic fraction via ultracentrifugation.

  • Substrate: Use

    
    -cAMP (1 µM).
    
  • Reaction: Incubate enzyme + substrate + Pyridazinone derivative (0.01 - 100 µM) for 20 mins at 30°C.

  • Termination: Boil or use ZnSO4/Ba(OH)2 to stop reaction.

  • Quantification: Measure unhydrolyzed cAMP. Calculate IC50.

    • Note: Use Cilostamide (selective PDE3 inhibitor) as a positive control.[1]

Safety & Toxicology: The Arrhythmia Threshold

The primary failure mode for cardiotonic pyridazinones is calcium overload .

  • Pure PDE3 Inhibitors (Indolidan): Cause massive

    
     influx 
    
    
    
    Afterdepolarizations
    
    
    Ventricular Tachycardia.
  • Ca-Sensitizers (Levosimendan): Increase force without increasing

    
     transients.
    
    • Experimental Check: In the Langendorff setup, monitor for ectopic beats during the drug infusion ramp. A "safe" pyridazinone will maintain sinus rhythm at doses that produce maximal contractility.

References

  • Endoh, M. (2008). "Mechanism of action of the Ca2+ sensitizer levosimendan in the heart." Cardiovascular Drugs and Therapy. Link

  • Pagel, P. S., et al. (1996). "Comparison of the effects of levosimendan, pimobendan, and milrinone on canine left ventricular-arterial coupling and mechanical efficiency." Basic Research in Cardiology. Link

  • Wang, T., et al. (2007).[6] "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Arzneimittelforschung. Link

  • Sutherland, F. J., & Hearse, D. J. (2000). "The isolated blood and perfusion fluid perfused heart."[7] Pharmacological Research. Link

  • Bansal, R., et al. (2019). "Pyridazinone derivatives: An overview of their pharmacological activities." Journal of the Serbian Chemical Society. Link

Sources

Validation

cross-reactivity studies of 6-(4-aminophenyl)-2H-pyridazin-3-one in kinase assays

Technical Comparison Guide: Cross-Reactivity Profiling of 6-(4-aminophenyl)-2H-pyridazin-3-one Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists Subject: Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profiling of 6-(4-aminophenyl)-2H-pyridazin-3-one

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists Subject: Kinase Inhibitor Scaffold Profiling & Selectivity Optimization[1]

Executive Summary: The "Privileged" Hinge Binder

The molecule 6-(4-aminophenyl)-2H-pyridazin-3-one represents a classic "privileged scaffold" in kinase drug discovery.[1] Unlike fully optimized clinical candidates (e.g., Ibrutinib or Crizotinib), this structure serves as a fragment-based starting point or a hinge-binding warhead .[1]

Its structural core—the pyridazinone ring—mimics the adenine moiety of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.[1] However, this ATP-mimetic nature introduces a fundamental challenge: inherent promiscuity .[1] Without specific "decorations" (substituents that reach into the specificity pockets like the solvent front or the back pocket), this scaffold exhibits significant cross-reactivity across the kinome, particularly targeting Tyrosine Kinases (e.g., c-Met) , Serine/Threonine Kinases (e.g., p38 MAPK, JNK) , and Non-Receptor Tyrosine Kinases (e.g., BTK) .[1]

This guide objectively compares the cross-reactivity profile of the 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold against alternative hinge-binding cores, detailing the experimental protocols required to map its selectivity.[1]

Mechanistic Basis of Cross-Reactivity

To understand why this molecule cross-reacts, one must analyze its binding mode.[1] The pyridazinone motif functions as a donor-acceptor system:

  • The Lactam (NH-CO): The NH acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu/Met residues).[1]

  • The Carbonyl (C=O): Acts as a hydrogen bond acceptor.[1]

  • The 4-Aminophenyl Group: Provides a vector for π-stacking interactions and a handle for further chemical elaboration.[1]

The Selectivity Paradox: Because the ATP hinge region is highly conserved across the human kinome (500+ kinases), the "bare" scaffold binds to many targets with low-to-moderate affinity (1–10 µM range).[1] True selectivity is only achieved when this core is substituted to exploit non-conserved regions (e.g., the Gatekeeper residue or the DFG motif).[1]

Diagram 1: Mechanism of Promiscuity vs. Selectivity[1]

KinaseBinding Scaffold 6-(4-aminophenyl)- 2H-pyridazin-3-one ATP_Pocket ATP Binding Pocket (Highly Conserved) Scaffold->ATP_Pocket Mimics Adenine Decoration Chemical Decoration (e.g., Amide/Urea Linkers) Scaffold->Decoration Optimization Hinge Hinge Region (H-Bonding) ATP_Pocket->Hinge Docking CrossReactivity High Cross-Reactivity (c-Met, p38, JNK, BTK) Hinge->CrossReactivity Conserved Interaction Selectivity High Selectivity (Target Specific) Decoration->Selectivity Exploits Specificity Pockets

Caption: The "bare" pyridazinone scaffold relies on conserved hinge interactions, leading to broad cross-reactivity.[1] Chemical decoration is required to access specificity pockets.[1]

Comparative Analysis: Pyridazinone vs. Alternatives

When selecting a scaffold for a kinase program, the "starting selectivity" is crucial.[1] Below is a comparison of the 6-(4-aminophenyl)-2H-pyridazin-3-one core against two other dominant kinase scaffolds: Aminopyrimidines (e.g., Imatinib core) and Indolinones (e.g., Sunitinib core).

Table 1: Scaffold Performance Comparison
FeaturePyridazinone Core Aminopyrimidine Core Indolinone Core
Primary Binding Mode Hinge Binder (Bidentate)Hinge Binder (Monodentate/Bidentate)Hinge Binder (Bidentate)
Inherent Selectivity Moderate. Favors c-Met, p38, JNK.[1]Low. Very promiscuous ("Master Key").Low/Moderate. Favors RTKs (VEGFR, PDGFR).[1]
Lipophilicity (cLogP) Low/Moderate (Good solubility)ModerateHigh (Solubility issues common)
Key "Off-Targets" PDE (Phosphodiesterase), COX enzymesCytosolic TKs (Abl, Src)Broad RTK spectrum
Optimization Potential High.[1] Phenyl amine allows easy amide/urea coupling.[1]High. N-substitution is versatile.[1]Moderate. Substitution vectors are limited.

Expert Insight: While Aminopyrimidines are often more potent initially, they are notoriously difficult to make selective.[1] The Pyridazinone core offers a "cleaner" starting profile, often showing a preference for the MAPK and c-Met families, reducing the noise in early screening [1, 2].[1]

Experimental Protocol: Cross-Reactivity Profiling

To validate the specificity of this scaffold or its derivatives, a robust Kinome Profiling Workflow is required.[1] We recommend a two-tier approach: a broad single-point screen followed by Kd determination for hits.[1]

Protocol A: High-Throughput Kinome Binding Assay (Competition)

Methodology: Active-site directed competition binding (e.g., KINOMEscan® or LanthaScreen™).[1]

Step-by-Step Workflow:

  • Library Preparation: Dissolve 6-(4-aminophenyl)-2H-pyridazin-3-one in 100% DMSO to a stock of 10 mM.

  • Panel Selection: Select a diverse panel of >300 kinases, ensuring coverage of TK, TKL, STE, CK1, AGC, CAMK, and CMGC families.[1]

  • Primary Screen (Single Point):

    • Incubate the scaffold at 10 µM with the kinase-tagged phage/beads and immobilized ligand.[1]

    • Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).[1]

    • Readout: Measure the amount of kinase bound to the solid support (qPCR or Fluorescence).[1]

    • Calculation: % Control = (Signal_compound / Signal_DMSO) * 100.[1]

  • Hit Definition: Any kinase showing <35% of Control binding (i.e., >65% inhibition) is classified as a "Hit."[1]

Protocol B: Kd Determination (Follow-Up)

For all "Hits" identified in Step 3:

  • Prepare an 11-point serial dilution of the compound (e.g., 30 µM down to 0.5 nM).[1]

  • Repeat the binding assay.[1]

  • Fit data to the Hill equation to determine the dissociation constant (

    
    ).[1]
    
Diagram 2: The Profiling Workflow

ProfilingWorkflow Sample Compound Stock (10 mM DMSO) Screen Primary Screen @ 10 µM Sample->Screen Panel Kinome Panel (>300 Kinases) Panel->Screen Filter Hit Filter (>65% Inhibition) Screen->Filter Kd Kd Determination (11-point Dose Response) Filter->Kd Hits Only Score Selectivity Score (S-Score) Kd->Score Data Synthesis

Caption: A tiered workflow ensures cost-effective profiling. Only kinases showing significant inhibition in the primary screen proceed to Kd determination.[1]

Representative Performance Data

The following data summarizes the typical cross-reactivity profile of the unsubstituted 6-(4-aminophenyl)-2H-pyridazin-3-one scaffold compared to an optimized derivative (e.g., a c-Met specific inhibitor derived from it).

Table 2: Cross-Reactivity Matrix (Representative)
Kinase TargetBare Scaffold (10 µM) Optimized Derivative (10 µM) Interpretation
c-Met High Inhibition (>80%) High Inhibition (>95%) Core scaffold has intrinsic affinity for c-Met [3].[1]
p38 MAPK Moderate Inhibition (60%) Low Inhibition (<10%)Scaffold mimics p38 inhibitors; optimization removes this.[1]
JNK1 Moderate Inhibition (50%)Low Inhibition (<5%)Common off-target for pyridazinones.[1]
VEGFR2 Low Inhibition (<20%)Low Inhibition (<5%)Pyridazinones are generally cleaner against VEGFR than Indolinones.[1]
CDK2 Low Inhibition (<10%)Low Inhibition (<5%)Good selectivity against Cell Cycle kinases.[1]

Selectivity Score (S-Score):

  • Bare Scaffold: S(35) = 0.15 (Hits 15% of the kinome).[1]

  • Optimized Derivative: S(35) = 0.02 (Hits 2% of the kinome).[1]

References

  • Bansal, R. et al. (2009).[1][2] Synthesis and vasodilatory activity of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives. European Journal of Medicinal Chemistry. Link

  • Asano, T. et al. (2012).[1] Identification, synthesis, and biological evaluation of pyridazin-3(2H)-one derivatives as potent p38 MAP kinase inhibitors.[1] Journal of Medicinal Chemistry. Link

  • Dorsch, D. et al. (2015).[1][3] Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Thabit, S. et al. (2020).[1][2] Novel phenyl dihydropyridazinone derivatives as B-Raf inhibitors: Synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry. Link

  • Heinemann, S. et al. (2024).[1][4] Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[1] Archiv der Pharmazie. Link[1][5]

Sources

Comparative

comparing the anticancer potency of different pyridazinone analogs

[1][2][3][4][5] Executive Summary: The "Privileged" Pyridazinone Scaffold In the landscape of heterocyclic pharmacophores, the 3(2H)-pyridazinone scaffold holds a "privileged" status due to its planar geometry, high elec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary: The "Privileged" Pyridazinone Scaffold

In the landscape of heterocyclic pharmacophores, the 3(2H)-pyridazinone scaffold holds a "privileged" status due to its planar geometry, high electron deficiency, and capability to serve as both a hydrogen bond donor and acceptor.[1] This guide objectively compares the anticancer potency of recent pyridazinone analogs, specifically categorizing them by their primary mechanism of action: Tyrosine Kinase Inhibition (EGFR/VEGFR) versus Tubulin Polymerization Inhibition .[1]

Key Finding: Recent structure-activity relationship (SAR) data indicates that N-2 substitution patterns primarily dictate pharmacokinetic solubility, while C-6 aryl substitutions determine target specificity (Kinase vs. Tubulin).[1]

Comparative Potency Analysis: Kinase Inhibitors

Focus: EGFR and VEGFR-2 Targeting[2]

The most significant recent advancements have been in dual-targeting kinase inhibitors.[1] The table below compares the potency of newly synthesized pyridazinone derivatives against standard-of-care TKIs (Tyrosine Kinase Inhibitors).

Table 1: IC50 Comparison of Pyridazinone Analogs vs. Standards[2]
Compound IDTarget(s)IC50 (µM) - Target EnzymeIC50 (µM) - Cell Line (MCF-7/A549)Reference Standard Comparison
Compound 5d (Galal et al. Series)EGFR-WT / T790M 0.043 (T790M)5.92 (MDA-MB-231)4.4x more potent than Erlotinib against resistant T790M mutants.[1]
Compound 17a (Diarylurea Series)VEGFR-2 ~0.154.34 (HepG2)Comparable to Sorafenib (IC50 ~0.10 µM).[1]
Compound 15a (Phenoxyquinoline)c-Met 0.002 (2.15 nM)0.05 (A549)2.3x more potent than Foretinib.[3][1]
Erlotinib EGFR0.190N/AStandard Control
Sorafenib VEGFR-20.1005.47 (HepG2)Standard Control

Mechanistic Insight:

  • Compound 5d demonstrates that a pyridazinone core can effectively bypass the T790M "gatekeeper" mutation in EGFR, a common resistance mechanism to first-generation drugs like Gefitinib.[1]

  • Compound 17a utilizes a diarylurea extension to mimic the binding mode of Sorafenib, occupying the hydrophobic pocket adjacent to the ATP-binding site.[1]

Comparative Potency Analysis: Tubulin Polymerization Inhibitors

Focus: Microtubule Destabilization

Unlike kinase inhibitors which target specific signaling enzymes, these analogs bind to the colchicine-binding site of tubulin, disrupting the cytoskeleton.[1]

Table 2: Cytotoxic Potency of Tubulin-Targeting Pyridazinones[2]
Compound IDMechanismIC50 (µM) - Panc-1IC50 (µM) - H460Cell Cycle Arrest Phase
Compound 43 (Quinoline hybrid)Tubulin Inhibition2.92.2G2/M Phase
Compound 71b Tubulin Inhibition2.01.9G2/M Phase
Combretastatin A-4 Tubulin Inhibition< 0.01< 0.01Standard Control

Distinction: While less potent in nanomolar terms than Combretastatin, pyridazinone-based tubulin inhibitors often exhibit better aqueous solubility and metabolic stability profiles.[1]

Structure-Activity Relationship (SAR) Logic[1][2][7][8]

To design effective analogs, one must understand the specific structural requirements for each pathway.[1] The diagram below maps the critical substitution points on the pyridazinone ring.

SAR_Logic Core Pyridazinone Scaffold (3(2H)-one) N2 N-2 Position (Solubility & PK) Core->N2 Modulates C4 C-4/C-5 Position (Electronic Tuning) Core->C4 Modulates C6 C-6 Position (Target Specificity) Core->C6 Determines Kinase_Feat Requirement: H-Bond Donor/Acceptor (e.g., NH-CO motifs) N2->Kinase_Feat Example: Benzyl group increases PDE5/Kinase selectivity Kinase_Req Kinase Inhibition (EGFR/VEGFR) C6->Kinase_Req If Heteroaryl/Urea Tubulin_Req Tubulin Inhibition (Colchicine Site) C6->Tubulin_Req If Bulky Aryl Kinase_Req->Kinase_Feat Tubulin_Feat Requirement: Bulky Hydrophobic Aryl (e.g., Trimethoxyphenyl) Tubulin_Req->Tubulin_Feat

Figure 1: SAR Decision Tree. C-6 substitution is the primary determinant of mechanism (Kinase vs. Tubulin), while N-2 modifications fine-tune solubility and bioavailability.[1]

Experimental Validation Protocols

To replicate these findings or validate new analogs, the following self-validating workflows are recommended.

A. In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 values across cancer cell lines.[1]

  • Seeding: Seed cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat with serial dilutions of the pyridazinone analog (0.01 µM to 100 µM).

    • Control: DMSO (0.1%) as negative control; Doxorubicin as positive control.[1]

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Kinase Profiling (ADP-Glo Assay)

Purpose: Confirm enzymatic inhibition mechanism.[1]

  • Reaction Mix: Combine Recombinant Kinase (EGFR or VEGFR-2), substrate (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.[1]

  • Inhibitor Addition: Add pyridazinone analog at varying concentrations.

  • Reaction: Incubate at Room Temp for 60 min.

  • Depletion: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.[1]

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Validation: Signal is inversely proportional to kinase activity.[1]

C. Experimental Workflow Diagram

Workflow Design 1. In Silico Design (Docking to EGFR/VEGFR) Synth 2. Synthesis (Cyclization of γ-keto acids) Design->Synth Char 3. Characterization (NMR, MS, IR) Synth->Char Screen 4. Phenotypic Screen (MTT Assay) Char->Screen Screen->Design If Inactive (Loop) Target 5. Target Validation (Kinase Assay / Flow Cytometry) Screen->Target If IC50 < 10 µM

Figure 2: The "Design-Make-Test-Analyze" cycle for validating pyridazinone analogs.

References

  • Galal, S., et al. (2025). Discovery of novel pyridazinone derivatives as EGFR-WT/EGFR-T790M kinase inhibitors.[1] Bioorganic Chemistry. [1][4]

  • Abdelbaset, M., et al. (2018). Synthesis and anticancer activity of novel pyridazin-3(2H)-one derivatives.[1][5] Bioorganic Chemistry.

  • Alsaif, N. A., et al. (2021). VEGFR-2 small-molecule inhibitors: Recent updates and SAR analysis.[1] RSC Advances.

  • El-Adl, K., et al. (2021). Design and synthesis of pyridazinone-based diarylurea derivatives as dual VEGFR-2/Antimicrobial agents.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, R., et al. (2025). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety.[3][1] ResearchGate.[3][1]

Sources

Validation

In Vivo Comparison Guide: MCI-154 vs. Amrinone &amp; Milrinone

Executive Summary This technical guide compares MCI-154 , a hybrid calcium sensitizer and phosphodiesterase (PDE) III inhibitor, against the classical PDE III inhibitors Amrinone and Milrinone . While all three agents im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares MCI-154 , a hybrid calcium sensitizer and phosphodiesterase (PDE) III inhibitor, against the classical PDE III inhibitors Amrinone and Milrinone .

While all three agents improve cardiac contractility (positive inotropy) and reduce vascular resistance (vasodilation), MCI-154 distinguishes itself through a unique energetic profile . By enhancing myofilament sensitivity to calcium rather than solely increasing cytosolic calcium transients, MCI-154 achieves inotropy with a significantly lower oxygen cost compared to pure PDE inhibitors. This makes it particularly effective in ischemic and failing myocardium where calcium handling is impaired.

Mechanistic Differentiation

To understand the in vivo performance differences, one must first grasp the divergent molecular mechanisms.

The Dual-Pathway of MCI-154

Unlike Amrinone and Milrinone, which rely almost exclusively on the cAMP-PKA pathway, MCI-154 utilizes a "calcium-sparing" mechanism.

  • Amrinone/Milrinone (Class III PDE Inhibitors): Inhibit PDE III

    
     prevent cAMP degradation 
    
    
    
    increased PKA activity
    
    
    phosphorylation of L-type
    
    
    channels and phospholamban
    
    
    High Cytosolic
    
    
    .
    • Consequence: High energy consumption (ATP) to pump

      
       back into the SR; risk of arrhythmias.
      
  • MCI-154 (Hybrid Sensitizer):

    • Ca-Sensitization (Primary): Binds to the C-terminal domain of Cardiac Troponin C (cTnC) and stabilizes the actin-myosin crossbridge, decreasing the dissociation rate. This generates more force for the same amount of cytosolic calcium.

    • PDE III Inhibition (Secondary): Provides a mild cAMP boost, but significantly less potent than Milrinone in this regard (

      
       for PDE III: MCI-154 
      
      
      
      vs. Milrinone
      
      
      ).
Signaling Pathway Visualization

Mechanism_Comparison Drug_MCI MCI-154 PDE3 PDE III Enzyme Drug_MCI->PDE3 Weak Inhibition TnC Troponin C (C-Term) Drug_MCI->TnC Direct Binding Drug_Mil Milrinone / Amrinone Drug_Mil->PDE3 Potent Inhibition cAMP cAMP Levels PDE3->cAMP Prevents degradation Ca_Influx Cytosolic Ca2+ Influx cAMP->Ca_Influx PKA Activation Contractility Contractility (Inotropy) Ca_Influx->Contractility MVO2 Myocardial Oxygen Consumption (MVO2) Ca_Influx->MVO2 High ATP Cost Crossbridge Actin-Myosin Crossbridge (Stabilization) TnC->Crossbridge Increases Ca Sensitivity Crossbridge->Contractility Crossbridge->MVO2 Low ATP Cost

Figure 1: Dual mechanism of MCI-154 versus the single cAMP-dependent pathway of Milrinone/Amrinone. Note the "High ATP Cost" associated with the Ca-influx pathway.

In Vivo Hemodynamic Profile

The following data synthesizes comparative studies in conscious and anesthetized canine models (normal and ischemic).

Potency and Systemic Effects

In conscious, chronically instrumented dogs, MCI-154 demonstrates superior potency.

ParameterMCI-154MilrinoneAmrinone
Inotropic Potency High (approx. 2x Milrinone)ModerateModerate
LV dP/dt max Significant IncreaseSignificant IncreaseSignificant Increase
Heart Rate (Chronotropy) Increases (similar to Milrinone)IncreasesIncreases
LVEDP (Preload) Significant DecreaseSignificant DecreaseSignificant Decrease
Systemic Vascular Resistance Decrease (Vasodilation)Decrease (Vasodilation)Decrease (Vasodilation)
Mean Arterial Pressure Unchanged / Slight DecreaseUnchangedSlight Increase (variable)

Key Insight: While the systemic hemodynamic profile (vasodilation + inotropy) is similar across all three, MCI-154 achieves the same contractile target at a lower molar dose.

The "Oxygen Sparing" Effect (Critical Differentiator)

This is the most clinically relevant distinction. Inotropy usually comes at the cost of increased Myocardial Oxygen Consumption (


).
  • Milrinone/Dobutamine: In experimental models, these agents increase

    
     linearly with contractility. The "Oxygen Cost of Contractility" (slope of 
    
    
    
    vs.
    
    
    ) is high.
  • MCI-154: Increases cardiac output without a significant increase in

    
     in non-ischemic hearts.[1] In ischemic hearts, it improves regional segment shortening without increasing oxygen demand in the ischemic zone.[1]
    

Data Point: In a comparative study of diseased human hearts, the oxygen cost of contractility (


) was 0.14 J/mm Hg/ml  for MCI-154 versus 1.10  for Dobutamine (p < 0.05).[2]

Performance in Ischemic & Acidotic Conditions

Standard PDE inhibitors lose efficacy in ischemic conditions because acidosis desensitizes myofilaments to calcium.

  • Milrinone/Amrinone: Failed to improve regional segment shortening in ischemic zones of canine hearts, despite increasing global dP/dt. They cannot overcome the acidosis-induced desensitization.

  • MCI-154: Successfully improved segment shortening in ischemic zones.[1] It also attenuated myocardial acidosis.[3]

    • Mechanism:[4] By chemically sensitizing the troponin complex, MCI-154 restores force generation even when pH is low and calcium handling is disrupted.

Experimental Protocol: The Ischemic Dog Model

To validate these claims in your own facility, follow this established protocol for comparing inotropic efficacy under ischemic stress.

Subject Preparation
  • Subject: Adult mongrel dogs (either sex, 10–15 kg).

  • Anesthesia: Pentobarbital sodium (30 mg/kg i.v.) followed by maintenance infusion.

  • Ventilation: Room air via endotracheal tube; maintain

    
     at 35–40 mmHg.
    
Instrumentation
  • Hemodynamics: Micromanometer-tipped catheter (Millar) in LV via carotid artery for LV Pressure and dP/dt .

  • Regional Function: Sonomicrometry crystals implanted in the subendocardium of the area perfused by the Left Anterior Descending (LAD) artery (ischemic zone) and the Circumflex artery (control zone).

  • Coronary Flow: Electromagnetic flow probe on the LAD.

  • Metabolism: Cannulate the great cardiac vein to sample coronary venous blood for

    
     calculation.
    
Experimental Workflow

Experimental_Protocol cluster_outcome Expected Outcome Start Baseline Stabilization (30 min) Ischemia LAD Partial Occlusion (Target: 50% Flow Reduction) Start->Ischemia Wait Ischemic Stabilization (90 min) Ischemia->Wait Drug_Infusion Drug Infusion (MCI-154 vs Milrinone) Wait->Drug_Infusion Measure_1 Measure: Segment Shortening (Sonomicrometry) Drug_Infusion->Measure_1 Measure_2 Measure: MVO2 (A-V O2 diff * Flow) Drug_Infusion->Measure_2 Result MCI-154: Improved Shortening, Stable MVO2 Milrinone: No Regional Improvement, Increased MVO2 Measure_2->Result

Figure 2: Workflow for assessing regional contractility and oxygen consumption in an ischemic model.

Data Calculation Formulas
  • Percent Segment Shortening (%SS):

    
    
    (EDL: End-diastolic length; ESL: End-systolic length)
    
  • Myocardial Oxygen Consumption (

    
    ): 
    
    
    
    
    (CBF: Coronary Blood Flow; A-V: Arteriovenous oxygen difference)

References

  • Comparative effects of inotropic agents on coronary and systemic hemodynamics of conscious dogs: actions of milrinone, dopamine, ouabain and MCI-154. Source: PubMed / NIH URL:[Link]

  • Beneficial effects of a Ca2+ sensitizer, MCI-154, on the myocardial oxygen consumption-cardiac output relation in patients with left ventricular dysfunction. Source: PubMed / NIH URL:[Link]

  • Effect of MCI-154, a cardiotonic agent, on regional contractile function and myocardial oxygen consumption in the presence and absence of coronary artery stenosis in dogs. Source: PubMed / NIH URL:[Link]

  • Improvement of postischemic contractile dysfunction of dog heart by MCI-154, a novel cardiotonic agent. Source: PubMed / NIH URL:[Link]

  • Mechanisms of action of calcium-sensitizing drugs (Comparative analysis of MCI-154, Levosimendan, and Pimobendan). Source: PubMed / NIH URL:[Link]

Sources

Comparative

Comparative Guide: Evaluation of Pyridazinone Derivatives Against Cancer Cell Lines

Executive Summary The pyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for designing multi-target anticancer agents. Unlike traditional chemotherape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for designing multi-target anticancer agents. Unlike traditional chemotherapeutics that often suffer from poor selectivity, recent pyridazinone derivatives demonstrate dual-action mechanisms—simultaneously inhibiting receptor tyrosine kinases (RTKs) like EGFR/VEGFR-2 and inducing intrinsic apoptosis via the mitochondrial pathway.

This guide provides a technical comparison of novel pyridazinone derivatives against standard-of-care agents (Erlotinib, Sorafenib, Doxorubicin). It synthesizes experimental data from recent high-impact studies to assist drug development professionals in lead optimization and assay design.

Comparative Efficacy Analysis

The following data aggregates potency metrics (


) across diverse histological subtypes. Note the significant potency shifts when the scaffold is hybridized with pyrazole or optimized via nanotechnology.
EGFR-Targeting Pyridazinones vs. Erlotinib

Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) often outperform Erlotinib in specific mutant cell lines due to improved binding affinity in the ATP-binding pocket.

Table 1: Comparative


 (

M) of Pyridazine-Pyrazoline Hybrids vs. Erlotinib
Data derived from recent kinetic studies on renal and lung cancer lines.
Compound IDScaffold TypeTargetUO-31 (Renal)A549 (Lung)Mechanism Note
IXn Pyridazine-PyrazolineEGFR0.65 0.88Induces G2/M arrest; elevates Bax/Bcl-2 ratio
IXg Pyridazine-PyrazolineEGFR0.75 0.92Activates Caspase-3
SPP10 Spiro-pyrrolopyridazineEGFR/MutantN/A3.16 Effective against drug-resistant H69AR cells
Erlotinib Quinazoline (Standard)EGFR0.950.19Standard EGFR TKI

Analyst Insight: Compounds IXn and IXg demonstrate superior potency in renal carcinoma models compared to Erlotinib. The structural addition of the pyrazoline moiety likely enhances hydrophobic interactions within the EGFR active site, a critical factor for overcoming resistance.

Dual-Action & Multi-Kinase Inhibitors

Pyridazinone derivatives designed as bio-isosteres of Sorafenib often exhibit dual inhibition of VEGFR-2 and downstream Raf kinases.

Table 2: Cytotoxicity (


 in 

M) of Pyridazinone Derivatives vs. Standards
CompoundPrimary TargetHepG2 (Liver)MCF-7 (Breast)PC-3 (Prostate)Selectivity Index (SI)
4a EGFR

/ EGFR

12.507.9211.17> 2.4 (vs Normal WISH cells)
5d EGFR

/ EGFR

10.105.92 9.46 5.4 (High Selectivity)
PPD-1 XIAP / Bcl-28.40N/AN/ADisrupts Bcl-2/Bax balance
Sorafenib VEGFR/Raf9.185.4711.531.16 (Low Selectivity)
Doxorubicin DNA Intercalation7.948.078.870.7 (Toxic to normal cells)

Key Finding: Compound 5d not only rivals Doxorubicin in potency against breast cancer (MCF-7) but exhibits a Selectivity Index (SI) of 5.4 , significantly higher than Sorafenib. This suggests a wider therapeutic window, likely due to reduced off-target toxicity on normal fibroblasts.

Nanotechnology-Enhanced Delivery

Poor solubility often hampers the clinical translation of pyridazinones. Recent data indicates that lipid-based nanocarriers can potentiate efficacy by orders of magnitude.

Table 3: Impact of Nano-Formulation on Kinase Inhibition (


 in 

M)
FormulationActive CompoundTarget: EGFRTarget: CDK-2Fold Improvement
Free Compound 4 Pyrazolo-pyridazine0.3910.551.0x (Baseline)
4-SLNs Solid Lipid Nanoparticles0.088 0.18 ~4.4x
4-LPHNPs Lipid-Polymer Hybrid NPs0.0960.22~4.0x

Mechanistic Pathways & Signaling

Understanding the causality between pyridazinone binding and cell death is crucial. These derivatives typically act as "molecular switches," turning off survival signals (EGFR/VEGFR) and turning on death signals (Caspase cascade).

Pyridazinone_Mechanism Pyridazinone Pyridazinone Derivative (Ligand) EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) Pyridazinone->EGFR Inhibits (ATP Competitive) Bax Bax (Pro-apoptotic) Pyridazinone->Bax Upregulates Expression PI3K PI3K / Akt Pathway EGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduces Expression Bcl2->Bax Inhibits (Blocked) Mito Mitochondrial Depolarization Bax->Mito Porates Membrane CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic cascade of pyridazinone derivatives. Dual inhibition of RTKs leads to Bcl-2 downregulation, tipping the balance toward Bax-mediated mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate specific "Expertise & Experience" checkpoints often omitted in standard literature.

High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine


 values with high precision.
  • Seeding: Plate cells (HepG2, MCF-7, A549) at

    
     cells/well in 96-well plates.
    
    • Expert Note: Ensure cells are in the log growth phase. Over-confluent cells (>80%) will exhibit drug resistance due to contact inhibition, skewing

      
       values higher.
      
  • Treatment: After 24h attachment, treat with serial dilutions of the pyridazinone derivative (0.1 – 100

    
    M).
    
    • Solubility Check: Pyridazinones can precipitate in aqueous media. Dissolve stock in 100% DMSO and ensure final well concentration is <0.5% DMSO to prevent solvent toxicity.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO.
    
    • Critical Step: Shake plate for 10-15 mins. Incomplete dissolution of formazan crystals is the #1 cause of high standard deviation in this assay.

  • Read: Measure Absorbance at 570 nm. Calculate % viability vs. vehicle control.

Apoptosis Detection via Flow Cytometry (Annexin V-FITC/PI)

Objective: Distinguish between necrotic toxicity and programmed cell death.

  • Harvest: Collect treated cells (including floating dead cells) via trypsinization.

    • Expert Note: Do not discard the supernatant media; it contains the late apoptotic cells. Centrifuge the media and combine the pellet with the trypsinized cells.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Stain: Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L Propidium Iodide (PI).
  • Incubate: 15 mins at room temperature in the dark .

  • Analyze: Run on flow cytometer within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic cells (indicates toxicity/membrane rupture).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The gold standard for proving mechanism).

References

  • National Institutes of Health (NIH). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.

  • MDPI. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study.

  • Royal Society of Chemistry. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity.

  • MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors.

  • PubMed. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers.

  • PubMed. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors.

  • ACS Omega. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds.

Validation

Comparative Guide: Biological Activity of Pyridazinone Analogs

Executive Summary: The Pyridazinone Advantage In the landscape of heterocyclic pharmacophores, the pyridazin-3(2H)-one scaffold stands out as a "privileged structure." Unlike rigid legacy scaffolds, pyridazinone analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Advantage

In the landscape of heterocyclic pharmacophores, the pyridazin-3(2H)-one scaffold stands out as a "privileged structure." Unlike rigid legacy scaffolds, pyridazinone analogs offer a tunable electronic profile that allows for multi-target engagement. This guide objectively compares the biological performance of recent pyridazinone derivatives against industry-standard reference drugs (Celecoxib, Doxorubicin, and Milrinone) across three critical therapeutic domains: Anti-inflammatory (COX-2) , Anticancer (VEGFR/EGFR) , and Cardiovascular (PDE3) .

Module 1: Anti-Inflammatory Potency & COX-2 Selectivity[1][2][3][4]

The Challenge

Traditional NSAIDs (e.g., Indomethacin) suffer from low selectivity, causing gastrointestinal (GI) toxicity via COX-1 inhibition. The goal is to achieve high COX-2 selectivity without compromising potency, a benchmark currently held by Celecoxib.

Comparative Performance Data

Recent studies (2024-2025) have synthesized 1,5-diaryl-substituted pyridazinone derivatives that challenge the efficacy of Celecoxib.

Compound IDTargetIC50 (nM)Selectivity Index (SI)*Reference StandardRelative Potency
Celecoxib COX-217.7917.2Self1.0x
Indomethacin COX-2739.200.16 (Non-selective)Self0.02x
Analog 24b COX-215.56 38.0 Celecoxib1.14x
Analog 5a COX-2770.0016.7Celecoxib0.02x
Analog 3g COX-243.8411.5Celecoxib0.40x

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher is better.

Field Insight: Analog 24b demonstrates a superior safety profile. While its raw potency is comparable to Celecoxib, its Selectivity Index (38.0 vs 17.[2]2) suggests a significantly lower risk of GI adverse events, a critical factor for chronic inflammation therapies.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points on the pyridazinone ring that drive this selectivity.

SAR_Pyridazinone Core Pyridazin-3(2H)-one Scaffold N2 N-2 Position: Lipophilic Side Chains (e.g., Methylsulfonyl) Increases COX-2 fit Core->N2 Modulates Pharmacokinetics C4 C-4 Position: Electron-Withdrawing Groups (e.g., -NO2, -Cl) Enhances Anti-inflammatory Core->C4 Modulates Potency C6 C-6 Position: Bulky Aryl Groups Determines Selectivity (SI) Core->C6 Modulates Specificity

Figure 1: Critical SAR determinants for pyridazinone analogs. N-2 and C-6 substitutions are the primary drivers of COX-2 selectivity.

Module 2: Anticancer Efficacy (Dual Targeting)

The Challenge

Resistance to single-target chemotherapeutics (e.g., Doxorubicin) is common. Pyridazinone analogs are increasingly designed as "dual-inhibitors," targeting both cell proliferation (EGFR) and angiogenesis (VEGFR-2).

Comparative Performance Data

Data below compares Pyrazolo-pyridazine derivatives against standard kinase inhibitors.

Compound IDTargetIC50 (µM)Mechanism of ActionComparison to Standard
Erlotinib EGFR0.126Tyrosine Kinase InhibitorStandard
Doxorubicin MCF-7 Cells0.450DNA IntercalationStandard
Analog 4 EGFR0.391Competitive Inhibition3x less potent than Erlotinib
Analog 4-SLN EGFR0.088 Nano-formulation1.4x more potent than Erlotinib
Analog 10l A549 Cells1.66Apoptosis (p53/Bax upreg.)Moderate vs Doxorubicin

Expert Analysis: While "naked" pyridazinone analogs (like Analog 4) may show moderate potency compared to Erlotinib, their nano-encapsulated forms (4-SLN) dramatically outperform the standard. This validates the scaffold's utility not just as a drug substance, but as a candidate for advanced delivery systems.

Module 3: Cardiovascular Safety (PDE3 Inhibition)

The Challenge

Inotropic agents like Milrinone are used for heart failure but must balance efficacy with arrhythmia risk. Pyridazinone analogs (e.g., Imazodan, Levosimendan) target Phosphodiesterase 3 (PDE3) to increase cAMP without excessive chronotropic effects.

  • Milrinone IC50 (PDE3): ~0.42 µM

  • Pyridazinone Analog (TZC-5665): < 0.10 µM (Superior Potency)[3][4]

Causality: The pyridazinone ring mimics the cAMP substrate structure, allowing for competitive inhibition of the PDE3 active site. This leads to increased intracellular calcium in cardiomyocytes, enhancing contractility.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for validating the data presented above.

Protocol A: COX-2 Inhibitor Screening (Colorimetric)

Used to generate data for Module 1.

  • Reagent Prep: Reconstitute lyophilized COX-2 (human recombinant) and COX-1 (ovine) enzymes in 100mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL of assay buffer and 10 µL of Heme solution to reaction wells.

    • Add 10 µL of the Pyridazinone Analog (dissolved in DMSO) at varying concentrations (0.01 nM – 10 µM).

    • Add 10 µL of Enzyme (COX-1 or COX-2).[5]

    • Critical Step: Incubate for exactly 10 minutes at 37°C. (Longer incubation degrades enzyme activity; shorter fails to reach equilibrium).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 20 µL of TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to COX activity.

  • Calculation: $ % Inhibition = \frac{Rate_{Control} - Rate_{Sample}}{Rate_{Control}} \times 100 $.

Protocol B: MTT Cytotoxicity Assay

Used to generate data for Module 2.

MTT_Workflow Step1 Seeding: 1x10^4 cells/well (MCF-7 or HepG2) Step2 Treatment: Add Pyridazinone Analogs (24h - 72h incubation) Step1->Step2 Step3 MTT Addition: Add 20µL MTT (5mg/mL) Incubate 4h @ 37°C Step2->Step3 Step4 Solubilization: Dissolve Formazan crystals in DMSO Step3->Step4 Step5 Readout: Absorbance @ 570nm (Ref: 630nm) Step4->Step5

Figure 2: Standardized workflow for assessing cytotoxic potential of pyridazinone derivatives.

References

  • Khalil, N. A., et al. (2024). "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead."[2] RSC Advances.

  • Al-Hourani, B. J., et al. (2025). "Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors."[2] PubMed.

  • Shaaban, M., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors." MDPI Pharmaceuticals.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

  • Endoh, M., et al. "Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone." PubMed.

Sources

Comparative

assessing the selectivity of pyridazinone-based PDE4 inhibitors

Executive Summary The therapeutic potential of Phosphodiesterase 4 (PDE4) inhibitors in treating chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammation is well-established.[1] However, the clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of Phosphodiesterase 4 (PDE4) inhibitors in treating chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammation is well-established.[1] However, the clinical utility of first-generation catechols (e.g., Rolipram) was severely limited by a narrow therapeutic index, primarily due to emesis.

The pyridazinone scaffold has emerged as a superior alternative to the traditional catechol ether moiety. Unlike flexible catechols, the pyridazinone ring offers a rigid, planar geometry that favors interaction with the conserved glutamine (Q-pocket) of the PDE4 active site.

This guide outlines the critical workflow for assessing the selectivity of pyridazinone-based candidates. It focuses on the industry-critical distinction between PDE4B (anti-inflammatory efficacy) and PDE4D (emetic side effects) , providing a self-validating screening protocol to distinguish novel candidates from market standards like Roflumilast.

The Selectivity Challenge: Mechanism & Structural Logic

To develop a viable PDE4 inhibitor, one must navigate the "Isoform Paradox." PDE4 is not a monolith; it consists of four subtypes (A, B, C, D).

  • PDE4B: Inhibition suppresses TNF-

    
    , IL-12, and LTB4. This drives the therapeutic effect.
    
  • PDE4D: Inhibition in the area postrema of the brainstem triggers the emetic reflex.

  • The Pyridazinone Solution: The pyridazinone core allows for hybridization with indole or phthalazinone moieties. This increases the "flatness" of the molecule, allowing it to slide into the narrow hydrophobic slot of the PDE4B active site more effectively than the globular active site of PDE4D, theoretically improving the B/D selectivity ratio.

Diagram 1: The Isoform Paradox (Efficacy vs. Toxicity)

This diagram illustrates the divergent signaling pathways downstream of PDE4B and PDE4D inhibition.

PDE4_Pathways cluster_targets Isoform Targets Inhibitor Pyridazinone Inhibitor PDE4B PDE4B (Immune Cells) Inhibitor->PDE4B PDE4D PDE4D (Neuronal/Area Postrema) Inhibitor->PDE4D Ideally Weak cAMP_B ↑ cAMP (Macrophage) PDE4B->cAMP_B cAMP_D ↑ cAMP (Brainstem) PDE4D->cAMP_D PKA_B PKA Activation cAMP_B->PKA_B PKA_D PKA Activation cAMP_D->PKA_D NFkB ↓ NF-κB Translocation PKA_B->NFkB Emesis Emesis / Nausea (Adverse Event) PKA_D->Emesis Efficacy ↓ TNF-α / IL-6 (Therapeutic Effect) NFkB->Efficacy

Caption: Divergent outcomes of PDE4 isoform inhibition. Selectivity for PDE4B minimizes the emetic pathway triggered by PDE4D.

Experimental Protocols: The Validation Cascade

Trustworthy data requires a "self-validating" assay system. We utilize a Scintillation Proximity Assay (SPA) for enzymatic profiling because it avoids the interference common in fluorescence polarization (IMAP) assays when testing highly fluorescent heterocyclic compounds like pyridazinones.

Protocol A: Enzymatic Selectivity (SPA Method)

Objective: Determine the IC50 ratio of PDE4B vs. PDE4D.

Reagents:

  • Tracer: [3H]-cAMP (PerkinElmer or similar).

  • Beads: Yttrium Silicate (YSi) SPA beads (bind linear AMP, not cyclic cAMP).

  • Enzymes: Recombinant human PDE4B2 and PDE4D3 (expressed in Sf9 cells).

  • Reference Control: Roflumilast (Sigma).

Step-by-Step Workflow:

  • Preparation: Dilute PDE enzymes in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA). Titrate enzyme to ensure <20% substrate hydrolysis (linear range).

  • Incubation:

    • Add 10 µL of Test Compound (Pyridazinone analog) in DMSO (Final DMSO <1%).

    • Add 20 µL of Enzyme solution.

    • Initiate reaction with 20 µL of substrate mix containing [3H]-cAMP (approx. 50,000 cpm/well) and unlabeled cAMP (at Km, typically 1 µM).

  • Reaction: Incubate for 15 minutes at 30°C.

  • Termination: Add 50 µL of SPA bead suspension containing 18 mM Zinc Sulfate.

    • Mechanism:[2][3][4][5] Zn2+ stops the enzyme. The beads capture the linear [3H]-AMP product. Unhydrolyzed [3H]-cAMP remains in solution and does not scintilate.

  • Readout: Allow beads to settle (30 min) and count on a MicroBeta counter.

  • Validation: Calculate Z' factor. A robust assay must yield Z' > 0.5.

Protocol B: Functional Selectivity (PBMC TNF- Release)

Objective: Confirm that enzymatic potency translates to cellular anti-inflammatory activity.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.

  • Dosing: Pre-incubate cells with inhibitor (0.1 nM – 10 µM) for 30 mins.

  • Assay: Add LPS, incubate 24h. Harvest supernatant.

  • Detection: ELISA for TNF-

    
    .
    

Comparative Analysis: Pyridazinones vs. Standards

The following table compares a representative "Next-Gen" Pyridazinone candidate (based on recent literature trends, e.g., Bioorg. Chem. 2025) against industry standards.

Table 1: Selectivity and Potency Profile

FeatureRolipram (Reference)Roflumilast (Standard of Care)Pyridazinone Candidate (e.g., Indole-hybrid)
Scaffold Class Catechol EtherBenzamide / DichloropyridinePyridazinone
PDE4B IC50 ~200 nM~0.8 nM~5 - 15 nM
PDE4D IC50 ~50 nM~0.8 nM> 200 nM
Selectivity (B/D Ratio) 0.25 (D-selective)~1.0 (Non-selective)> 20 (B-selective)
Emetic Potential HighModerate (Dose-limiting)Low (Predicted)
TNF-

Inhibition
ModerateHighHigh
Off-Target (PDE3) LowLowLow (Must verify)

Note: Roflumilast is extremely potent but lacks isoform selectivity, leading to gastrointestinal issues. The Pyridazinone candidate sacrifices slight absolute potency for a massive gain in the Therapeutic Index (Selectivity).

Visualization of the Screening Workflow

This diagram details the decision tree for advancing a pyridazinone hit. Note the "Kill Step" at PDE3/PDE5 profiling to prevent cardiovascular toxicity.

Screening_Cascade Library Pyridazinone Library Primary 1. Primary Screen (PDE4B @ 10µM) Library->Primary Potency 2. Potency (IC50) PDE4B vs PDE4D Primary->Potency Hit Discard1 Discard (Inactive) Primary->Discard1 <50% Inhibition Selectivity 3. Pan-PDE Profile (PDE3/5/7) Potency->Selectivity Ratio B/D > 10 Discard2 Discard (D-Selective) Potency->Discard2 Ratio B/D < 10 Cellular 4. Cellular Assay (PBMC TNF-α) Selectivity->Cellular Clean Profile Discard3 Discard (PDE3 Activity) Selectivity->Discard3 Off-target

Caption: The "Kill-Fast" screening cascade. Early elimination of PDE4D-selective or PDE3-active compounds preserves resources.

References

  • Fouad, M., et al. (2025). "Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights." Bioorganic Chemistry.

  • Hatzelmann, A., & Schudt, C. (2001). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Journal of Pharmacology and Experimental Therapeutics. (Fundamental reference for Roflumilast selectivity).
  • Lemoine, H., et al. (2021). "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." European Journal of Medicinal Chemistry.

  • Revvity (PerkinElmer). "Phosphodiesterase [3H]cGMP SPA enzyme assay Protocol." Application Note.

  • Issa, N.T., et al. (2025). "PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact."[6] Journal of Drugs in Dermatology.

Sources

Validation

Comparative Guide: Cardiotonic Effects of Levosimendan vs. Conventional Inotropes

[1] Executive Summary: The Efficiency Paradigm In the landscape of positive inotropes, Levosimendan represents a paradigm shift from "Calcium Mobilization" to "Calcium Sensitization." Conventional calcitropes (Dobutamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Efficiency Paradigm

In the landscape of positive inotropes, Levosimendan represents a paradigm shift from "Calcium Mobilization" to "Calcium Sensitization." Conventional calcitropes (Dobutamine, Milrinone) operate by flooding the cytosol with calcium to force contraction, a process that incurs a high metabolic tax—significantly increasing Myocardial Oxygen Consumption (


) and arrhythmogenic risk.

Levosimendan decouples contractility from metabolic demand. By stabilizing the Calcium-Troponin C (cTnC) complex and opening


 channels, it enhances systolic force without a proportional rise in intracellular calcium or oxygen expenditure.[1][2] This guide objectively compares these mechanisms, supported by experimental protocols and hemodynamic data.

Mechanistic Architecture

To understand the divergence in cardiotonic effects, we must analyze the signaling cascades.

Comparative Mechanisms
  • Levosimendan (Dual-Mechanism):

    • Calcium Sensitization: Binds selectively to the N-terminal of cTnC in cardiomyocytes only when calcium is present (systole). It stabilizes the conformational change that triggers cross-bridge cycling. It detaches during diastole (low

      
      ), preventing impaired relaxation (lusitropy).
      
    • Vasodilation: Opens ATP-sensitive Potassium (

      
      ) channels in vascular smooth muscle, causing hyperpolarization and vasodilation (reduced afterload/preload).
      
  • Dobutamine (Beta-Adrenergic Agonist): Stimulates

    
    -receptors, activating Adenylyl Cyclase (AC) 
    
    
    
    cAMP
    
    
    Protein Kinase A (PKA). This increases
    
    
    influx via L-type channels and release from the Sarcoplasmic Reticulum (SR).
  • Milrinone (PDE3 Inhibitor): Inhibits Phosphodiesterase-3, preventing cAMP degradation. This mimics the downstream effects of Dobutamine, leading to cytosolic calcium overload.

Signaling Pathway Visualization

Inotrope_Signaling_Pathways Figure 1: Calcium Sensitization vs. Calcium Mobilization Pathways cluster_0 Levosimendan Mechanism cluster_1 Dobutamine/Milrinone Mechanism Levo Levosimendan cTnC Troponin C (cTnC) (Ca2+ Bound) Levo->cTnC Stabilizes KATP K-ATP Channels (Vascular Smooth Muscle) Levo->KATP Opens CrossBridge Actin-Myosin Cross-Bridge cTnC->CrossBridge Enhances Contractility Increased Contractility (Inotropy) CrossBridge->Contractility Vasodilation Vasodilation (Reduced Afterload) KATP->Vasodilation Dob Dobutamine Beta1 Beta-1 Receptor Dob->Beta1 Mil Milrinone PDE3 PDE3 Enzyme Mil->PDE3 Inhibits AC Adenylyl Cyclase Beta1->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Influx Intracellular Ca2+ Overload PKA->Ca_Influx Ca_Influx->Contractility MVO2 High MVO2 Cost (Arrhythmia Risk) Ca_Influx->MVO2 PDE3->cAMP Prevents Degradation Efficiency High Efficiency (No Arrhythmia) Contractility->Efficiency

Figure 1: Comparative signaling pathways. Note the direct route of Levosimendan (Green) bypassing the cAMP/Calcium overload pathway (Red) utilized by conventional inotropes.

Comparative Performance Analysis

The following data synthesizes findings from isolated heart studies (Langendorff preparations) and clinical hemodynamic trials.

Hemodynamics and Energetics Table
ParameterLevosimendanDobutamineMilrinonePhysiological Implication
Mechanism Ca-Sensitizer +

Opener

-Agonist
PDE3 InhibitorLevosimendan avoids Ca-overload.
Cardiac Index (CI) ↑↑ (Significant Increase)↑↑ (Significant Increase)↑ (Moderate Increase)Comparable efficacy in output.
PCWP (Preload) ↓↓ (Significant Decrease)↓ (Decrease)↓ (Decrease)Levosimendan offers superior decongestion.
Myocardial

(

)
No Change / Slight ↓ ↑↑ (Significant Increase) ↑ (Increase)CRITICAL: Levosimendan improves efficiency; others tax the heart.
Arrhythmogenesis LowHighModerate/HighCa-overload drives arrhythmias in Dob/Mil.
Half-Life ~1h (Metabolites ~80h)~2 mins~2.5 hoursLevosimendan has sustained effects (days).
Effect on Diastole Neutral/Positive (Lusitropic)Impaired at high dosesPositiveLevosimendan does not delay relaxation.
The "Energetic Cost" Differentiator

Experimental data from isolated guinea-pig hearts reveals the stark difference in energetic cost.

  • Dobutamine/Milrinone: A 30% increase in contractility (

    
    ) correlates with a 30-40% increase in 
    
    
    
    .
  • Levosimendan: A 30% increase in contractility correlates with <10% increase in

    
     .
    
  • Causality: Levosimendan increases the force per cross-bridge cycle without requiring ATP-dependent calcium re-uptake by the SERCA pump, which consumes ~30% of cardiac ATP.

Experimental Protocols for Validation

To objectively verify these claims in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Calcium Sensitization (Skinned Fiber Assay)

Objective: Prove Levosimendan increases force generation at sub-maximal calcium levels without increasing maximum force (validating sensitization vs. mobilization).

Methodology:

  • Preparation: Isolate permeabilized ("skinned") cardiomyocytes (e.g., from rat left ventricle) using Triton X-100 to remove membranes. This eliminates SR calcium release, isolating the myofilament response.

  • Solutions: Prepare activating solutions with varying free

    
     (pCa 9.0 to 4.5) using EGTA buffering.
    
  • Treatment Groups:

    • Control (Vehicle)

    • Levosimendan (

      
       and 
      
      
      
      )[3]
  • Measurement: Mount fibers on a force transducer. Expose to increasing Calcium concentrations.[4][5][6][7]

  • Analysis: Plot Force vs. pCa (negative log of

    
    ).[7]
    
    • Expected Result: Levosimendan causes a leftward shift of the curve (

      
       decreases), indicating higher force at lower Calcium. 
      
      
      
      (at saturating Calcium) should remain largely unchanged.
Protocol B: Ex Vivo Energetics (Langendorff Isolated Heart)

Objective: Quantify the "Oxygen Cost of Contractility."[3]

Workflow Visualization:

Experimental_Workflow Figure 2: Langendorff Energetics Protocol Workflow cluster_inputs Preparation cluster_measure Instrumentation cluster_exp Intervention cluster_out Analysis Heart Excision of Heart (Rat/Guinea Pig) Cannulation Aortic Cannulation (Retrograde Perfusion) Heart->Cannulation Balloon LV Balloon (Measure LVP, dP/dt) Cannulation->Balloon Probe Oxygen Probe (Inflow/Outflow Delta) Cannulation->Probe Flow Flow Meter (Coronary Flow) Cannulation->Flow Buffer Krebs-Henseleit Buffer (37°C, Oxygenated) Buffer->Cannulation Baseline Baseline Stabilization (20 mins) Balloon->Baseline Probe->Baseline Dose Drug Infusion (Stepwise: 10nM - 1uM) Baseline->Dose Calc Calculate Efficiency: (dP/dt) / MVO2 Dose->Calc

Figure 2: Workflow for assessing myocardial efficiency. The critical metric is the ratio of Contractility (dP/dt) to Oxygen Consumption (MVO2).

References

  • Nieminen, M. S., et al. (2000). "Hemodynamic effects of levosimendan in patients with severe heart failure." Journal of the American College of Cardiology. Link

  • Ukkonen, H., et al. (2000). "Myocardial efficiency during levosimendan treatment in patients with congestive heart failure." Clinical Pharmacology & Therapeutics. Link

  • Lilleberg, J., et al. (1998). "Effects of a new calcium sensitizer, levosimendan, on haemodynamics, coronary blood flow and myocardial substrate utilization in stable angina." European Heart Journal. Link

  • Haikala, H., & Pollesello, P. (2000). "Calcium sensitivity enhancement by levosimendan." European Heart Journal Supplements. Link

  • Follath, F., et al. (2002). "Efficacy and safety of intravenous levosimendan compared with dobutamine in severe low-output heart failure (LIDO study)." The Lancet. Link

  • Pollesello, P., et al. (2016).[8] "Levosimendan: from basic science to clinical practice." Cardiovascular Drugs and Therapy. Link

  • van Hees, H.W., et al. (2011). "Levosimendan improves calcium sensitivity of diaphragm muscle fibres from a rat model of heart failure."[4][5] British Journal of Pharmacology. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

[1] Executive Summary This guide analyzes the pharmacological profile of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones , a class of potent "inodilators" (positive inotropes + vasodilators).[1][2] The mos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the pharmacological profile of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones , a class of potent "inodilators" (positive inotropes + vasodilators).[1][2] The most prominent member of this class, CI-930 , serves as the primary case study. These compounds function as selective Phosphodiesterase III (PDE3) inhibitors , offering a therapeutic alternative to cardiac glycosides for acute heart failure management.[3]

This document provides a comparative analysis against industry standards (Milrinone, Pimobendan), details the critical "Magic Methyl" SAR effect, and outlines self-validating experimental protocols for synthesis and bioassay.

Part 1: The Chemical Scaffold & SAR Logic

The pharmacological efficacy of this class hinges on the precise geometric alignment of the imidazole ring (hydrogen bond acceptor) and the pyridazinone lactam (hydrogen bond donor/acceptor) within the PDE3 active site.

Core Structural Analysis

The molecule consists of three pharmacophoric elements:

  • The Pyridazinone Head: A 4,5-dihydro-3(2H)-pyridazinone ring that mimics the nucleobase of cAMP, fitting into the PDE3 catalytic pocket.

  • The Phenyl Linker: Provides the necessary steric distance (approx. 7–9 Å) between the lactam and the imidazole.

  • The Imidazole Tail: A 1H-imidazol-1-yl group at the para-position of the phenyl ring.[1] This acts as a high-affinity anchor, likely interacting with metal ions (Zn²⁺/Mg²⁺) or specific residues (e.g., Gln, Phe) in the PDE3 active site.[1]

Key SAR Determinants
Structural RegionModificationEffect on Activity (PDE3 IC₅₀ / Inotropy)
C5 Position (Pyridazinone) Methyl substitution (5-CH₃) Drastic Increase (The "Magic Methyl" Effect). Converting the unsubstituted analog (Imazodan) to the 5-methyl analog (CI-930) improves potency by >5-fold.[1] The methyl group likely restricts conformational freedom, locking the molecule into the bioactive pose.
C4-C5 Bond Dehydrogenation (Unsaturation)Decrease. The planar aromatic pyridazinone is generally less active than the puckered 4,5-dihydro ring in this specific scaffold, suggesting a non-planar transition state requirement.[1]
Phenyl Linker Meta vs. Para substitutionPara is essential. Moving the imidazole to the meta position significantly reduces affinity, disrupting the linear alignment required to span the PDE3 catalytic cleft.
Imidazole Ring Replacement with PyridineVariable/Lower. While pyridine analogs exist (e.g., Milrinone), the imidazole nitrogen often provides superior coordination geometry for this specific scaffold length.[1]

Part 2: Comparative Pharmacology[1]

The following table contrasts CI-930 (the representative lead of this class) against standard PDE3 inhibitors.

Performance Benchmarking
FeatureCI-930 (Target Class) Milrinone (Standard) Pimobendan (Dual-Mode)
Mechanism Selective PDE3 InhibitionSelective PDE3 InhibitionPDE3 Inhibition + Ca²⁺ Sensitization
PDE3 IC₅₀ (µM) 0.15 – 0.6 µM 2.5 – 3.2 µM10 – 12 µM (PDE3 component)
Inotropic Potency High (> Milrinone)ModerateHigh (Synergistic)
Chronotropy (HR Effect) Moderate TachycardiaHigh TachycardiaLow/Moderate
Vasodilation Potent (Arterial/Venous)PotentPotent
Clinical Limitation Potential for thrombocytopeniaArrhythmias, HypotensionExpensive, Complex PK

Critical Insight: The 5-methyl substitution (CI-930) renders this scaffold approximately 4–5x more potent than Milrinone in vitro, allowing for lower dosing which may theoretically reduce off-target toxicity, although platelet aggregation inhibition (a side effect of PDE3 inhibition) remains a monitoring requirement.[1]

Part 3: Mechanistic Pathway (Visualization)[1]

The following diagram illustrates how these pyridazinones bypass beta-adrenergic receptor downregulation (common in heart failure) by directly preserving intracellular cAMP.

PDE3_Mechanism BetaRec Beta-Adrenergic Receptor AC Adenylyl Cyclase BetaRec->AC Stimulates ATP ATP cAMP cAMP (Active) ATP->cAMP Converted by AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE3 Enzyme PDE3->AMP Catalyzes Drug CI-930 (Inhibitor) Drug->PDE3 BLOCKS CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Contract Actin-Myosin Contraction (Inotropy) CaChannel->Contract Ca2+ Influx

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8][9] CI-930 prevents the hydrolysis of cAMP, amplifying the calcium signal downstream of PKA, leading to increased cardiac contractility.

Part 4: Synthetic Workflow

Synthesis of the 5-methyl derivative (CI-930) requires constructing the pyridazinone ring after establishing the imidazole-phenyl bond.[1]

Synthesis_Route Start 4-Acetylphenyl-imidazole Step1 Condensation (Glyoxylic Acid / Base) Start->Step1 Inter Intermediate: Gamma-keto acid Step1->Inter Step2 Cyclization (Hydrazine Hydrate) Inter->Step2 Product 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone Step2->Product

Figure 2: General synthetic pathway for 6-aryl-pyridazinones.

Synthetic Protocol (Validated)

Objective: Synthesis of the 5-methyl derivative (CI-930 analog).

  • Friedel-Crafts Acylation (Precursor Prep):

    • Note: Direct acylation of 1-phenylimidazole is difficult due to ring deactivation.

    • Alternative: React 4-fluoroacetophenone with imidazole (K₂CO₃, DMSO, 100°C) to yield 4-(1H-imidazol-1-yl)acetophenone .

  • Condensation (The "Magic Methyl" Step):

    • React 4-(1H-imidazol-1-yl)acetophenone with ethyl bromoacetate and Zn (Reformatsky reaction) or use a morpholine enamine route to introduce the carbon chain.[1]

    • To install the 5-methyl group: Use ethyl 2-bromopropionate instead of ethyl bromoacetate during the chain extension phase, or condense with methyl-succinic anhydride equivalents.

  • Cyclization:

    • Treat the resulting

      
      -keto acid/ester with hydrazine hydrate  in refluxing ethanol for 3–6 hours.
      
    • Purification: Recrystallize from ethanol/water.

    • Validation: ¹H-NMR should show the characteristic doublet-doublet signals for the C4/C5 protons of the pyridazinone ring.

Part 5: Experimental Protocols (Bioassays)

PDE3 Inhibition Assay (In Vitro)

Purpose: Determine IC₅₀ values to verify potency against the target enzyme.

  • Reagents:

    • PDE3 Enzyme: Isolated from bovine ventricular myocardium or recombinant human PDE3A.

    • Substrate: [³H]-cAMP (1 µM).[1]

    • Vehicle: DMSO (Final concentration <1%).[1]

  • Protocol:

    • Preparation: Dilute test compounds (CI-930 analogs) in DMSO (serially diluted 10⁻⁹ to 10⁻⁴ M).

    • Incubation: Mix enzyme (PDE3 fraction), Tris-HCl buffer (pH 7.5), MgCl₂ (5 mM), and test compound. Incubate at 30°C for 10 mins.

    • Reaction Start: Add [³H]-cAMP.[1] Incubate for 20 mins at 30°C.

    • Reaction Stop: Boil mixture for 2 mins or add snake venom (50 µg) to convert 5'-AMP to adenosine.

    • Separation: Use anion exchange resin (AG1-X2) to separate unreacted [³H]-cAMP from [³H]-Adenosine.[1]

    • Quantification: Scintillation counting of the eluate.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Platelet Aggregation Assay (Safety/Selectivity)

Purpose: Since PDE3 is abundant in platelets, inhibition causes anti-thrombotic effects. This is a dual-edge sword (therapeutic benefit vs. bleeding risk).[1]

  • Protocol:

    • Prepare Platelet-Rich Plasma (PRP) from citrated human blood.[1]

    • Incubate PRP with test compound (1–100 µM) for 3 mins at 37°C.

    • Induce aggregation using ADP (5 µM) or Collagen (2 µg/mL) .[1]

    • Measure light transmission using an aggregometer.

    • Success Metric: A potent PDE3 inhibitor will inhibit aggregation by >50% at concentrations near its cardiac IC₅₀.

References

  • Bristol, J. A., et al. (1984). "Cardiotonic agents.[3][5][6][10][11] 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: novel positive inotropic agents for the treatment of congestive heart failure."[1][11] Journal of Medicinal Chemistry.

  • Sener, A., et al. (2006). "Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones." Journal of Medicinal Chemistry.

  • Verma, S. K., et al. (2008).[12] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • Kanojia, R. M., et al. (1988).[2] "Synthesis and biological activities of 6-benzoxazinyl-pyridazin-3-ones: Potent PDE-III inhibitors."[1] Journal of Medicinal Chemistry.

  • Endoh, M. (2001). "Phosphodiesterase III inhibitors: Current status and future perspectives in the treatment of heart failure." Journal of Smooth Muscle Research.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6-(4-aminophenyl)-2H-pyridazin-3-one

Part 1: Critical Data Verification (QA/QC Check) ⚠️ IMMEDIATE ACTION REQUIRED: CAS Number Verification Before proceeding with disposal, you must verify the identity of your material. There is a high-probability discrepan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Data Verification (QA/QC Check)

⚠️ IMMEDIATE ACTION REQUIRED: CAS Number Verification Before proceeding with disposal, you must verify the identity of your material. There is a high-probability discrepancy in the data provided in your request:

  • Chemical Name: 6-(4-aminophenyl)-2H-pyridazin-3-one (An organic intermediate, often used in the synthesis of cardiotonic drugs like Levosimendan).

  • Provided CAS (80049-61-2): In major chemical registries (e.g., Sigma-Aldrich, PubChem), this CAS corresponds to Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate , an organometallic catalyst.

Operational Directive:

  • Check the Certificate of Analysis (CoA) from your supplier.

  • If your material is the organic pyridazinone (white/off-white powder), follow the protocols in this guide, which are designed for Aromatic Amines/Nitrogen Heterocycles .

  • If your material is the Ruthenium catalyst (orange/brown solid), STOP . This guide does not cover heavy metal disposal.

Part 2: Hazard Identification & Risk Assessment[1][2]

Assuming the material is 6-(4-aminophenyl)-2H-pyridazin-3-one , we treat it as a bioactive Primary Aromatic Amine . These compounds possess specific toxicological profiles that dictate the disposal method.

Chemical Hazard Profile
PropertyHazard ClassOperational Implication
Functional Group Primary Aromatic AminePotential carcinogen/mutagen; Skin sensitizer.[1] High skin absorption risk.
Reactivity Weak BaseIncompatible with strong oxidizers and acids.
Aquatic Toxicity Acute/Chronic Category 1/2Zero tolerance for drain disposal. Highly toxic to aquatic life.[1]
Stability Stable HeterocycleThe pyridazinone ring is thermally stable; requires high-temperature incineration for destruction.

Part 3: Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound to prevent cross-reactivity in the waste stream.

Segregation Logic Diagram

The following decision matrix outlines how to categorize this specific waste stream to ensure RCRA compliance and safety.

WasteSegregation Start Waste Material: 6-(4-aminophenyl)-2H-pyridazin-3-one State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Toxic/Irritant) Solid->StreamA Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamB STREAM B: Non-Halogenated Organic Liquid (High BTU) HalogenCheck->StreamB No (MeOH, DMSO, Acetone) StreamC STREAM C: Halogenated Organic Liquid HalogenCheck->StreamC Yes Warning CRITICAL: Do NOT mix with Oxidizing Acids (Nitric/Perchloric) StreamB->Warning

Figure 1: Segregation logic for aromatic amine waste. Ensure separation from oxidizers to prevent exothermic reactions.

Part 4: Disposal Procedures (Step-by-Step)

Method A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired pure powder, contaminated weighing boats, gloves, and spill cleanup materials.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-(4-aminophenyl)-2H-pyridazin-3-one" (Do not use abbreviations).

    • Hazards: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the sealed jar into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) and seal with a zip tie.

  • Final Disposal: Incineration. This compound must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration to ensure the destruction of the pyridazinone ring.

Method B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Material dissolved in DMSO, Methanol, or Acetonitrile.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9). If acidic, the amine may form salts, but do not mix with strong oxidizing acids (Nitric, Chromic) as this can cause fire or explosion.

  • Solvent Compatibility: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Precipitation Warning: If mixing with water-based waste, the compound may precipitate out of solution (low water solubility). Ensure the waste container is agitated or labeled "Contains Suspended Solids" to prevent clogging of disposal pumps at the TSDF.

Part 5: Spill Management & Emergency Response

The "No Bleach" Rule: Do NOT use bleach (sodium hypochlorite) to clean up spills of this compound. Hypochlorite reacts with primary aromatic amines to form N-chloroamines , which are unstable and potentially more toxic than the parent compound.

Emergency Workflow

SpillResponse Alert 1. ALERT Notify Personnel Evacuate Immediate Area PPE 2. PPE Nitrile Gloves (Double) N95/P100 Mask Goggles Alert->PPE Isolate 3. ISOLATE Cover with Absorbent (Sand/Vermiculite) PPE->Isolate Clean 4. CLEAN Scoop into Waste Jar Wash area with soapy water Isolate->Clean Prohibit PROHIBITED: Do NOT use Bleach Isolate->Prohibit Warning

Figure 2: Emergency spill response workflow. Note the strict prohibition of hypochlorite-based cleaners.

Decontamination Solution

Instead of bleach, use the following surfactant-based solution to solubilize and remove residues:

  • Formula: 5% Sodium Dodecyl Sulfate (SDS) or commercial detergent (e.g., Alconox) in water.

  • Mechanism: Emulsification of the hydrophobic aromatic ring, allowing for physical removal without chemical modification.

Part 6: Regulatory Compliance (RCRA/EPA)

While this specific isomer may not be explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), you must classify it based on Generator Knowledge of its functional groups.

  • Waste Code Assignment (USA):

    • If the material shows toxicity characteristic (TCLP), it may carry D000 codes.

    • However, as a non-listed bioactive organic, the industry standard is to manage it as Non-Regulated Hazardous Waste (if not ignitable/corrosive) but dispose of it via Incineration (Fuel Blending) to meet "Cradle-to-Grave" liability standards.

  • European Waste Code (EWC):

    • 07 05 13* (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

References

  • Vertex AI Search. (2026). Search Results for Pyridazine and Aromatic Amine Hazards. Retrieved January 28, 2026.
  • PubChem. (n.d.). Compound Summary: Pyridazin-3(2H)-one derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Strategy: 6-(4-aminophenyl)-2H-pyridazin-3-one

Executive Summary & Risk Context Do not treat this compound as a generic reagent. 6-(4-aminophenyl)-2H-pyridazin-3-one (CAS: 24912-35-4) is a pharmacologically active intermediate, structurally related to cardiotonic age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Do not treat this compound as a generic reagent. 6-(4-aminophenyl)-2H-pyridazin-3-one (CAS: 24912-35-4) is a pharmacologically active intermediate, structurally related to cardiotonic agents (e.g., Imazodan, Levosimendan) and phosphodiesterase (PDE) inhibitors.

While generic Safety Data Sheets (SDS) often default to "Irritant" due to a lack of toxicological testing, the structural presence of an aniline moiety (aminophenyl) combined with a bioactive pyridazinone core mandates that we manage this substance under Occupational Exposure Band (OEB) 3 or 4 protocols until definitive toxicology proves otherwise.

Key Risks:

  • Pharmacological Potency: Potential for cardiovascular effects (positive inotropy/vasodilation) upon systemic absorption.

  • Aniline Toxicity: Potential for methemoglobinemia (cyanosis) and skin sensitization.[1]

  • Physical State: Fine powder generation creates a high risk of inhalation and surface contamination.

The PPE Matrix: A Defense-in-Depth Approach

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling this compound in powder form. The following matrix utilizes a "barrier redundancy" strategy.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory P100 Respirator (Half-face minimum) or PAPR N95 filters allow up to 5% penetration. For bioactive powders, P100 (HEPA equivalent) captures 99.97% of particulates. PAPR is preferred for tasks >30 mins to reduce physiological burden.
Dermal (Hands) Double-Gloving Strategy 1. Inner: 4-mil Nitrile (Bright Color)2. Outer: 5-mil Nitrile (Dark Color) or LaminateVisual Breach Detection: Contrast colors allow immediate identification of outer glove failure. Laminate gloves are required if solvated in DMSO/DMF (permeation risk).
Ocular Indirect Vented Goggles Safety glasses leave gaps. Powders behave like fluids in air currents; goggles provide a hermetic seal against airborne dust.
Body Tyvek® Lab Coat (Disposable) with Elastic CuffsCotton coats retain powders and release them later (secondary exposure). Disposable Tyvek prevents cross-contamination to personal clothing.

Operational Protocol: Step-by-Step Handling

Trustworthiness Check: This protocol assumes a failure of the primary engineering control (fume hood) is possible, relying on PPE as the critical backup.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Chemical Fume Hood (CFH) operates at 80–100 fpm face velocity.

  • Static Mitigation: Place an ionizing fan or antistatic gun inside the hood.

    • Reasoning: Pyridazinone powders are often electrostatic. Static discharge can cause powder to "jump" out of weigh boats, creating invisible aerosol clouds.

  • Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Manipulation
  • The "Closed Transfer" Rule: Never transport open containers outside the hood. Use secondary containment (e.g., Nalgene box) for transport from storage to the hood.

  • Weighing Technique:

    • Tare the vial with the cap loosely on.

    • Open the stock bottle only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas , even if wiped clean (cross-contamination risk).

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., Methanol, DMSO) immediately within the hood. Handling the liquid solution reduces inhalation risk significantly compared to the dry powder.

Phase 3: Decontamination & Doffing
  • Wet Wipe Down: Do not dry sweep powder. Use a wiper wetted with 10% bleach or ethanol to wipe the balance and immediate area.

    • Mechanism:[2][3][4][5] Wetting encapsulates the dust, preventing re-aerosolization.

  • Glove Removal Protocol:

    • Peel off outer gloves inside the hood and dispose of them as hazardous waste.

    • Inspect inner gloves . If visibly clean, use them to remove goggles and respirator.

    • Remove inner gloves last, turning them inside out.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, potentially increasing absorption).

Emergency Response Logic

Scenario A: Powder Spill (>500 mg) inside Hood
  • Stop: Do not rush. The hood is containing it.[6]

  • Cover: Gently lay a solvent-dampened paper towel over the powder pile to prevent air currents from spreading it.

  • Scoop: Push the damp powder into a waste container using a card or scraper.

  • Clean: Wipe surface x3 with compatible solvent.

Scenario B: Exposure (Skin Contact)[7][8][9]
  • Drench: Flush area for 15 minutes.

  • Alert: Notify medical safety officer immediately.

  • Specific Medical Note: Inform medical personnel of the aminophenyl group. They should monitor for signs of methemoglobinemia (blue lips/nail beds) even if the victim feels fine initially.

Waste Disposal & Environmental Compliance

  • Solid Waste: Incineration is the only acceptable disposal method for bioactive organics. Label as "Bioactive Intermediate - Toxic."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Ensure the label explicitly lists the compound to prevent mixing with incompatible oxidizers.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and "fail-safe" loops in the handling process.

SafeHandling cluster_Handling Active Manipulation (In Hood) Start Start: Task Assessment HazardID Hazard ID: Aminophenyl Group (Potent/Sensitizer) Start->HazardID PPE_Check PPE Verification: Double Nitrile + P100/N95 Tyvek Coat HazardID->PPE_Check Define Barriers PPE_Check->Start PPE Damaged/Missing Eng_Control Engineering Control: Fume Hood >80fpm Static Control Active PPE_Check->Eng_Control Verify Environment Weighing Weighing: Antistatic protocols Closed vessels Eng_Control->Weighing Solvation Solvation: Dissolve immediately to reduce dust risk Weighing->Solvation Decon Decontamination: Wet Wipe (No sweeping) Outer Glove Disposal Solvation->Decon Doffing Doffing Sequence: Outer Gloves -> Goggles -> Inner Gloves Decon->Doffing End Process Complete Doffing->End

Caption: Operational workflow emphasizing the hierarchy of controls: Hazard ID triggers specific PPE, which must be validated before Engineering Controls are engaged.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 161928, 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Recommended Practices for Safety and Health Programs: Hazard Identification and Assessment. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Aminodiphenyl (Structural Analog Data). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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6-(4-aminophenyl)-2H-pyridazin-3-one
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6-(4-aminophenyl)-2H-pyridazin-3-one
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